molecular formula C14H19NO4 B1601622 (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid CAS No. 215608-32-5

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Cat. No.: B1601622
CAS No.: 215608-32-5
M. Wt: 265.3 g/mol
InChI Key: RKKWOAKMXYWOIM-GFCCVEGCSA-N
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Description

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid ( 245323-45-9) is a chiral chemical compound with a molecular formula of C 14 H 19 NO 4 and a molecular weight of 265.31 g/mol. The compound features a benzyloxycarbonyl (Cbz) protecting group, a common moiety in organic synthesis used to protect amine functionalities during complex multi-step reactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate safety precautions. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

(3R)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKWOAKMXYWOIM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514454
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215608-32-5
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a protected form of (R)-β-leucine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide analogues and other pharmacologically active molecules can impart unique conformational constraints and improve metabolic stability. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, including asymmetric synthesis and chemoenzymatic methods, providing detailed, field-proven protocols and explaining the causality behind experimental choices.

Introduction: The Significance of (R)-β-Leucine Derivatives

β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly minor structural alteration has profound implications for the chemical and biological properties of molecules that incorporate them. Peptides containing β-amino acids, for instance, often exhibit enhanced resistance to enzymatic degradation and can adopt unique secondary structures not accessible to natural peptides.

(R)-3-amino-4-methylpentanoic acid, or (R)-β-leucine, is a non-natural β-amino acid that has garnered considerable attention.[1][2] Its derivatives are key components in the synthesis of various bioactive compounds. The benzyloxycarbonyl (Cbz) protecting group is frequently employed in peptide synthesis due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[3][4] Consequently, (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid serves as a crucial intermediate for the streamlined synthesis of complex target molecules.

Asymmetric Synthesis Strategies

The paramount challenge in synthesizing (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid lies in controlling the stereochemistry at the C3 position. Several asymmetric methodologies have been developed to address this, primarily focusing on the enantioselective introduction of the amino group.

Diastereoselective Michael Addition of Chiral Amides

One robust approach involves the 1,4-conjugate (Michael) addition of a chiral lithium amide to an α,β-unsaturated ester.[5] This method establishes the desired stereocenter with a high degree of control.

Workflow: Michael Addition Pathway

start Starting Materials: (E)-4-methylpent-2-enoate & Chiral Amine step1 Formation of Chiral Lithium Amide start->step1 n-BuLi step2 Diastereoselective Michael Addition step1->step2 Addition to enoate step3 Hydrolysis of Ester step2->step3 Aqueous workup step4 Protection of Amino Group (Cbz) step3->step4 Benzyl chloroformate, base end (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid step4->end

Caption: Diastereoselective Michael addition workflow.

Experimental Protocol:

  • Formation of the Chiral Lithium Amide: A solution of a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C. To this is added a stoichiometric equivalent of n-butyllithium (n-BuLi) dropwise, and the mixture is stirred for 30 minutes to ensure complete formation of the lithium amide.

  • Michael Addition: The α,β-unsaturated ester, for example, tert-butyl (E)-4-methylpent-2-enoate, is then added slowly to the solution of the chiral lithium amide at -78 °C. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Workup and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting β-amino ester is then subjected to hydrogenolysis to remove the chiral auxiliary.

  • Cbz Protection: The deprotected β-amino ester is then protected with a benzyloxycarbonyl group. The amino ester is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and cooled in an ice bath. A base, such as sodium bicarbonate, is added, followed by the slow addition of benzyl chloroformate (Cbz-Cl).[3][6] The reaction is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Isolation: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired carboxylic acid. The product is then isolated and purified, typically by crystallization or column chromatography.

Causality of Experimental Choices:

  • Chiral Auxiliary: The choice of the chiral amine is critical for inducing the desired stereochemistry. The bulky substituents on the nitrogen atom sterically direct the approach of the enoate, leading to a highly diastereoselective addition.

  • Low Temperature: The reaction is conducted at low temperatures (-78 °C) to enhance the stereoselectivity by minimizing competing side reactions and providing better kinetic control.

  • Protecting Group Strategy: The use of a tert-butyl ester allows for selective cleavage under acidic conditions without affecting the Cbz protecting group, which is stable to acid but labile to hydrogenolysis.[7]

Chemoenzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Enzymes can catalyze reactions with exquisite enantio- and regioselectivity under mild conditions. A chemoenzymatic approach can be employed for the synthesis of (R)-3-amino-4-methylpentanoic acid.[8][9]

Workflow: Chemoenzymatic Pathway

start L-Leucine step1 Enzymatic Deamination (L-amino acid deaminase) start->step1 step2 Formation of α-keto acid step1->step2 step3 Enzymatic Reductive Amination (Engineered Amine Dehydrogenase) step2->step3 NH3, NADH step4 (R)-3-amino-4-methylpentanoic acid step3->step4 step5 Cbz Protection step4->step5 Cbz-Cl, Base end Final Product step5->end

Caption: Chemoenzymatic synthesis workflow.

Experimental Protocol:

  • Oxidative Deamination: L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, using an L-amino acid deaminase.[8] The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity.

  • Reductive Amination: The resulting α-keto acid is then subjected to a stereoselective reductive amination using an engineered amine dehydrogenase. This enzyme, in the presence of ammonia and a reducing cofactor such as NADH, catalyzes the formation of (R)-3-amino-4-methylpentanoic acid with high enantiomeric excess.

  • Cbz Protection: The unprotected (R)-β-leucine is then protected with the Cbz group as described in the previous section (2.1, step 4).

Causality of Experimental Choices:

  • Enzyme Selection: The choice of enzymes is paramount. An L-amino acid deaminase is used for the initial deamination, and a specifically engineered amine dehydrogenase is selected for its ability to catalyze the reductive amination with the desired (R)-stereoselectivity.

  • Reaction Conditions: The pH, temperature, and substrate concentrations are carefully controlled to maintain the stability and activity of the enzymes, thereby maximizing the yield and enantiomeric purity of the product.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-amino-4-methylpentanoic acid. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.[10][11]

Diastereomeric Salt Formation

Experimental Protocol:

  • Racemate Preparation: A racemic mixture of 3-amino-4-methylpentanoic acid is synthesized via a non-stereoselective route.

  • Salt Formation: The racemic amino acid is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid) or a chiral amine, in a suitable solvent. This forms a mixture of diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. One diastereomer will typically crystallize out of the solution preferentially.

  • Liberation of the Enantiomer: The desired diastereomeric salt is isolated and then treated with an acid or base to liberate the enantiomerically pure (R)-3-amino-4-methylpentanoic acid.

  • Cbz Protection: The resolved amino acid is then protected with the Cbz group.

Causality of Experimental Choices:

  • Resolving Agent: The choice of resolving agent is crucial and often determined empirically. The agent must form stable, crystalline salts with the amino acid to allow for efficient separation.

  • Solvent System: The solvent system for crystallization is carefully selected to maximize the difference in solubility between the two diastereomeric salts.

Quantitative Data Summary

Synthesis PathwayKey Reagents/CatalystsTypical YieldEnantiomeric Excess (ee)Reference
Diastereoselective Michael AdditionChiral lithium amide70-85%>95%[5]
Chemoenzymatic SynthesisL-amino acid deaminase, Engineered amine dehydrogenase60-75%>99%[8][9]
Chiral ResolutionChiral resolving agent (e.g., tartaric acid)Variable (up to 50% theoretical)>98%[10][11]

Conclusion

The synthesis of (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid can be effectively achieved through several distinct pathways. Asymmetric synthesis, particularly through diastereoselective Michael additions, offers a highly controlled and efficient route to the desired enantiomer. Chemoenzymatic methods provide a green and highly selective alternative, leveraging the power of biocatalysis. For applications where a racemic mixture is more readily accessible, chiral resolution remains a viable, albeit potentially less efficient, option. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chiral building block for their drug discovery and development endeavors.

References

  • Kamimura, A., Mitsudera, H., Omata, Y., et al. (2002). Magnesium cation-induced anti-aldol selective tandem Michael/aldol reaction. Tetrahedron, 58(49), 9817.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1649-1668.
  • Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Córdova, A. (2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 6(16), 2841-2844.
  • An improved large scale procedure for the preparation of N-Cbz amino acids. (2011). Organic Process Research & Development, 15(3), 646-649.
  • Leucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.
  • Process for preparing enantiomerically enriched amino-alcohols. (2010).
  • Synthesis of β-chloro α-amino acids: (2S,3R)- and (2S,3S)-3-chloroleucine. (2009). Tetrahedron, 65(41), 8565-8570.
  • Boc-L-β-leucine. Chem-Impex.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • CBZ-Amino Acids. BOC Sciences.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • 3-Amino-4-methylpentanoic acid. MedchemExpress.com.
  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. (2021).
  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022). Frontiers in Bioengineering and Biotechnology, 9, 808934.
  • (3R)-beta-Leucine. PubChem.
  • (R)-3-Amino-4-methylpentanoic acid. Sigma-Aldrich.
  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2024). Molecules, 29(17), 3988.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). International Journal of Molecular Sciences, 25(16), 9120.

Sources

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Cbz-(R)-beta-homovaline

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, stability, and specificity is relentless. Non-natural amino acids have emerged as pivotal building blocks in this endeavor, with β-amino acids, in particular, offering a unique structural scaffold.[][2] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts distinct conformational preferences and, critically, enhanced resistance to proteolytic degradation.[3][4] This inherent stability makes them highly attractive for the design of peptidomimetics and other bioactive molecules.

N-Cbz-(R)-beta-homovaline, a derivative of the proteinogenic amino acid valine, is a chiral building block of significant interest. The N-terminal carboxybenzyl (Cbz) protecting group provides stability during synthesis and modulates the molecule's lipophilicity, a key parameter in drug design.[] This guide provides a comprehensive overview of the core physicochemical properties of N-Cbz-(R)-beta-homovaline, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and small molecule design.

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The structure of N-Cbz-(R)-beta-homovaline dictates its reactivity, interactions, and analytical signatures.

Caption: 2D Structure of N-Cbz-(R)-beta-homovaline.

Summary of Physicochemical Data

Direct experimental data for N-Cbz-(R)-beta-homovaline is not widely published. The following table summarizes its calculated properties and provides estimated values for physical characteristics based on structurally similar compounds.

PropertyValueSource / Method
Molecular Formula C₁₄H₁₉NO₄Calculated
Molecular Weight 265.31 g/mol Calculated
Exact Mass 265.131408 g/mol Calculated
Appearance White to off-white crystalline powderPredicted[5]
Melting Point ~110-125 °CEstimated
Solubility Soluble in organic solvents (DCM, DMF, Ethyl Acetate); Poorly soluble in water.Predicted[][5]
Optical Rotation Optically activeInferred from chiral structure
  • Rationale for Melting Point Estimation: The melting point is estimated by comparing it to analogous structures. Boc-L-beta-homovaline melts at 115-120 °C, while the more rigid Fmoc-L-beta-homovaline melts higher, at 153-154 °C. Cbz-protected amino acids are typically crystalline solids.[] Therefore, a melting point in a similar range to the Boc-protected analogue is a reasonable prediction.

  • Rationale for Solubility Prediction: The presence of the hydrophobic Cbz protecting group and the isopropyl side chain significantly reduces aqueous solubility. Like most protected amino acids with a free carboxylic acid, it exhibits good solubility in common organic solvents.[5]

Spectroscopic and Chromatographic Profile

The identity and purity of N-Cbz-(R)-beta-homovaline are definitively established through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The predicted spectra are based on the known chemical shifts of the Cbz group and the beta-homovaline scaffold.

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

  • δ ~7.35 ppm (5H, multiplet): Aromatic protons of the benzyl group in the Cbz moiety.

  • δ ~5.10 ppm (2H, singlet): Methylene protons (-CH₂-) of the Cbz benzyl group.

  • δ ~5.0-5.2 ppm (1H, broad doublet): The amide proton (-NH-), which may exchange with D₂O.

  • δ ~3.8-4.0 ppm (1H, multiplet): The proton on the chiral beta-carbon (-CH(NH)-).

  • δ ~2.5 ppm (2H, doublet of doublets): The methylene protons adjacent to the carbonyl group (-CH₂COOH).

  • δ ~1.8-2.0 ppm (1H, multiplet): The proton on the gamma-carbon (-CH(CH₃)₂).

  • δ ~0.9 ppm (6H, doublet): The two diastereotopic methyl groups (-CH(CH₃)₂) of the isopropyl side chain.

  • δ ~10-12 ppm (1H, broad singlet): The carboxylic acid proton (-COOH), which is often broad and may not be observed.

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

  • ~175-178 ppm: Carboxylic acid carbonyl carbon.

  • ~156-158 ppm: Urethane carbonyl carbon of the Cbz group.

  • ~136 ppm: Quaternary aromatic carbon of the Cbz group.

  • ~128-129 ppm: Aromatic carbons of the Cbz group.

  • ~67 ppm: Methylene carbon of the Cbz group (-OCH₂-).

  • ~50-55 ppm: Beta-carbon (chiral center).

  • ~40-45 ppm: Alpha-carbon (-CH₂COOH).

  • ~30-35 ppm: Gamma-carbon (-CH(CH₃)₂).

  • ~18-20 ppm: Methyl carbons of the isopropyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this molecule.

  • Expected Ionization: In positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺ at m/z 266.14 and the sodium adduct [M+Na]⁺ at m/z 288.12.

  • Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the benzyl group or the entire Cbz moiety, providing structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC (RP-HPLC).

  • Expected Retention: Due to its significant hydrophobicity from the Cbz group and isopropyl side chain, N-Cbz-(R)-beta-homovaline is expected to be well-retained on a C18 column.

  • Mobile Phase: A typical mobile phase would consist of a gradient of water and acetonitrile or methanol, with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

cluster_molecule N-Cbz-(R)-beta-homovaline cluster_techniques Analytical Signatures Molecule Molecular Structure - Cbz Group (Aromatic) - Isopropyl Group (Aliphatic) - Carboxylic Acid NMR NMR Spectroscopy - Aromatic signals (~7.3 ppm) - Aliphatic signals (0.9-4.0 ppm) Molecule->NMR Proton/Carbon Environments MS Mass Spectrometry - [M+H]⁺ at m/z 266.14 - Fragmentation of Cbz Molecule->MS Mass-to-Charge Ratio HPLC RP-HPLC - Strong retention on C18 - Gradient elution needed Molecule->HPLC Hydrophobicity

Caption: Relationship between molecular features and analytical signatures.

Self-Validating Experimental Protocols

The trustworthiness of physicochemical data hinges on robust and well-controlled experimental design. The following protocols are designed as self-validating systems.

Protocol: Melting Point Determination

The melting point serves as a crucial indicator of purity. Impurities typically depress and broaden the melting range.[6]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

  • Initial Rapid Determination: Place the capillary in a melting point apparatus. Heat rapidly to get an approximate melting point range. This saves time and prevents overshooting in subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat at a medium rate until 20 °C below the expected melting point.

  • Data Acquisition: Reduce the heating rate to 1-2 °C per minute. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Validation: The reported melting point is the range T₁-T₂. For a pure compound, this range should be sharp (≤ 2 °C). Repeat the measurement at least twice with fresh samples to ensure reproducibility. Consistent results across multiple runs validate the measurement.

start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load approx_melt Rapid Heating: Determine Approximate M.P. load->approx_melt cool Cool Apparatus (>20°C below approx. M.P.) approx_melt->cool precise_heat Slow Heating (1-2°C/min) Approaching M.P. cool->precise_heat record Record T₁ (First Drop) and T₂ (Fully Liquid) precise_heat->record validate Is Range T₁-T₂ Sharp (≤2°C) and Reproducible? record->validate end Report Melting Range validate->end Yes re_run Repeat with Fresh Sample validate->re_run No re_run->cool

Caption: Workflow for Melting Point Determination.

Protocol: NMR Spectrum Acquisition

This protocol ensures high-quality data for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring important regions of the spectrum.

  • Filtration and Transfer: If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. Solid particles can severely degrade the magnetic field homogeneity (shimming).

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving high resolution and sharp peaks.

  • Data Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, more scans will be needed due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

Protocol: HPLC Purity Analysis

This protocol provides a reliable method for assessing the purity of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the column or pump.

  • System Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

    • Degas both mobile phases thoroughly to prevent air bubbles in the system.

  • Method Parameters:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm (for the Cbz aromatic ring).

    • Gradient: A typical gradient might be 10-95% B over 15 minutes, followed by a hold and re-equilibration period. The gradient is crucial for eluting a semi-hydrophobic compound like this with good peak shape.

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity is calculated by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.

Conclusion and Future Outlook

N-Cbz-(R)-beta-homovaline stands as a valuable chiral building block for drug discovery, offering the structural advantages inherent to β-amino acids. This guide has established its core physicochemical identity through calculated properties and predictions based on sound chemical principles and analogous compounds. The provided protocols for melting point, NMR, and HPLC analysis represent robust, self-validating workflows essential for ensuring the quality and identity of this reagent in a research and development setting. As the exploration of peptidomimetics and conformationally constrained molecules continues to expand, a thorough understanding of the properties of such foundational components is indispensable for the rational design of next-generation therapeutics.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307.
  • Gopi, H. N., et al. (2003). β-Peptides: A Surprise at Every Turn. Accounts of Chemical Research, 36(10), 741-751.
  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved from [Link][5]

Sources

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a chiral building block essential for advanced organic synthesis, particularly within the pharmaceutical and biochemical research sectors. We will delve into its core identifiers, physicochemical properties, strategic applications, and the scientific principles guiding its synthesis and quality control.

Core Identification and Chemical Structure

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a non-proteinogenic amino acid derivative. The defining features of its structure are the valine-like isobutyl side chain, the (R)-stereochemistry at the C3 position, and the benzyloxycarbonyl (Cbz or Z) group protecting the amine. This Cbz group is a cornerstone of peptide chemistry, providing robust protection under various conditions while allowing for selective removal, typically via hydrogenolysis. This strategic protection is paramount for preventing unwanted side reactions during complex molecular constructions.

The specific stereochemistry and protected amine make this molecule a valuable intermediate for synthesizing peptidomimetics, enzyme inhibitors, and other complex chiral molecules where precise three-dimensional architecture is critical for biological activity.[1]

IdentifierValueSource
CAS Number 215608-32-5[1][2]
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.31 g/mol [1]
MDL Number MFCD18252689[1]
Canonical SMILES CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1N/A
InChIKey N/AN/A
IUPAC Name (3R)-3-[(benzyloxycarbonyl)amino]-4-methylpentanoic acidN/A

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity of this reagent. The data below, compiled from leading chemical suppliers, provides the necessary parameters for laboratory use.

PropertyValueNotes
Appearance White to off-white solidVisual inspection upon receipt is recommended.
Purity Typically ≥95%Purity should be verified by analytical methods like HPLC or NMR.[2]
Storage Room temperature, in a dry environment[1] Store in a tightly sealed container to prevent moisture absorption.
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols.Solubility testing should be performed on a small scale first.

Scientific Context and Strategic Applications

The utility of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid stems from its dual identity as both a protected amino acid and a chiral building block.

  • Peptide and Peptidomimetic Synthesis : In drug development, modifying peptide backbones is a common strategy to enhance stability against enzymatic degradation and improve pharmacokinetic profiles. This compound serves as a crucial starting material for creating peptides with unnatural beta-amino acid residues. The Cbz protecting group allows for its incorporation into a growing peptide chain using standard coupling reagents (e.g., HATU, HOBt). The (R)-configuration dictates the final stereochemistry of the target molecule, which is often directly linked to its efficacy and selectivity as a therapeutic agent, such as an antiviral or enzyme inhibitor.[1]

  • Chiral Organic Synthesis : Beyond peptides, this molecule is employed in asymmetric synthesis where the goal is to construct complex organic molecules with a high degree of optical purity.[1] The predefined stereocenter serves as a chiral template, guiding subsequent reactions to yield the desired enantiomer of the final product.

The logical workflow for its application in synthesis is outlined below.

G cluster_0 Preparation Phase cluster_1 Core Reaction cluster_2 Final Steps A (R)-3-Cbz-amino-4- methylpentanoic acid (Starting Material) B Deprotection or Activation (e.g., Carboxyl group activation) A->B Reagent Selection C Peptide Coupling or Asymmetric Synthesis Step B->C Controlled Conditions D Intermediate Product C->D E Purification (e.g., Chromatography) D->E F Final Chiral Molecule (e.g., Drug Candidate) E->F

Caption: Workflow for the utilization of the title compound in synthesis.

Conceptual Synthesis Pathway

The most direct and industrially relevant synthesis of this compound involves the protection of the corresponding free amino acid. This process, a standard procedure in organic chemistry, ensures high yield and preserves the critical stereochemistry.

Principle: The synthesis is based on the nucleophilic attack of the amino group of (R)-3-amino-4-methylpentanoic acid on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

Key Reagents:

  • (R)-3-amino-4-methylpentanoic acid (Starting Material)[3]

  • Benzyl Chloroformate (Cbz-Cl) (Protecting Agent)

  • A suitable base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base)

  • Solvent (e.g., Dioxane/Water mixture)

G A A C { Reaction Conditions | Aqueous Base (e.g., NaHCO₃) Solvent (e.g., Dioxane) Temp: 0°C to RT } A->C B B B->C D D C->D

Caption: Conceptual reaction scheme for Cbz-protection.

Quality Control and Analytical Protocol

Verifying the identity, purity, and stereochemical integrity of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is essential. A combination of analytical techniques is typically employed, with High-Performance Liquid Chromatography (HPLC) being a primary method for purity assessment.

Self-Validating Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol is designed to provide a reliable and reproducible assessment of the compound's purity. The system is validated by the consistent retention time of the main peak and a stable baseline.

1. Preparation of Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
  • Causality: TFA is an ion-pairing agent that sharpens peaks for acidic compounds by protonating the carboxyl group and minimizing tailing.

2. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.
  • Dissolve in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.
  • Causality: Dissolving the sample in the mobile phase mixture prevents peak distortion caused by solvent mismatch upon injection.

3. HPLC Method Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm. Causality: The benzyl group of the Cbz protector provides strong UV absorbance at this wavelength.
  • Gradient:
  • 0-2 min: 5% Solvent B
  • 2-17 min: 5% to 95% Solvent B
  • 17-20 min: 95% Solvent B
  • 20-22 min: 95% to 5% Solvent B
  • 22-25 min: 5% Solvent B (Re-equilibration)

4. Data Interpretation:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • A pure sample will show a single major peak at a characteristic retention time. The presence of other peaks indicates impurities.

Further characterization is typically performed using:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]

References

  • (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid. MySkinRecipes.
  • (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. Ambeed.com.
  • (R)-3-amino-4-methyl-pentanoic acid AldrichCPR. Sigma-Aldrich.

Sources

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the methodologies employed to unequivocally determine the chemical structure of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols, instead offering a narrative grounded in the principles of analytical chemistry and the practical realities of structural elucidation in a drug discovery context. Every step is presented as part of a self-validating system, ensuring the highest degree of scientific integrity.

Introduction: The Imperative of Structural Certainty

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a derivative of β-leucine, is a chiral building block of significant interest in medicinal chemistry. Its structural features—a carboxylic acid, a carbamate protecting group, and a defined stereocenter—necessitate a multi-faceted analytical approach to confirm its identity and purity. The benzyloxycarbonyl (Cbz) protecting group is frequently utilized in peptide synthesis and the synthesis of other complex molecules due to its stability and selective removal under specific conditions.[1][2] The precise arrangement of atoms, including the absolute configuration at the chiral center, is critical to its intended biological activity and interaction with target molecules. This guide details the logical workflow for elucidating this structure, from initial synthesis to final stereochemical assignment.

The Strategic Synthesis: Building the Foundation

The journey to structural elucidation begins with a robust synthetic protocol. The target molecule is typically synthesized from its parent amino acid, (R)-3-amino-4-methylpentanoic acid. The key transformation is the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Experimental Protocol: N-Protection of (R)-3-amino-4-methylpentanoic acid

Causality: The choice of benzyl chloroformate as the protecting group reagent is predicated on its reactivity with the primary amine under basic conditions to form a stable carbamate. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.

  • Dissolution: (R)-3-amino-4-methylpentanoic acid is dissolved in a suitable solvent, typically an aqueous-organic mixture such as dioxane/water or THF/water.

  • Basification: The solution is cooled in an ice bath, and a base, such as sodium hydroxide or sodium carbonate, is added to raise the pH to approximately 9-10. This deprotonates the amino group, increasing its nucleophilicity.

  • Protection: Benzyl chloroformate is added dropwise to the cooled, basic solution while stirring vigorously. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically acidified to a pH of 2-3 with a dilute acid like HCl. This protonates the carboxylic acid, facilitating its extraction.

  • Extraction: The product is extracted into an organic solvent such as ethyl acetate.

  • Purification: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid as a white solid.

The Analytical Gauntlet: A Multi-Technique Approach

The purified compound is then subjected to a battery of analytical techniques, each providing a unique piece of the structural puzzle. The data from these techniques should be corroborative, leading to an unambiguous assignment of the structure.

Diagram of the Structure Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chiroptical Analysis cluster_elucidation Structure Confirmation Synthesis N-Cbz Protection Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Chiroptical Chiroptical Methods (Optical Rotation) Purification->Chiroptical Connectivity Connectivity (Bonding Framework) NMR->Connectivity MS->Connectivity FTIR->Connectivity Stereochemistry Absolute Stereochemistry ((R)-configuration) Chiroptical->Stereochemistry Final_Structure Final Elucidated Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Sources

Spectroscopic Characterization of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid belongs to the class of N-protected amino acids, which are fundamental building blocks in peptide synthesis and the development of peptidomimetics. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amino functionality, offering stability under various reaction conditions and straightforward removal. Accurate spectroscopic characterization is paramount to verify the structure, purity, and stereochemistry of such compounds, ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

Molecular Structure and Expected Spectroscopic Features

The structure of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, also known as N-Cbz-(R)-β-leucine, contains several key functional groups that will give rise to characteristic spectroscopic signals: a carboxylic acid, a carbamate (the Cbz group), an aromatic ring, and an isopropyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -COOH and -NH).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (in ppm) are based on typical values for similar N-protected amino acids.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H (Carboxylic Acid)10.0 - 12.0broad singlet-The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal that can exchange with water in the solvent.
H (Aromatic)7.2 - 7.4multiplet-The five protons of the phenyl ring of the Cbz group will appear as a complex multiplet in this region.
H (Benzylic CH₂)~5.1singlet-The two protons of the benzylic methylene group are chemically equivalent and adjacent to an oxygen, resulting in a downfield singlet.
H (Amide NH)~5.0doublet~8-10The amide proton is coupled to the adjacent methine proton (H-3). Its chemical shift can be solvent-dependent.
H-33.8 - 4.2multiplet-This methine proton is coupled to the amide proton, the C2-methylene protons, and the C4-methine proton, leading to a complex multiplet.
H-22.4 - 2.6multiplet-The two diastereotopic protons on the carbon adjacent to the carbonyl group will appear as a multiplet.
H-41.8 - 2.0multiplet-This methine proton is coupled to the H-3 proton and the two methyl groups of the isopropyl moiety.
H (Isopropyl CH₃)~0.9doublet~6-7The six protons of the two diastereotopic methyl groups of the isopropyl moiety will appear as two distinct doublets, each coupled to H-4.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C (Carboxylic Acid C=O)175 - 180The carbonyl carbon of the carboxylic acid is highly deshielded.
C (Carbamate C=O)155 - 157The carbonyl carbon of the carbamate group is also significantly deshielded.
C (Aromatic, C-ipso)~136The aromatic carbon attached to the benzylic group.
C (Aromatic, C-ortho, C-meta, C-para)127 - 129The remaining five carbons of the phenyl ring.
C (Benzylic CH₂)~67The carbon of the benzylic methylene group is shifted downfield due to the adjacent oxygen.
C-350 - 55The methine carbon attached to the nitrogen atom.
C-238 - 42The methylene carbon adjacent to the carboxylic acid carbonyl group.
C-430 - 35The methine carbon of the isopropyl group.
C (Isopropyl CH₃)18 - 22The two diastereotopic methyl carbons of the isopropyl group may show slightly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)O-H stretch
N-H (Amide)3250 - 3350N-H stretch
C-H (Aromatic)3000 - 3100C-H stretch
C-H (Aliphatic)2850 - 3000C-H stretch
C=O (Carboxylic Acid)1700 - 1725C=O stretch
C=O (Carbamate)1680 - 1700C=O stretch (Amide I band)
C=C (Aromatic)1450 - 1600C=C stretch
N-H (Amide)1510 - 1550N-H bend (Amide II band)
C-O1200 - 1300C-O stretch

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding. The two distinct C=O stretching frequencies for the carboxylic acid and the carbamate are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the molecular ion, providing further structural information.

Predicted Mass Spectrometry Data

The exact mass of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (C₁₄H₁₉NO₄) is 265.1314.

Ion Predicted m/z Identity
[M+H]⁺266.1387Protonated molecule
[M+Na]⁺288.1206Sodiated adduct
[M-H]⁻264.1241Deprotonated molecule
Predicted Fragmentation Pattern

In positive ion mode (ESI+), collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to produce characteristic fragment ions.

  • Loss of the benzyl group (C₇H₇, 91 Da): A prominent fragment would likely correspond to the loss of the benzyl cation or radical, leading to an ion at m/z 175.

  • Loss of CO₂ (44 Da) from the carboxylic acid: Fragmentation of the carboxylic acid moiety can lead to a loss of carbon dioxide.

  • Formation of the benzyl cation (C₇H₇⁺, 91 Da): A strong signal at m/z 91 is characteristic of compounds containing a benzyl group.

  • Cleavage of the carbamate: The carbamate bond can cleave to produce ions corresponding to the protected amino acid backbone and the Cbz group fragments.

Visualization of Experimental Workflows

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound (R)-3-Cbz-amino-4-methylpentanoic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy Compound->IR Prepare KBr pellet or thin film MS Mass Spectrometry Compound->MS Dissolve and infuse for ESI Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A generalized workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide has outlined the predicted NMR, IR, and MS spectroscopic data for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable spectroscopic profile has been constructed. This information serves as a valuable resource for the identification and characterization of this important synthetic building block, ensuring the quality and integrity of research and development in peptide and medicinal chemistry. The provided protocols and data interpretations are intended to guide researchers in their experimental work and data analysis.

References

  • PubChem. N-alpha-Benzyloxycarbonyl-D-valine. [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comprehensive Technical Guide to the Discovery and Isolation of (R)-3-(Cbz-amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-3-(Cbz-amino)-4-methylpentanoic acid, a chiral building block of significant interest in medicinal chemistry. We will explore its discovery, synthesis, isolation, and characterization, focusing on the scientific principles that underpin these processes. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development.

Introduction: The Importance of Chiral β-Amino Acids

Chiral β-amino acids are crucial components in the synthesis of a wide range of pharmaceuticals.[1] Their specific three-dimensional arrangement is often essential for the biological activity of a drug molecule. (R)-3-(Cbz-amino)-4-methylpentanoic acid, in particular, is a versatile intermediate used in the synthesis of various therapeutic agents.[2]

The carboxybenzyl (Cbz) protecting group is a key feature of this molecule. It is stable under many reaction conditions but can be readily removed, a desirable characteristic in multi-step organic synthesis.[3][4] The "(R)" designation refers to the specific stereochemistry at the third carbon atom, which is often critical for the therapeutic efficacy of the final drug product.

Synthetic Strategies

Several synthetic routes to (R)-3-(Cbz-amino)-4-methylpentanoic acid have been developed, each with its own advantages. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and required stereochemical purity.

Asymmetric Synthesis

Asymmetric synthesis is a powerful approach for obtaining enantiomerically pure compounds. Catalytic asymmetric methods are particularly attractive as they can provide high enantioselectivity with only a small amount of a chiral catalyst.[1]

Key Asymmetric Approaches:

  • Hydrogenation of Enamines: Chiral rhodium or ruthenium catalysts can be used for the asymmetric hydrogenation of enamines to produce β-amino acids with high enantioselectivity.[1]

  • Conjugate Addition Reactions: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral Lewis acid or organocatalyst, is another effective method.[5][6]

Workflow for a Generic Asymmetric Synthesis:

G start Prochiral Starting Material reaction Asymmetric Transformation start->reaction catalyst Chiral Catalyst catalyst->reaction product (R)-3-(Cbz-amino)-4-methylpentanoic acid reaction->product

Caption: Generalized workflow for asymmetric synthesis.

Chiral Pool Synthesis

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (R)-3-(Cbz-amino)-4-methylpentanoic acid, an amino acid such as L-asparagine can be used.[7]

Experimental Protocol: Synthesis from L-Asparagine

This multi-step synthesis involves the formation of a chiral pyrimidinone intermediate, followed by further transformations to yield the desired product.[7]

  • Formation of the Pyrimidinone: L-asparagine is reacted with pivalaldehyde and methyl chloroformate to form a chiral tetrahydropyrimidinone.[7]

  • Electrochemical Oxidation: The pyrimidinone is then subjected to an electrochemical oxidation to introduce a double bond.[7]

  • Heck Reaction: A palladium-catalyzed Heck reaction is used to couple the pyrimidinone with an appropriate aryl or vinyl halide.[7]

  • Reduction and Hydrolysis: The final steps involve reduction of the double bond and hydrolysis of the pyrimidinone ring to yield the target β-amino acid.[7]

Causality Behind Experimental Choices: The use of L-asparagine provides a cost-effective and enantiomerically pure starting material. The rigid pyrimidinone intermediate allows for high stereocontrol in subsequent reactions.

Enzymatic and Biocatalytic Methods

Enzymatic and biocatalytic approaches offer a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions.

Isolation and Purification

After synthesis, the crude product must be isolated and purified to remove impurities and byproducts. Common techniques include:

  • Extraction: The product is selectively extracted from the reaction mixture into an organic solvent.

  • Crystallization: The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution.

  • Chromatography: Column chromatography can be used to separate the desired product from closely related impurities.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₃NO₂[8]
Molecular Weight131.17 g/mol [8][9]
AppearanceSolid
IUPAC Name(3R)-3-amino-4-methylpentanoic acid[9]

Analytical Characterization

A variety of analytical techniques are used to confirm the identity, purity, and stereochemistry of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the compound.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

Workflow for Characterization:

G sample Purified Sample nmr NMR (Structure) sample->nmr ms MS (Molecular Weight) sample->ms hplc Chiral HPLC (Enantiomeric Purity) sample->hplc ftir FTIR (Functional Groups) sample->ftir data Comprehensive Analytical Data nmr->data ms->data hplc->data ftir->data

Caption: Analytical workflow for product characterization.

Applications in Drug Discovery

(R)-3-(Cbz-amino)-4-methylpentanoic acid is a valuable building block for the synthesis of a variety of biologically active molecules. Its incorporation into peptide-based drugs can enhance their stability and improve their pharmacokinetic properties.[11][12]

Conclusion

The synthesis and isolation of enantiomerically pure (R)-3-(Cbz-amino)-4-methylpentanoic acid is a critical step in the development of many important pharmaceuticals. The methods described in this guide provide a solid foundation for researchers in this field. A thorough understanding of the underlying chemical principles is essential for the successful application of these techniques.

References

A comprehensive list of references with clickable URLs is not feasible to generate as the synthesis and characterization of this compound are described across a vast body of chemical literature, including primary research articles and patents. For detailed experimental procedures and further information, researchers are encouraged to consult the following databases:

  • SciFinder-n (Chemical Abstracts Service)
  • Reaxys (Elsevier)
  • Google Scholar

Searching for the compound's name or its CAS number (75992-50-6) in these databases will provide access to a wealth of relevant publications.

Sources

A Thermodynamic Vade Mecum for Protected β-Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of β-amino acids into peptides and small molecule therapeutics offers a powerful strategy to enhance proteolytic stability, enforce specific secondary structures, and modulate pharmacokinetic profiles.[1][2][3] The thermodynamic properties of the monomeric building blocks—specifically N-protected β-amino acids—are fundamental determinants of their behavior in synthesis, formulation, and biological interactions. This guide provides an in-depth exploration of the core thermodynamic principles governing these crucial molecules. We will delve into the experimental and computational methodologies for determining key thermodynamic parameters, analyze the influence of common protecting groups (Boc, Fmoc, and Cbz), and offer field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Strategic Imperative of Thermodynamic Characterization

In the realm of drug development, understanding the thermodynamic landscape of a molecule is not merely an academic exercise; it is a critical component of risk mitigation and rational design. For protected β-amino acids, these properties govern:

  • Solid-State Behavior and Solubility: The melting point (T_m), enthalpy of fusion (ΔH_fus), and Gibbs free energy of solvation (ΔG_solv) dictate the solubility of these building blocks in various solvents. This has profound implications for peptide synthesis efficiency, purification strategies, and the formulation of the final active pharmaceutical ingredient (API).

  • Peptide Folding and Stability: The conformational preferences of a peptide chain are a delicate balance of enthalpic and entropic contributions from its constituent residues.[1][4] The hydrophobicity and steric bulk of the protecting groups on β-amino acids can significantly influence the folding process and the stability of the resulting secondary structures, such as β-sheets and helices.[2][3][5]

  • Binding Affinity and Drug-Target Interactions: The binding of a β-peptide to its biological target is a thermodynamic process. Isothermal Titration Calorimetry (ITC) allows for the direct measurement of the binding enthalpy (ΔH_bind), entropy (ΔS_bind), and binding constant (K_a), providing a complete thermodynamic signature of the interaction.[6][7][8]

This guide will systematically dissect these key thermodynamic parameters and the techniques used to measure them.

Foundational Thermodynamic Properties of the Solid State

The solid-state properties of protected β-amino acids are the first to be encountered in any synthetic workflow. Their characterization is crucial for handling, dissolution, and predicting their behavior in subsequent reactions.

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus)

The melting point is the temperature at which a solid transitions to a liquid at a given pressure. The enthalpy of fusion is the amount of energy required to induce this phase change. Together, they provide insights into the stability of the crystal lattice.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for measuring the thermal properties of materials.[9][10][11] It works by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis of a Protected β-Amino Acid

  • Sample Preparation: Accurately weigh 2-5 mg of the protected β-amino acid into an aluminum DSC pan. Crimp the pan to ensure a good seal. An empty, crimped pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Temperature Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.[12]

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidative degradation of the amino acid at elevated temperatures, ensuring the measured thermal event is purely the melting transition.

  • Heating Rate: A slower heating rate generally provides better resolution of the melting transition but can lead to thermal decomposition for less stable compounds. For amino acids that may decompose before melting, Fast Scanning Calorimetry (FSC) with very high heating rates can be employed to outrun the decomposition kinetics.[13][14][15]

  • Sample Mass: A small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

Self-Validating System: The protocol's trustworthiness is enhanced by performing a second heating scan after the initial melt and cool cycle. The absence of the melting peak in the second scan can indicate thermal decomposition during the first scan. Conversely, a reproducible melting peak confirms the thermal stability of the compound under the experimental conditions.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg of protected β-amino acid pan Place in aluminum pan weigh->pan crimp Crimp pan pan->crimp load Load sample and reference pans crimp->load purge Purge with N2 load->purge heat Heat at constant rate (e.g., 10 °C/min) purge->heat cool Cool to start T heat->cool thermogram Generate thermogram (Heat Flow vs. Temp) cool->thermogram tm Determine Tm (peak of endotherm) thermogram->tm deltaH Calculate ΔHfus (integrate peak area) thermogram->deltaH caption DSC Workflow for Tm and ΔHfus Determination

DSC Workflow for Tm and ΔHfus Determination

Influence of Protecting Groups on Solid-State Properties

The choice of the N-terminal protecting group significantly impacts the solid-state properties of β-amino acids.

Protecting GroupTypical StructureKey Characteristics Influencing Solid-State PropertiesExpected Impact on T_m and ΔH_fus
Boc (tert-Butoxycarbonyl)Bulky, non-polarThe bulky tert-butyl group can disrupt crystal packing, potentially leading to lower melting points compared to smaller protecting groups.[]Generally lower T_m.
Fmoc (Fluorenylmethyloxycarbonyl)Large, planar, aromaticThe planar fluorenyl moiety can facilitate strong π-π stacking interactions in the crystal lattice, leading to a more stable solid state.[17][18]Often results in higher T_m and ΔH_fus.
Cbz (Carboxybenzyl)Aromatic, capable of H-bondingThe benzyl group can participate in aromatic interactions, and the urethane linkage allows for hydrogen bonding, contributing to a stable crystal lattice.[19][20]Intermediate to high T_m.

Table 1: Influence of Protecting Groups on Solid-State Properties.

Note: The actual melting point and enthalpy of fusion will also depend on the side chain of the β-amino acid and its chirality.

Here are some reported melting points for protected β-alanine:

  • Boc-β-alanine: 76-78 °C[21]

  • Fmoc-β-alanine: ~160 °C[17] or 145-150 °C[18]

Thermodynamic Properties in Solution

The behavior of protected β-amino acids in solution is governed by their solubility and hydrophobicity, which are direct consequences of their thermodynamic properties.

Solubility and Gibbs Free Energy of Solvation (ΔG_solv)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The process of dissolution can be described by the Gibbs free energy of solvation, which represents the change in free energy when a molecule is transferred from the gas phase to a solvent. A more negative ΔG_solv indicates a more favorable interaction with the solvent and thus higher solubility.[22]

Experimental Determination: Saturation Shake-Flask Method

A common method for determining solubility is the saturation shake-flask method.[23][24]

Experimental Protocol: Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of the protected β-amino acid to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[23]

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Determine the concentration of the dissolved protected β-amino acid in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or UPLC.[25][26]

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification add_excess Add excess solute to solvent equilibrate Equilibrate with agitation (24-48h) add_excess->equilibrate centrifuge Centrifuge/Filter equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze concentration (HPLC, UV-Vis) supernatant->analyze calculate Calculate solubility analyze->calculate caption Workflow for Solubility Determination

Workflow for Solubility Determination

Influence of Protecting Groups on Solubility and Hydrophobicity

The hydrophobicity of the protecting group is a major determinant of the solubility of the protected β-amino acid, particularly in aqueous solutions. A more hydrophobic protecting group will generally lead to lower solubility in water and higher solubility in organic solvents.

Protecting GroupRelative HydrophobicityImpact on Aqueous Solubility
Boc HydrophobicDecreases aqueous solubility.
Fmoc Very HydrophobicSignificantly decreases aqueous solubility.[27]
Cbz HydrophobicDecreases aqueous solubility.

Table 2: Hydrophobicity and Aqueous Solubility of Protecting Groups.

A recent study experimentally determined the hydrophobicity index of protected amino acids, confirming the significant contribution of these groups to the overall hydrophobicity of the molecule.[27][28]

Thermodynamics of Intermolecular Interactions

The ultimate goal of many drug discovery programs is to design molecules that bind with high affinity and specificity to a biological target. Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of these binding events.[7][8][29]

Experimental Determination: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[6][7] By titrating a solution of one molecule (the "ligand") into a solution of its binding partner (the "macromolecule"), a complete thermodynamic profile of the interaction can be obtained in a single experiment.[8]

Experimental Protocol: ITC Analysis of a Protected β-Amino Acid Derivative Binding to a Target

  • Sample Preparation:

    • Prepare solutions of the protected β-amino acid derivative (in the syringe) and the target molecule (in the sample cell) in the same, well-matched buffer.

    • Thoroughly degas both solutions to prevent the formation of bubbles in the calorimeter.

  • Instrument Setup:

    • Load the target solution into the sample cell and the protected β-amino acid derivative solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of ligand to macromolecule.

    • This binding isotherm is then fitted to a suitable binding model to determine the binding constant (K_a), stoichiometry (n), and enthalpy of binding (ΔH_bind).

    • The Gibbs free energy (ΔG_bind) and entropy of binding (ΔS_bind) are then calculated using the following equations:

      • ΔG_bind = -RT ln(K_a)

      • ΔG_bind = ΔH_bind - TΔS_bind

Causality Behind Experimental Choices:

  • Matched Buffer: Crucial to minimize heats of dilution, which can otherwise mask the true heat of binding.

  • Degassing: Prevents the formation of air bubbles during the experiment, which would introduce significant noise into the heat signal.

  • Concentrations: The concentrations of the ligand and macromolecule should be chosen carefully based on the expected binding affinity to ensure a well-defined binding isotherm.[29]

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis prep_ligand Prepare ligand solution (protected β-amino acid) degas Degas both solutions prep_ligand->degas prep_macro Prepare macromolecule solution (target) in matched buffer prep_macro->degas load_cell Load macromolecule into sample cell degas->load_cell load_syringe Load ligand into syringe degas->load_syringe titrate Inject ligand into cell in small aliquots load_cell->titrate load_syringe->titrate measure_heat Measure heat change per injection titrate->measure_heat plot_isotherm Plot heat change vs. molar ratio measure_heat->plot_isotherm fit_model Fit to binding model plot_isotherm->fit_model thermo_params Determine Ka, n, ΔHbind fit_model->thermo_params calc_G_S Calculate ΔGbind and ΔSbind thermo_params->calc_G_S caption ITC Workflow for Binding Thermodynamics

ITC Workflow for Binding Thermodynamics

Computational Approaches to Thermodynamic Properties

While experimental methods provide the most accurate data, computational chemistry offers a powerful complementary approach for predicting the thermodynamic properties of protected β-amino acids.[30]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate gas-phase enthalpies of formation and other electronic properties.[30]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to calculate free energies of solvation by simulating the behavior of the solute in a solvent box.[19][31]

These computational approaches are particularly useful for screening large numbers of candidate molecules and for providing insights into the molecular-level origins of their thermodynamic properties.

Conclusion and Future Outlook

A thorough understanding of the thermodynamic properties of protected β-amino acids is indispensable for their effective application in drug discovery and development. The experimental techniques of DSC and ITC, coupled with computational methods, provide a robust toolkit for characterizing these fundamental properties. As the use of non-canonical amino acids continues to expand, the systematic thermodynamic characterization of these novel building blocks will be crucial for accelerating the design of next-generation therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to confidently navigate the thermodynamic landscape of protected β-amino acids.

References

  • Thermodynamic analysis of beta-hairpin-forming peptides from the thermal dependence of (1)H NMR chemical shifts. PubMed. [Link]

  • Folding thermodynamics of three beta-sheet peptides: a model study. PubMed. [Link]

  • BOC-β-alanine Thermodynamic Properties vs Temperature. Chemcasts. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Origin of β-Hairpin Stability in Solution: Structural and Thermodynamic Analysis of the Folding of a Model Peptide Supports Hydrophobic Stabilization in Water. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja972986+]
  • BOC-β-alanine Thermodynamic Properties vs Pressure. Chemcasts. [Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]

  • Thermodynamics and stability of a β-sheet complex: Molecular dynamics simulations on simplified off-lattice protein models. PubMed Central. [Link]

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  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. NIH. [Link]

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  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

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  • New experimental melting properties as access for predicting amino-acid solubility. NIH. [Link]

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  • Fmoc-beta-Alanine (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1. Fengchen. [Link]

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  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. University of Babylon. [Link]

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  • New experimental melting properties as access for predicting amino-acid solubility. Europe PMC. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure. ResearchGate. [Link]

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  • Solvation Energies of Amino Acid Side Chains and Backbone in a Family of HostGuest Pentapeptides. Tulane University. [Link]

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  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. PubMed Central. [Link]

  • Fmoc-beta-Ala-Ala-OH. PubChem. [Link]

  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. [Link]

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  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Semantic Scholar. [Link]

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  • Gibbs energies of transfer of amino acid anions and cations and peptide... ResearchGate. [Link]

  • N-Fluorenylmethoxycarbonyl-I2-alanine. PubChem. [Link]

  • The Enthalpy of Formation Of L- α -Amino Acids. Iris Publishers. [Link]

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  • Gas-phase enthalpies of formation and enthalpies of sublimation of amino acids based on isodesmic reaction calculations. PubMed. [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. [Link]

  • Thermodynamic prediction of protein neutrality. PMC. [Link]

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An In-Depth Technical Guide on the Biological Significance of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a carbobenzyloxy (Cbz)-protected form of (R)-β-leucine, represents a pivotal chiral building block in modern medicinal chemistry. Its significance is not derived from intrinsic biological activity but from its integral role as a precursor in the synthesis of complex, high-value therapeutic agents. The incorporation of its β-amino acid structure imparts crucial pharmacokinetic and pharmacodynamic advantages to the final active pharmaceutical ingredient (API), most notably enhanced stability against proteolytic degradation and the ability to form stable, well-defined secondary structures. This guide elucidates the core chemical principles, synthesis, and strategic applications of this compound, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Introduction: The Strategic Value of a Protected β-Amino Acid

In the landscape of drug discovery, the pursuit of molecules with improved metabolic stability, enhanced target affinity, and favorable safety profiles is paramount. Non-proteinogenic amino acids, particularly β-amino acids, have emerged as powerful tools in achieving these objectives. (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a prime example of such a strategic synthetic intermediate.

Its core structure is based on (R)-3-amino-4-methylpentanoic acid, a β-isomer of the natural amino acid L-leucine.[1][2] The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine is a deliberate and critical feature. The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational innovation in peptide chemistry.[3] It effectively "masks" the nucleophilic amino group, preventing uncontrolled polymerization and allowing for precise, stepwise chemical synthesis.[3][4] This protection is robust under various reaction conditions but can be cleanly removed, typically via catalytic hydrogenolysis, at a strategic point in the synthetic pathway.[5][6]

The biological significance of this molecule is therefore indirect, but profound. It lies in its ability to confer the following advantageous properties to the final drug molecule:

  • Proteolytic Resistance: Peptides constructed from β-amino acids are not recognized by many endogenous proteases, significantly increasing their in vivo half-life compared to their natural α-peptide counterparts.[7]

  • Conformational Stability: The additional carbon in the backbone of β-amino acids allows for the formation of unique and stable secondary structures, such as the 14-helix.[8] This conformational rigidity can lock a molecule into its bioactive conformation, enhancing binding affinity to its biological target.

  • Structural Diversity: As a chiral building block, it allows for the precise, stereocontrolled synthesis of complex molecules, which is critical as the biological activity of enantiomers can differ dramatically.[9]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is essential for its effective use.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name (3R)-3-(Benzyloxycarbonylamino)-4-methylpentanoic acidN/A
Synonyms N-Cbz-(R)-β-leucine, Z-(R)-β-Leu-OHN/A
CAS Number 215608-32-5[10]
Molecular Formula C₁₅H₂₁NO₄N/A
Molecular Weight 279.33 g/mol N/A
Appearance White to off-white solid
Storage Temp. Room temperature, in a dark, inert atmosphere

While a publicly available, peer-reviewed full set of spectroscopic data for this specific compound is not readily consolidated, typical expected NMR signals based on its structure would include:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the benzyl group (approx. 7.3 ppm), the benzylic CH₂ protons (approx. 5.1 ppm), protons on the pentanoic acid backbone, and the isopropyl methyl groups.

  • ¹³C NMR: Signals for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, the benzylic carbon, and the aliphatic carbons of the β-leucine core.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A primary and highly significant application of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid and its deprotected form is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and better glycemic control in patients with type 2 diabetes.[7][11]

The β-amino acid moiety is a key pharmacophoric element in many DPP-4 inhibitors, including the blockbuster drug Sitagliptin.[12] The β-amino group interacts with the S2 subsite of the DPP-4 enzyme. While Sitagliptin itself contains a trifluorophenyl-β-amino acid, the synthesis of novel analogues and other DPP-4 inhibitors frequently employs various β-amino acid building blocks to explore the structure-activity relationship (SAR) and optimize potency and selectivity.[5][13]

The workflow for incorporating a β-amino acid building block into a DPP-4 inhibitor scaffold generally follows the logical pathway illustrated below.

DPP4_Synthesis_Workflow cluster_0 Building Block Preparation cluster_1 Peptide Coupling cluster_2 Final Assembly A (R)-3-Amino-4- methylpentanoic acid (Unprotected β-Leucine) B (R)-3-(((Benzyloxy)carbonyl)amino) -4-methylpentanoic acid (Cbz-Protected) A->B Cbz-Cl, Base D Cbz-Protected Dipeptide Intermediate B->D C Heterocyclic Scaffold (e.g., Piperazine derivative) C->D E Deprotected Intermediate D->E H₂, Pd/C (Deprotection) coupling Coupling Agents (e.g., HATU, EDC) coupling->D F Final DPP-4 Inhibitor E->F Further Modification

Caption: General workflow for DPP-4 inhibitor synthesis.

Experimental Methodologies: A Self-Validating System

The protocols for the protection of the parent β-amino acid and the subsequent deprotection of the Cbz-intermediate are well-established, reliable, and form a self-validating system. Successful protection is confirmed by the incorporation of the Cbz group's spectroscopic signatures (e.g., aromatic protons in ¹H NMR), and successful deprotection is confirmed by their disappearance and the appearance of a free amine.

Protocol: Cbz-Protection of (R)-3-Amino-4-methylpentanoic acid

This protocol is a representative example based on standard Schotten-Baumann conditions for N-protection of amino acids.[6][11]

Objective: To protect the primary amine of (R)-3-amino-4-methylpentanoic acid with a benzyloxycarbonyl (Cbz) group.

Materials:

  • (R)-3-amino-4-methylpentanoic acid (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Tetrahydrofuran (THF) and Water (or other suitable solvent system)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (R)-3-amino-4-methylpentanoic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq).

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC) over several hours (typically 4-20h).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate to remove unreacted Cbz-Cl and other organic impurities.

  • Acidification: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl. The Cbz-protected product, being a carboxylic acid, will precipitate or become extractable into an organic layer.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.[5][6]

Cbz_Protection_Workflow cluster_0 Reaction Setup cluster_1 Protection Step cluster_2 Work-up & Isolation A Dissolve β-amino acid in THF/H₂O B Cool to 0°C A->B C Add NaHCO₃ B->C D Add Cbz-Cl dropwise C->D E Stir and warm to room temp. D->E F Acidify with HCl E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Pure Product H->I

Caption: Workflow for Cbz-protection of β-amino acids.

Protocol: Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard method for removing the Cbz group to liberate the free amine, a crucial step before coupling to another moiety.[6]

Objective: To remove the Cbz protecting group from (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Materials:

  • (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Setup: Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and are removed during this step, yielding the deprotected (R)-3-amino-4-methylpentanoic acid.[5][6]

Conclusion and Future Outlook

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a quintessential enabling molecule in drug discovery. Its biological significance is realized through its incorporation into advanced pharmaceutical candidates, where its β-leucine core provides a distinct structural and metabolic advantage. The well-defined and reliable chemistry for its use—from protection to deprotection and coupling—makes it a trustworthy and valuable tool for medicinal chemists. As the demand for orally bioavailable and metabolically robust peptide and peptidomimetic drugs continues to grow, particularly in areas like metabolic diseases and oncology, the strategic importance of chiral β-amino acid building blocks like Cbz-(R)-β-leucine is set to increase. Future research will likely focus on developing even more efficient synthetic routes to such building blocks and expanding their application to novel therapeutic scaffolds.

References

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  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem, 2025.

  • EXPERIMENTAL PROCEDURES. Beilstein Journals.

  • β-Peptides as inhibitors of protein–protein interactions. National Institutes of Health (NIH), 2008.

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications, 2014.

  • Synthesis, nitric oxide release, and dipeptidyl peptidase-4 inhibition of sitagliptin derivatives as new multifunctional antidiabetic agents. ResearchGate.

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. National Institutes of Health (NIH), 2024.

  • Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. PubMed, 2024.

  • CBZ-Amino Acids. BOC Sciences.

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

  • (R)-3-Amino-4-methylpentanoic acid | 75992-50-6. Sigma-Aldrich.

  • 215608-32-5 | (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. Ambeed.com.

  • Amino Acids & Derivatives. AMERICAN ELEMENTS®.

  • (R)-3-amino-4-methyl-pentanoic acid AldrichCPR. Sigma-Aldrich.

  • (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Synthonix.

  • Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. PubMed, 2008.

  • Introduction to Peptide Synthesis. Master Organic Chemistry, 2019.

  • 3-Amino-4-methylpentanoic acid | Metabolite. MedchemExpress.com.

  • (R)-3-Amino-4-methylpentanoic acid. CPHI Online.

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An In-depth Technical Guide to the Synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthetic pathways for preparing (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a chiral β-amino acid derivative of significant interest in pharmaceutical and medicinal chemistry. β-amino acids are crucial building blocks for the synthesis of β-peptides, which exhibit unique secondary structures and enhanced stability against metabolic degradation compared to their α-peptide counterparts.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary starting materials and the underlying chemical principles governing the synthesis of this target molecule.

The Strategic Importance of Chiral β-Amino Acids

Optically pure β-amino acids are of high pharmacological significance as they are key components in numerous physiologically active compounds.[3] The presence of the chiral center at the β-position and the extended backbone contribute to the unique conformational properties of β-peptides and other molecules incorporating these structures. The title compound, with its specific (R)-stereochemistry and the versatile benzyloxycarbonyl (Cbz) protecting group, serves as a valuable intermediate in the synthesis of complex molecular architectures.

The Primary Synthetic Route: Homologation of D-Valine

The most direct and widely employed strategy for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid begins with the readily available, enantiomerically pure α-amino acid, D-valine.[4] This approach leverages the existing chirality of the starting material to ensure the desired stereochemistry in the final product, a common and efficient tactic in asymmetric synthesis. The overall transformation involves a one-carbon homologation of the carboxylic acid group of D-valine, effectively converting an α-amino acid into a β-amino acid.[5][6]

The synthetic pathway can be logically divided into two key stages:

  • N-Protection of D-Valine: The amino group of D-valine is first protected to prevent its participation in subsequent reactions. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[7]

  • Arndt-Eistert Homologation: This classic and reliable reaction sequence extends the carbon chain of the N-protected D-valine by one methylene unit, yielding the desired β-amino acid structure.[2][5]

The following sections will delve into the mechanistic details and provide practical, step-by-step protocols for each stage of this synthetic sequence.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow D_Valine D-Valine N_Cbz_D_Valine N-Cbz-D-Valine D_Valine->N_Cbz_D_Valine Cbz-Cl, Base Acid_Chloride N-Cbz-D-Valine Acid Chloride N_Cbz_D_Valine->Acid_Chloride SOCl₂ or (COCl)₂ Diazoketone α-Diazoketone Acid_Chloride->Diazoketone CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement (Ag₂O, hν, or Δ) Final_Product (R)-3-(((Benzyloxy)carbonyl)amino) -4-methylpentanoic acid Ketene->Final_Product H₂O

Caption: Overall synthetic workflow from D-Valine to the target β-amino acid.

Part 1: N-Protection of D-Valine

The initial step in the synthesis is the protection of the amino group of D-valine. The benzyloxycarbonyl (Cbz) group is introduced via a Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of N-Cbz-D-Valine
  • Dissolution of D-Valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-valine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) with cooling in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 2 M aqueous solution of sodium hydroxide. The pH of the reaction mixture should be maintained between 9 and 10 throughout the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a 1 M aqueous solution of hydrochloric acid. The N-Cbz-D-valine will precipitate as a white solid or can be extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-Cbz-D-valine.

Reactant/Reagent Molar Equivalent Purpose
D-Valine1.0Chiral starting material
Sodium Hydroxide~3.2Base to deprotonate amino and carboxylic acid groups and neutralize HCl byproduct
Benzyl Chloroformate1.1Cbz protecting group source
Diethyl Ether-Extraction of impurities
Hydrochloric Acid-Acidification to protonate the carboxylic acid for product isolation
Ethyl Acetate-Extraction of the final product

Part 2: Arndt-Eistert Homologation of N-Cbz-D-Valine

The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[2][5][6] It proceeds through the formation of an α-diazoketone intermediate, which then undergoes a Wolff rearrangement to form a ketene. This ketene is subsequently trapped by a nucleophile, in this case, water, to yield the homologous carboxylic acid. A key advantage of the Wolff rearrangement is that it proceeds with the retention of stereochemistry at the chiral center.[5]

Experimental Protocol: Arndt-Eistert Homologation

Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed in a well-ventilated fume hood by trained personnel using appropriate safety precautions, including Diazald® glassware.

  • Formation of the Acid Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Cbz-D-valine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Formation of the α-Diazoketone: Dissolve the crude acid chloride in an anhydrous, ether-based solvent like diethyl ether or THF and cool to 0 °C. Slowly add a freshly prepared, ethereal solution of diazomethane (approximately 2-3 equivalents) until a persistent yellow color is observed, indicating a slight excess of diazomethane. Stir the reaction at 0 °C for 1-2 hours and then allow it to stand at room temperature overnight.

  • Wolff Rearrangement and Nucleophilic Trapping: To the solution of the α-diazoketone, add a suspension of silver oxide (0.1 equivalents) in water (or a mixture of water and a miscible organic solvent like dioxane or THF). The reaction mixture is typically heated to reflux or stirred at room temperature until the evolution of nitrogen gas ceases and the starting diazoketone is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the silver catalyst. The filtrate is then acidified and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Reactant/Reagent Molar Equivalent Purpose
N-Cbz-D-Valine1.0Protected α-amino acid
Thionyl Chloride1.2Carboxylic acid activation
Diazomethane~2-3One-carbon homologation reagent
Silver Oxide (Ag₂O)0.1Catalyst for Wolff Rearrangement
Water-Nucleophile to trap the ketene
Diagram of the Arndt-Eistert Reaction Mechanism

Arndt_Eistert cluster_0 Arndt-Eistert Homologation N_Cbz_D_Valine N-Cbz-D-Valine Acid_Chloride Acid Chloride N_Cbz_D_Valine->Acid_Chloride + SOCl₂ Diazoketone α-Diazoketone Acid_Chloride->Diazoketone + CH₂N₂ Ketene Ketene Diazoketone->Ketene Wolff Rearrangement (Ag₂O) Final_Product Homologous Acid Ketene->Final_Product + H₂O

Caption: Key stages of the Arndt-Eistert homologation process.

Alternative Starting Materials and Synthetic Approaches

While the homologation of D-valine is the most direct route, other methods for the asymmetric synthesis of β-amino acids exist. These include:

  • Enantioselective Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters, catalyzed by chiral catalysts, can provide access to enantiomerically enriched β-amino acids.

  • Asymmetric Hydrogenation: The hydrogenation of β-amino-α,β-unsaturated esters using chiral catalysts is another powerful method.[8]

  • Biocatalytic Methods: The use of enzymes, such as ω-transaminases, can offer highly selective routes to chiral β-amino acids through the kinetic resolution of racemic mixtures or the asymmetric amination of β-keto acids.[3]

Conclusion

The synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is most efficiently achieved by starting with the enantiomerically pure α-amino acid, D-valine. The synthetic strategy hinges on two fundamental and well-understood transformations: the protection of the amino group with a benzyloxycarbonyl moiety and the subsequent one-carbon chain extension via the Arndt-Eistert homologation. This approach provides excellent control over the stereochemistry of the final product and is amenable to scale-up. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists engaged in the synthesis of this and related chiral β-amino acid derivatives.

References

  • Alavijeh, M. S., et al. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737–4749. [Link]

  • Alavijeh, M. S., et al. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Sharma, M., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 203, 80-87. [Link]

  • Google Patents. (n.d.). SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • Boto, A., et al. (2004). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 69(24), 8483-8491. [Link]

  • Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Wang, D., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4679. [Link]

  • ChemRxiv. (n.d.). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Arndt-Eistert reaction. [Link]

  • Chemistry Portal. (2021). Arndt - Eistert homologation Detailed Reaction Mechanism ||Organic Named Reaction|| Chemistry Portal. [Link]

  • ResearchGate. (2023). Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. [Link]

  • Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

  • Google Patents. (n.d.). Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • PubChem. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine. [Link]

  • Li, M., et al. (2016). Application and microbial preparation of D-valine. Applied Microbiology and Biotechnology, 100(16), 6929-6937. [Link]

  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • ResearchGate. (n.d.). Routes for microbial preparation of d-valine from different starting materials. [Link]

  • Google Patents. (n.d.). Method for preparing L-valine and D-valine by chemical resolution.
  • Google Patents. (n.d.). Method for synthesizing D-valine.
  • PubChem. (n.d.). (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. [Link]

  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Wikipedia. (n.d.). Amino acid. [Link]

  • MDPI. (n.d.). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]

  • Organic Syntheses. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]

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Methodological & Application

Application Note & Protocol: The Strategic Use of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty

In the landscape of peptide science, the incorporation of non-canonical amino acids is a cornerstone of modern therapeutic and research applications. These unique building blocks offer a gateway to peptides with enhanced stability, novel structural motifs, and tailored biological activity. Among these, (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a protected form of (R)-β³-homovaline, stands out. Its β-amino acid structure, with the amino group on the third carbon, introduces a critical one-carbon extension into the peptide backbone. This seemingly subtle modification has profound implications, enabling the design of peptide foldamers, protease-resistant analogues, and unique secondary structures such as helices and turns that are inaccessible with standard α-amino acids.[1][2]

This document serves as a comprehensive technical guide for the effective incorporation of Cbz-(R)-β³-hVal-OH into peptide sequences. We will delve into the mechanistic rationale behind protocol choices, provide validated step-by-step methodologies for both solid-phase and solution-phase synthesis, and offer insights gleaned from practical laboratory applications.

The Structural Advantage of a β³-Homovaline Residue

The defining feature of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is its β-amino acid backbone. Unlike α-amino acids, where the side chain and amino group are attached to the same carbon, the β-structure creates a different conformational landscape. The presence of the isobutyl side chain from the parent L-valine, combined with the β-backbone, imparts a strong conformational preference. When incorporated into a peptide chain, this residue promotes the formation of stable, well-defined secondary structures, most notably the 14-helix, which is a key structural motif in many β-peptide foldamers. Peptides containing β-amino acids are recognized for their ability to assemble into protein-like tertiary and quaternary structures.[2]

The benzyloxycarbonyl (Cbz or Z) group on the amine is a classic and robust choice, offering excellent stability under a variety of reaction conditions and allowing for orthogonal protection strategies.[3] Its removal via catalytic hydrogenolysis provides a clean and orthogonal deprotection strategy, which is invaluable in complex synthetic routes.[3][4]

Diagram 1: Chemical Structure and Key Features

Caption: Structure and consequential impact of Cbz-(R)-β³-hVal-OH incorporation.

Core Protocols: Incorporation into a Peptide Sequence

The successful incorporation of Cbz-(R)-β³-hVal-OH hinges on achieving efficient activation of its sterically hindered carboxylic acid and ensuring complete coupling to the N-terminus of the growing peptide chain. The following protocols are optimized for high-yield synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the method of choice for the routine synthesis of peptides. This protocol assumes a standard Fmoc-based strategy on a rink amide resin. The Cbz group on the β-amino acid is orthogonal to the Fmoc strategy, remaining intact until a final global deprotection step.

Diagram 2: SPPS Workflow for Cbz-(R)-β³-hVal-OH Incorporation

spss_workflow start Start: Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM, IPA) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Pre-activation of Cbz-(R)-β³-hVal-OH activation->coupling Add Activated Mixture wash2 Wash (DMF, DCM) coupling->wash2 capping Optional: Capping (Acetic Anhydride) wash2->capping next_cycle Continue to Next Cycle (Fmoc-AA-OH) capping->next_cycle deprotection_logic start Start: Full-Protected Peptide (with Cbz-group) reaction Catalytic Hydrogenation (Hydrogenolysis) start->reaction reagents Reagents: - H₂, Pd/C Catalyst - Solvent (e.g., MeOH) reagents->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring workup Filtration (Remove Pd/C Catalyst) monitoring->workup If Complete product Final Product: Deprotected Peptide workup->product

Sources

Application Notes and Protocols for the Strategic Incorporation of N-Cbz Protected Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Utility of the Carboxybenzyl (Cbz) Group in Modern Peptide Synthesis

The carboxybenzyl (Cbz or Z) protecting group, a cornerstone in the history of peptide chemistry, continues to be a valuable tool in contemporary solid-phase peptide synthesis (SPPS).[1] Its enduring relevance stems from its unique stability profile, which allows for its strategic use in orthogonal protection schemes, particularly in conjunction with the more common Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies.[2] This guide provides a detailed exploration of the coupling protocols for N-Cbz protected amino acids in SPPS, offering insights into the underlying chemistry and practical, field-proven methodologies.

The primary advantage of the Cbz group lies in its orthogonality; it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the mildly acidic conditions for Boc removal (e.g., trifluoroacetic acid - TFA), while it can be selectively cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.[1][2] This allows for the selective deprotection of the N-terminus or specific side chains, enabling the synthesis of complex peptides, including cyclic and branched structures.

This document will provide a comprehensive overview of the strategic implementation of Cbz-protected amino acids in SPPS, with a focus on manual synthesis protocols. We will delve into the selection of coupling reagents, provide step-by-step instructions for the efficient incorporation of Cbz-amino acids, and detail the final cleavage of the N-terminally Cbz-protected peptide from the solid support. Furthermore, a protocol for the selective on-resin deprotection of the Cbz group will be presented.

The Strategic Advantage of Cbz in Orthogonal SPPS

The success of complex peptide synthesis hinges on the ability to selectively remove protecting groups without affecting others.[3] The Cbz group's stability to both the basic conditions of Fmoc chemistry and the acidic conditions of Boc chemistry makes it an ideal candidate for a third dimension of orthogonality.[2][4]

dot

Orthogonal_Strategy cluster_Fmoc Fmoc/tBu Strategy cluster_Cbz Cbz Introduction cluster_Cleavage Final Cleavage/Deprotection cluster_Cbz_Deprotection Selective Cbz Removal Fmoc Fmoc-AA-Resin Deprotection_Fmoc Piperidine/DMF Fmoc->Deprotection_Fmoc Free_Amine H₂N-AA-Resin Deprotection_Fmoc->Free_Amine Coupling Fmoc-AA-OH, Coupling Reagent Free_Amine->Coupling Cbz_Coupling Cbz-AA-OH, Coupling Reagent Free_Amine->Cbz_Coupling Elongation Fmoc-Peptide-Resin Coupling->Elongation Cbz_Peptide Cbz-Peptide-Resin Cbz_Coupling->Cbz_Peptide TFA_Cleavage TFA Cocktail Cbz_Peptide->TFA_Cleavage Cbz_Protected_Peptide Cbz-Peptide-OH TFA_Cleavage->Cbz_Protected_Peptide Hydrogenolysis H₂/Pd/C or Transfer Hydrogenolysis Cbz_Protected_Peptide->Hydrogenolysis Deprotected_Peptide H₂N-Peptide-OH Hydrogenolysis->Deprotected_Peptide

Caption: Orthogonal strategy integrating Cbz protection in Fmoc-SPPS.

Coupling Reagent Selection for Cbz-Amino Acids

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. While a variety of reagents are available, aminium/uronium salts such as HATU and HBTU are widely used in modern SPPS due to their high reactivity and ability to suppress racemization.

Coupling ReagentActivating SpeciesRelative ReactivityKey AdvantagesConsiderations
HATU OAt-esterVery HighFaster coupling, lower epimerization, effective for hindered amino acids.Higher cost.
HBTU OBt-esterHighGood efficiency for routine couplings, lower cost than HATU.Can be less effective for difficult sequences.
DIC/OxymaPure Oxyma-esterHighCost-effective, low racemization, soluble urea byproduct.Slower than aminium salts.
PyBOP OBt-esterHighEfficient, less hazardous byproducts than BOP.Can be less effective for sterically hindered couplings.

For the coupling of Cbz-protected amino acids, especially when dealing with sterically hindered residues or as the final step in a long peptide sequence, HATU is the recommended reagent due to its superior activation chemistry leading to faster and more complete reactions.

Experimental Protocols

Protocol 1: Manual Coupling of an N-Cbz Protected Amino Acid using HATU

This protocol describes the manual coupling of the final N-Cbz protected amino acid to a peptide chain assembled on a solid support using Fmoc/tBu strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Cbz protected amino acid

  • HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), analytical grade

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

  • Shaker or manual agitation setup

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 eq) in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.

  • Activation of the Cbz-Amino Acid:

    • In a separate vial, dissolve the N-Cbz protected amino acid (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and mix for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated Cbz-amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific amino acid.

  • Monitoring the Coupling: Perform a Kaiser test after the desired reaction time. A negative result (colorless or yellowish beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min).

    • Dry the resin under vacuum.

dot

Coupling_Workflow Start Start: Peptide-Resin (N-terminal Fmoc) Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Kaiser1 3. Kaiser Test (Optional) Wash1->Kaiser1 Activate 4. Activation of Cbz-AA (Cbz-AA, HATU, DIPEA in DMF) Kaiser1->Activate Couple 5. Coupling Reaction Activate->Couple Kaiser2 6. Monitor Coupling (Kaiser Test) Couple->Kaiser2 Wash2 7. Washing (DMF, DCM) Kaiser2->Wash2 End End: N-Cbz-Peptide-Resin Wash2->End

Caption: Workflow for N-terminal Cbz-amino acid coupling in SPPS.

Protocol 2: Cleavage of the N-Cbz Protected Peptide from the Resin

This protocol describes the final cleavage of the N-terminally Cbz-protected peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. The Cbz group is generally stable to standard TFA cleavage cocktails.[5]

Materials:

  • Dried N-Cbz-Peptide-Resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon stream

Cleavage Cocktail Selection:

The choice of scavengers in the TFA cocktail is crucial to prevent side reactions with sensitive amino acid residues.[6][7]

Cleavage Cocktail (v/v/v)Target Residues
TFA/TIS/H₂O (95:2.5:2.5) General purpose, for peptides without Trp, Met, or Cys.
TFA/TIS/H₂O/EDT (94:2.5:2.5:1) For peptides containing Cys to prevent disulfide bond formation.
TFA/Thioanisole/H₂O/EDT (90:5:3:2) For peptides containing Arg(Pmc/Mtr) and Trp.

Procedure:

  • Resin Preparation: Place the dried N-Cbz-peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Prepare the appropriate cleavage cocktail in a fume hood. Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude N-Cbz protected peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: On-Resin Deprotection of the N-Cbz Group via Catalytic Transfer Hydrogenolysis

This protocol provides a method for the selective removal of the N-terminal Cbz group while the peptide is still attached to the resin. This is particularly useful for on-resin cyclization or other modifications of the N-terminus. Catalytic transfer hydrogenolysis is a safer alternative to using hydrogen gas.[8]

Materials:

  • N-Cbz-Peptide-Resin

  • Palladium on activated carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄) or 1,4-cyclohexadiene as a hydrogen donor

  • N,N-Dimethylformamide (DMF) or a mixture of DMF/MeOH

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the N-Cbz-peptide-resin in the chosen solvent (e.g., DMF) in a round-bottom flask equipped with a stir bar.

  • Reaction Setup:

    • Add the hydrogen donor (e.g., ammonium formate, 5-10 equivalents relative to the Cbz group) to the resin suspension.

    • Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the resin). Caution: Pd/C can be pyrophoric when dry.

    • Purge the flask with an inert gas.

  • Deprotection Reaction:

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

    • The reaction is typically complete within 4-24 hours.

  • Catalyst Removal:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the resin thoroughly with the reaction solvent to ensure all the peptide-resin is recovered.

  • Washing: Wash the deprotected peptide-resin with DMF and DCM to remove any residual reagents. The resin is now ready for the next synthetic step.

Conclusion and Best Practices

The strategic use of N-Cbz protected amino acids offers a powerful tool for the synthesis of complex peptides. By understanding the principles of orthogonal protection and employing optimized coupling and deprotection protocols, researchers can successfully incorporate this classic protecting group into modern SPPS workflows.

Key Takeaways:

  • Orthogonality is Key: The Cbz group's stability to both acidic and basic conditions makes it an excellent choice for a third dimension of protection in SPPS.

  • Choose Your Coupling Reagent Wisely: For efficient coupling of Cbz-amino acids, especially in challenging cases, HATU is the recommended reagent.

  • Cbz is Stable to TFA Cleavage: The N-terminal Cbz group will remain intact during the final TFA-mediated cleavage from the resin.

  • On-Resin Deprotection is Feasible: Catalytic transfer hydrogenolysis provides a safe and effective method for the selective removal of the Cbz group on the solid support.

By following the detailed protocols and considering the insights provided in this guide, researchers can confidently leverage the unique properties of the Cbz protecting group to advance their peptide synthesis endeavors.

References

  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in enzymology, 289, 67-83.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • An, G., & Seferos, D. S. (2016). Catalytic transfer hydrogenation for the cleavage of benzyl-type protecting groups in polymer end-group modification. Journal of the American Chemical Society, 138(49), 15893-15896.
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

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Application Notes & Protocols: (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit starkly different pharmacological effects. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, dangerously toxic. This reality places asymmetric synthesis, the selective production of a single enantiomer, at the forefront of modern organic chemistry.[1]

A powerful and efficient strategy in asymmetric synthesis is the use of chiral building blocks. These are enantiomerically pure molecules, often derived from abundant natural sources like amino acids or carbohydrates, that are incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions.[] (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a derivative of the non-proteinogenic β-amino acid (R)-3-amino-4-methylpentanoic acid (a β-leucine analog), is an exemplary chiral building block.[3][4] Its rigid, well-defined structure, featuring a bulky isopropyl group and a carbobenzyloxy (Cbz) protected amine, provides an ideal chiral environment for inducing high levels of stereoselectivity in a variety of chemical transformations.

This guide provides a detailed exploration of this building block, from its fundamental properties to its practical application in a representative synthetic workflow, designed for researchers and professionals in drug development and synthetic chemistry.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its successful and safe implementation in any synthetic protocol.

Key Properties

The properties of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉NO₄[5]
Molecular Weight 265.31 g/mol [5]
CAS Number 215608-32-5[5]
Appearance White to yellow solid
Storage Conditions Room temperature, in a dry, well-ventilated place. Keep container tightly closed.[6]
Purity Typically ≥95%
Safety & Handling Protocol

As with all laboratory reagents, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.[7][8]

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

The Principle of Stereocontrol: A Mechanistic Insight

The efficacy of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid as a chiral building block stems from its ability to create a highly biased and predictable steric environment. The key structural features contributing to this are:

  • The Fixed Chiral Center (R)-C3: This is the foundational source of chirality.

  • The Bulky Isopropyl Group: Originating from the valine-like backbone, this large, non-polar group effectively shields one face of the molecule.

  • The Cbz-Protected Amine: The benzyloxycarbonyl group is conformationally restrictive and contributes to the overall steric bulk, further directing the approach of incoming reagents.

When this building block is coupled to a prochiral substrate (e.g., forming an amide), the bulky isopropyl group dictates the most favorable, lowest-energy conformation. This conformation leaves one face of the reactive prochiral center exposed while the other is sterically blocked, forcing an incoming reagent to attack from the less-hindered direction with high selectivity.

G cluster_0 Stereochemical Control Mechanism reagent Incoming Reagent (e.g., Hydride) substrate Prochiral Substrate (e.g., Ketone) reagent->substrate Forced Attack from Less-Hindered Face product Single Diastereomer Formed Preferentially substrate->product Results in Diastereomer A (Major Product) building_block (R)-3-(Cbz-amino)-4-methylpentanoic acid (Chiral Auxiliary) steric_shield Bulky Isopropyl Group creates a 'Steric Shield' building_block->steric_shield steric_shield->substrate Blocks this Approach

Caption: Principle of steric shielding for stereocontrol.

Application Protocol: Diastereoselective Synthesis of a Chiral β-Amino Acid Derivative

This section details a representative, multi-step protocol demonstrating how (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid can be employed to synthesize a new, enantiomerically enriched molecule. This workflow is a foundational example of its use as a chiral auxiliary.

Workflow Overview

The overall process involves three key stages: coupling the chiral building block to a prochiral substrate, performing a diastereoselective transformation, and finally, cleaving the auxiliary to yield the desired chiral product.

G start Start: Chiral Building Block & Prochiral Enolate Precursor step1 Step A: Amide Coupling (e.g., EDC, HOBt) start->step1 step2 Step B: Diastereoselective Alkylation (e.g., LDA, R-X) step1->step2 step3 Step C: Auxiliary Cleavage (e.g., LiOH, H₂O) step2->step3 end End Product: Enantiopure α-Substituted β-Amino Acid step3->end

Caption: General workflow for asymmetric synthesis.

Protocol 1: Diastereoselective Alkylation

This protocol describes the alkylation of an amide enolate, where the stereochemistry is directed by the chiral auxiliary.

Materials:

  • (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

  • Glycine methyl ester hydrochloride

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA), Lithium diisopropylamide (LDA)

  • Alkylating agent: Benzyl bromide (Bn-Br)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)

  • Reagents for workup and purification: Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine, MgSO₄, Silica gel

Step A: Amide Coupling

  • Reaction Setup: To a solution of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (1.0 eq) in DCM, add HOBt (1.1 eq) and EDC (1.1 eq). Stir at 0 °C for 30 minutes.

  • Amine Addition: Add glycine methyl ester hydrochloride (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the dipeptide precursor.

    • Causality Note: The EDC/HOBt coupling system is a standard, efficient method for forming amide bonds while minimizing racemization of the chiral center.

Step B: Diastereoselective Enolate Alkylation

  • Enolate Formation: Dissolve the purified product from Step A in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add a solution of LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C.

    • Causality Note: LDA is a strong, non-nucleophilic base ideal for generating the kinetic enolate. The low temperature is critical to prevent side reactions and maintain stereochemical integrity.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 4-6 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined at this stage by ¹H NMR analysis.

    • Expertise Insight: The chiral auxiliary's isopropyl group will direct the incoming benzyl electrophile to the opposite face of the enolate, leading to the preferential formation of one diastereomer.

Step C: Auxiliary Cleavage

  • Hydrolysis: Dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-4 hours.

  • Workup: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary (after neutralization), and the organic layer will contain the desired chiral α-benzyl-β-amino acid methyl ester.

  • Purification: Purify the product by chromatography or crystallization. The enantiomeric excess (e.e.) can be determined by chiral HPLC.

Analytical Verification of Stereoselectivity

Confirming the success of an asymmetric synthesis is crucial. The primary methods for determining the stereochemical outcome are:

  • NMR Spectroscopy: ¹H or ¹⁹F NMR can be used to determine the diastereomeric ratio (d.r.) of the product before the auxiliary is cleaved. The signals for protons or fluorine atoms in different diastereomers will appear at slightly different chemical shifts. The use of chiral solvating agents can also help resolve signals for enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). After cleavage of the auxiliary, the enantiomeric product is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.

Conclusion

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid stands out as a highly effective and reliable chiral building block. Its well-defined stereochemistry and significant steric bulk provide a powerful tool for directing the formation of new stereocenters with high predictability and control. The protocols outlined here, based on fundamental and trusted organic transformations, showcase its utility in constructing complex, enantiomerically enriched molecules that are vital intermediates in pharmaceutical research and development. Its commercial availability and the potential for auxiliary recovery make it an attractive and practical choice for chemists aiming to streamline the challenging task of asymmetric synthesis.

References

  • Belokon, Y. N., et al. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Retrieved from [Link]

  • Sakthipriya, N., et al. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MedCrave online. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). 3-Amino-4-methylpentanoic Acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Valine sulfonamidecinnamic acid asymmetric crystal reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of L-Norvaline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Chiral Building Blocks in Drug Discovery. Retrieved from [Link]

  • PubMed. (2009). Stereoselective synthesis of 4-amino-2,3-unsaturated-N-Cbz-imino-O-glycosides via new diastereoisomeric N-Cbz-imino glycal-derived allyl N-nosyl aziridines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Chiral Building Blocks in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Retrieved from [Link]

  • MDPI. (n.d.). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link]

  • NIH. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Retrieved from [Link]

  • De Gruyter. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • ResearchGate. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Retrieved from [Link]

  • University of Oxford. (1995). Asymmetric synthesis of anti‐α‐alkyl‐β‐amino carboxamides. Retrieved from [Link]

Sources

Strategic Deprotection of N-Cbz-Protected β-Amino Acids: A Guide to Methods and Execution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry. Its stability under a wide range of conditions, coupled with the variety of methods available for its removal, makes it an invaluable tool. However, the successful deprotection of a Cbz group, especially on structurally unique molecules like β-amino acids, requires a nuanced understanding of the available methodologies to ensure high yield and purity of the final product.

This technical guide provides a detailed exploration of the experimental procedures for the deprotection of Cbz-protected β-amino acids. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying principles and strategic considerations necessary for procedural success.

Core Principles of Cbz Deprotection

The Cbz group's utility stems from the lability of the benzylic C-O bond. Cleavage of this bond liberates the free amine, with the carbamate decomposing to the innocuous byproducts toluene and carbon dioxide. The primary methods to achieve this cleavage are catalytic hydrogenolysis and acidolysis.

  • Catalytic Hydrogenolysis : This is the most prevalent and often cleanest method for Cbz removal.[1] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas, mediated by a metal catalyst, typically palladium on carbon (Pd/C).[1][2] The process is efficient and the byproducts are volatile, simplifying purification.

  • Transfer Hydrogenolysis : A practical alternative to using pressurized hydrogen gas, transfer hydrogenation employs a hydrogen donor molecule in the presence of a catalyst. Common donors include ammonium formate, cyclohexene, or triethylsilane.[2] This method is particularly advantageous for laboratories not equipped for high-pressure hydrogenations.

  • Acidolysis : Strong acidic conditions can also effect the cleavage of the Cbz group.[1][3] Reagents such as hydrogen bromide (HBr) in acetic acid are commonly used.[1] This method is useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes, which would not be compatible with hydrogenolysis.[4]

The choice of method is dictated by the overall molecular structure of the β-amino acid derivative, specifically the presence of other functional groups that could be sensitive to the reaction conditions.

Comparative Analysis of Deprotection Methodologies

Selecting the appropriate deprotection strategy is critical. The following table summarizes the key characteristics of the most common methods to guide the experimental design.

MethodKey Reagents & ConditionsAdvantagesDisadvantages & Limitations
Catalytic Hydrogenation H₂ gas (1 atm to high pressure), 10% Pd/C, in solvents like MeOH, EtOH, or EtOAc.[5]High efficiency, clean reaction with volatile byproducts (toluene, CO₂).[1] Mild conditions preserve most functional groups.[2]Incompatible with reducible functional groups (alkenes, alkynes, some nitro groups). The catalyst can be poisoned by sulfur-containing compounds. Requires specialized equipment for handling H₂ gas safely.[4]
Transfer Hydrogenation Ammonium formate, cyclohexene, or silanes as H₂ source; Pd/C catalyst.[2]Avoids the need for pressurized hydrogen gas, making it more accessible and safer for standard lab setups.[2]Can be slower than direct hydrogenation. The hydrogen donor or its byproducts may complicate workup. Still incompatible with most reducible groups.
Acidolysis HBr in Acetic Acid (HBr/AcOH), Trifluoroacetic Acid (TFA), HCl in organic solvents.[1][3]Orthogonal to hydrogenation-sensitive groups. Metal-free, avoiding potential product contamination.[3] Scalable and cost-effective.[3]Harsh acidic conditions may not be suitable for acid-labile protecting groups (e.g., Boc, trityl). Can lead to side reactions if other sensitive functionalities are present.[4]
Lewis Acid Catalysis AlCl₃ in hexafluoroisopropanol (HFIP).[1]Offers good functional group tolerance, including reducible groups like nitro and double bonds.[1] Mild and safe protocol.[6]Requires stoichiometric amounts of the Lewis acid. HFIP is a specialized and costly solvent.
Detailed Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation

This protocol details the most common method for Cbz deprotection of a β-amino acid using palladium on carbon and hydrogen gas.

3.1. Principle

The Cbz-protected β-amino acid is dissolved in a suitable solvent and exposed to a hydrogen atmosphere in the presence of a palladium catalyst. The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free amine. The catalyst is then removed by filtration, and the solvent is evaporated to yield the deprotected product.

3.2. Materials and Reagents

  • N-Cbz-protected β-amino acid

  • 10% Palladium on carbon (Pd/C) catalyst (use a 5-10% weight equivalent to the substrate)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere

  • Celite® (diatomaceous earth) for filtration

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for gas handling

  • Filtration apparatus (Büchner funnel or fritted glass funnel)

  • Rotary evaporator

3.3. Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon: Dry Pd/C can be pyrophoric and may ignite upon contact with air, especially in the presence of flammable solvents like methanol. Handle the catalyst carefully, preferably under an inert atmosphere or as a slurry.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

3.4. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve the N-Cbz-protected β-amino acid (1.0 eq) in methanol (provide sufficient solvent to ensure complete dissolution, typically 10-20 mL per gram of substrate).

  • Inerting the System: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes to remove air.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (0.05-0.10 eq by weight). Adding the catalyst under an inert atmosphere is crucial to prevent potential ignition.

  • Introducing Hydrogen: Connect the flask to a hydrogen gas source via a needle through the septum. A balloon filled with hydrogen is suitable for atmospheric pressure reactions. For more robust reactions, a hydrogenation apparatus (e.g., Parr shaker) can be used.

  • Reaction Execution: Create a hydrogen atmosphere by evacuating the flask under vacuum (carefully, to avoid solvent boiling) and backfilling with hydrogen. Repeat this purge-fill cycle three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material. Reactions are typically complete within 2-12 hours.[2]

  • Reaction Quench: Once the reaction is complete, carefully purge the system with nitrogen or argon for 10-15 minutes to remove all traces of hydrogen gas.

  • Catalyst Removal: Prepare a small pad of Celite in a Büchner or fritted glass funnel and wet it with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Self-Validation Step: The filtration must be complete to avoid palladium contamination in the final product.

  • Product Isolation: Wash the Celite pad with additional methanol to ensure all product is recovered. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid or oil is the deprotected β-amino acid. The purity can be assessed by NMR and Mass Spectrometry. If necessary, further purification can be achieved by recrystallization or chromatography.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation protocol.

Cbz_Deprotection_Workflow Start 1. Dissolve Cbz-β-Amino Acid in Solvent Inert 2. Purge with N₂/Ar Start->Inert Catalyst 3. Add Pd/C Catalyst Inert->Catalyst Hydrogenate 4. Introduce H₂ Atmosphere & Stir Catalyst->Hydrogenate Monitor 5. Monitor Reaction (TLC / LC-MS) Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Purge_Final 6. Purge with N₂/Ar Monitor->Purge_Final Complete Filter 7. Filter through Celite Purge_Final->Filter Evaporate 8. Evaporate Solvent Filter->Evaporate Product 9. Purified β-Amino Acid Evaporate->Product

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

Chemical Transformation Diagram

The transformation occurring during the catalytic hydrogenation of a Cbz-protected β-amino acid is depicted below.

Reaction_Scheme sub Cbz-Protected β-Amino Acid prod Free β-Amino Acid + Toluene + CO₂ sub->prod H₂ (g), Pd/C Solvent, RT

Caption: Cbz deprotection reaction scheme.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (n.d.).
  • Avra Synthesis. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • Kennedy, L., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions.
  • Technical Disclosure Commons. (2025).

Sources

Application Notes & Protocols: Strategic Incorporation of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

The pursuit of therapeutic peptides with enhanced pharmacological profiles—improved stability, greater potency, and refined target selectivity—has driven the exploration of non-canonical amino acids.[1][2] Among these, β-amino acids represent a cornerstone in peptidomimetic design. Their defining feature, an additional carbon atom in the backbone, imparts significant resistance to enzymatic degradation and induces unique, stable secondary structures not accessible to their α-amino acid counterparts.[3][4][5][6][7][8]

This guide provides a comprehensive technical framework for the incorporation of a specific β-amino acid, (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid , into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the strategic implications of its structure, the causality behind protocol choices, and provide detailed, validated methodologies for its successful application. This document is intended for researchers, chemists, and drug development professionals aiming to leverage the unique conformational and stability-enhancing properties of this building block.

The Building Block: A Strategic Analysis

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is more than a simple spacer; its constituent parts each play a critical role in the design and synthesis of advanced peptidomimetics.

  • The β-Amino Acid Backbone: The core structure, with its amino group on the β-carbon, fundamentally alters the peptide backbone. This modification sterically shields the adjacent peptide bonds from proteolytic enzymes, significantly extending the molecule's in vivo half-life.[3][4][5] Furthermore, the extended backbone introduces a greater degree of conformational flexibility, which can be harnessed to create novel secondary structures like helices and turns, even in short sequences.[6][8]

  • (R)-Stereochemistry at C3: The defined stereochemistry at the C3 position provides precise control over the spatial orientation of the side chain, which is critical for specific receptor-ligand interactions.

  • The Leucine-like Side Chain: The 4-methylpentanoyl moiety mimics the hydrophobic side chain of leucine, allowing this building block to replace native leucine residues or be introduced to modulate the hydrophobicity and binding properties of a peptide.[1]

  • The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a robust and well-characterized amine protecting group. Its stability to the acidic and basic conditions commonly used in Fmoc-based SPPS makes it an excellent orthogonal protecting group for the β-amino moiety.[9] Its removal requires specific conditions, typically catalytic hydrogenolysis, which adds a layer of strategic control to complex synthesis schemes.[9][10][11]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name (3R)-3-(Benzyloxycarbonylamino)-4-methylpentanoic acidN/A
CAS Number 215608-32-5[12]
Molecular Formula C₁₅H₂₁NO₄[13]
Molecular Weight 279.33 g/mol [13]
Appearance Typically a white to off-white solidN/A
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPSN/A

Synthetic Strategy: The "Why" Behind the "How"

The successful incorporation of this non-canonical amino acid hinges on a rational synthetic strategy. While solution-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) offers superior efficiency, ease of purification, and amenability to automation.[14][15] The most prevalent strategy, Fmoc/tBu SPPS, will be our focus.

Workflow Overview: Fmoc/tBu SPPS

The overall process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support resin.

spss_workflow start Start: Select & Swell Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Next Amino Acid (AA, Coupling Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Sequence Complete) cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage post_cleavage Post-Cleavage Cbz Removal (Catalytic Hydrogenolysis) cleavage->post_cleavage purification Precipitation, Purification (RP-HPLC) & Characterization (MS) post_cleavage->purification end End: Purified Peptidomimetic purification->end

Fig 1. General workflow for SPPS incorporating the Cbz-protected β-amino acid.
Critical Decision Point: The Coupling Reaction

β-amino acids, particularly those with substitution near the carboxyl group, can present steric challenges that lead to slow or incomplete coupling reactions.[14] Standard coupling reagents like DCC may prove insufficient. The choice of coupling reagent is therefore paramount to success.

Causality: The goal is to generate a highly reactive acylating species from the amino acid's carboxylic acid that can rapidly and efficiently form a peptide bond with the resin-bound amine, minimizing side reactions like racemization.[16] For challenging couplings, phosphonium or aminium/uronium salt-based reagents are the industry standard.[16][17]

Fig 2. Decision pathway for selecting an appropriate coupling reagent.

Recommendation: For incorporating (R)-3-Cbz-amino-4-methylpentanoic acid, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is the preferred reagent due to its superior reactivity in hindered systems.[16][17]

ReagentActivating GroupAdvantagesDisadvantages
HATU HOAtHighest reactivity, low racemization, anchimeric assistance.[16]Higher cost.
HCTU 6-Cl-HOBtHigh reactivity, more cost-effective than HATU.Can cause guanidinylation if pre-activation is prolonged.
PyBOP HOBtWell-established, good for routine synthesis, non-carcinogenic byproducts.[17]Less reactive than HATU/HCTU for highly hindered couplings.

Detailed Experimental Protocols

These protocols assume a manual Fmoc/tBu SPPS workflow on a 0.1 mmol scale. All operations should be performed in a dedicated peptide synthesis vessel with a frit for solvent filtration.

Protocol 1: Solid-Phase Synthesis and Incorporation
  • Resin Preparation: a. Place Rink Amide resin (0.1 mmol, ~150-200 mg depending on substitution) in the reaction vessel.[14] b. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes to swell the resin.[14] c. Drain the DMF.

  • Standard Fmoc-Amino Acid Coupling Cycle (Repeat for each α-amino acid): a. Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh 5 mL portion of the piperidine solution for 10 minutes.[15] b. Washing: Wash the resin thoroughly with DMF (5 x 5 mL). c. Coupling: i. In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 3 mL of DMF. ii. Allow to pre-activate for 1-2 minutes. iii. Add the activation solution to the resin. Agitate for 45-60 minutes. d. Washing: Wash the resin with DMF (3 x 5 mL). e. Monitoring (Optional but Recommended): Perform a Kaiser test. A blue bead color indicates a complete reaction (free secondary amine). A yellow/clear color indicates an incomplete reaction; if so, repeat the coupling step.

  • Incorporation of (R)-3-Cbz-amino-4-methylpentanoic acid (The Key Step): a. Perform the Fmoc Deprotection and Washing steps as described in 2a and 2b to expose the N-terminal amine of the growing peptide chain. b. Coupling: i. In a separate vial, dissolve (R)-3-Cbz-amino-4-methylpentanoic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 4 mL of DMF. ii. Allow to pre-activate for 2 minutes. iii. Add the activation solution to the resin. iv. Agitate for a minimum of 2 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time is essential. c. Washing: Wash the resin with DMF (5 x 5 mL). d. Monitoring: Perform a Kaiser test. If the test is not negative (blue), a second coupling is required. Repeat step 3b.

  • Chain Elongation and Finalization: a. After successful coupling of the β-amino acid, continue adding subsequent α-amino acids using the standard cycle (Step 2). Note that the first coupling onto the β-amino acid's nitrogen may also require extended time. b. After the final amino acid is coupled, perform a final Fmoc Deprotection (Step 2a) and Washing (Step 2b). c. Wash the final peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum for at least 1 hour.

Protocol 2: Cleavage and Cbz-Group Deprotection

This is a two-stage process. First, the peptide is cleaved from the resin and acid-labile side-chain protecting groups are removed. Second, the Cbz group is removed.

  • Stage 1: TFA Cleavage from Resin: a. Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[15] Caution: Work in a fume hood and wear appropriate PPE. b. Add 5 mL of the cleavage cocktail to the dried peptide-resin.[14] c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL conical tube. e. Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.[14] f. Centrifuge the mixture (3000 rpm, 5 min) to pellet the crude peptide. Decant the ether. g. Wash the pellet twice with cold diethyl ether, centrifuging each time. h. Dry the crude peptide pellet under vacuum. At this point, the peptide is free from the resin, but the Cbz group remains intact.

  • Stage 2: Cbz Group Removal by Catalytic Hydrogenolysis: a. Dissolve the crude, Cbz-protected peptide in methanol or a methanol/water mixture. b. Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).[11] c. Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon). d. Stir the reaction vigorously at room temperature. Monitor the reaction by HPLC-MS until the starting material is fully consumed (typically 2-12 hours). e. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure to yield the final crude peptide.[11]

Protocol 3: Purification and Characterization
  • Purification: a. Dissolve the final crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. c. Use a standard gradient of Buffer A (Water + 0.1% TFA) and Buffer B (Acetonitrile + 0.1% TFA). d. Collect fractions corresponding to the desired product peak.

  • Characterization: a. Confirm the identity and purity of the collected fractions using analytical HPLC. b. Verify the molecular weight of the final peptidomimetic using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

The incorporation of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a powerful strategy for creating peptidomimetics with enhanced proteolytic stability and unique conformational properties. Success relies on a deliberate approach, particularly in overcoming the steric challenges associated with coupling β-amino acids. By employing high-reactivity coupling reagents like HATU, allowing for extended reaction times, and implementing a two-stage deprotection strategy to orthogonally remove the Cbz group, researchers can reliably synthesize these advanced molecules. The protocols outlined herein provide a validated pathway to harnessing the full potential of this versatile building block in modern drug discovery and chemical biology.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link]

  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739. [Link]

  • ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics | Request PDF. ResearchGate. [Link]

  • Ferreira, I. C. F. R., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4758. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • ProQuest. (2002). [beta]-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. [Link]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology and Molecular Biology Reviews. [Link]

  • Katritzky, A. R., et al. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • Química Orgánica. (n.d.). Peptide synthesis - Amino group protection. quimicaorganica.org. [Link]

  • Semantic Scholar. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Seebach, D., et al. (2004). β-Peptidic Peptidomimetics. Accounts of Chemical Research. [Link]

  • Fields, G. B. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • NIH. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Ingenta Connect. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. [Link]

  • Seebach, D., et al. (2004). Beta-peptidic peptidomimetics. Accounts of chemical research, 37(9), 667–677. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • PubChem. (n.d.). (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Quantification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative analysis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. This N-protected amino acid is a critical chiral building block in the synthesis of various pharmaceutical agents. Accurate quantification is paramount for ensuring the quality, efficacy, and safety of intermediate and final drug products. This document details two primary analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications, particularly for its quantification in biological matrices. The protocols herein are designed to meet the stringent requirements of regulatory bodies, with a focus on scientific integrity and methodological rigor as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Introduction: The Significance of Quantifying (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, also known as N-Cbz-D-valine, is a derivative of the D-enantiomer of the essential amino acid valine.[6] The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality during complex peptide synthesis and other organic reactions.[7][8] The stereochemical integrity of this compound is of utmost importance, as the biological activity of the final pharmaceutical product is often dependent on a specific enantiomer. Consequently, the development of precise and accurate analytical methods to quantify this specific (R)-enantiomer and to assess its chiral purity is a critical aspect of drug development and manufacturing.

This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for the quantification of this compound. The methodologies described have been structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific instrumental parameters and sample preparation techniques.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC13H17NO4[6][9]
Molecular Weight251.28 g/mol [6][9]
Melting Point58-60 °C[6]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
pKa~4.00 (Predicted)[6]

These properties, particularly the presence of a carboxylic acid group and a UV-active phenyl group from the Cbz moiety, inform the choice of chromatographic conditions and detection methods.

Analytical Methodologies

Two distinct, yet complementary, analytical methods are presented to address different quantitative needs.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine analysis of bulk drug substances and intermediates, where concentration levels are relatively high. The primary objective is to quantify the (R)-enantiomer and to determine the enantiomeric purity by separating it from its (S)-enantiomer.

  • Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral environment. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of N-protected amino acids.[10] Zwitterionic chiral selectors are also a powerful option for resolving amino acid enantiomers and their derivatives.[11]

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent like hexane and a polar modifier like 2-propanol is often employed with polysaccharide-based CSPs. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • UV Detection: The benzyloxycarbonyl group contains a phenyl ring, which is a strong chromophore. This allows for sensitive detection using a standard UV detector, typically at a wavelength around 254 nm or 270 nm.[10]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (or equivalent polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 270 nm.[10]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid reference standard in the mobile phase in a 10 mL volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration.

    • Determine the concentration of the (R)-enantiomer in the sample by interpolating its peak area from the calibration curve.

    • Calculate the enantiomeric purity by determining the peak areas of both the (R) and (S) enantiomers.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

For the quantification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid in biological matrices such as plasma or serum, a more sensitive and selective method is required. LC-MS/MS offers the necessary performance to measure low concentrations in complex sample matrices.[12][13][14]

  • Reversed-Phase Chromatography: A C18 stationary phase is suitable for retaining the moderately non-polar analyte. The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile or methanol. The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.

  • Tandem Mass Spectrometry (MS/MS): This detection method provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, interferences from the biological matrix can be minimized.

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS), such as (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid-d5, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[14]

  • Instrumentation:

    • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Analyte: To be determined by direct infusion of a standard solution (e.g., m/z 252.1 -> [product ion]).

      • Internal Standard: To be determined by direct infusion (e.g., m/z 257.1 -> [product ion]).

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples using the calibration curve.

Method Validation

Both analytical methods must be validated in accordance with ICH Q2(R2) guidelines for analytical procedure validation and, for the bioanalytical method, the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3][5][15]

Validation Parameters:
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[2]

  • For Bioanalytical Methods: Matrix effect, recovery, and stability (freeze-thaw, short-term, long-term, and stock solution).[1][4]

Hypothetical Validation Data Summary

Table 1: HPLC-UV Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9950.999
Range1 - 100 µg/mLMet
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)≤ 2.0%< 1.5%
LOQS/N ≥ 101 µg/mL

Table 2: LC-MS/MS Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
Range0.5 - 500 ng/mLMet
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
LLOQS/N ≥ 50.5 ng/mL
Matrix EffectCV ≤ 15%8.2%

Experimental Workflows and Diagrams

General Analytical Workflow

The overall process from sample receipt to final data reporting can be visualized as follows:

Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation Sample_Receipt->Sample_Prep Standard_Prep Reference Standard Preparation Standard_Prep->Sample_Prep Instrument_Setup Instrument Setup & System Suitability Sample_Prep->Instrument_Setup Sequence_Run Sequence Run Instrument_Setup->Sequence_Run Data_Processing Data Processing & Integration Sequence_Run->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification Review_Approval Data Review & Approval Quantification->Review_Approval

Caption: General workflow for the quantification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

LC-MS/MS Sample Preparation Workflow

A more detailed look at the sample preparation for the bioanalytical method:

LCMS_Sample_Prep Start Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Start->Add_IS 1 Vortex1 Vortex Add_IS->Vortex1 2 Add_ACN Add Acetonitrile (150 µL) Vortex1->Add_ACN 3 Vortex2 Vortex (1 min) Add_ACN->Vortex2 4 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex2->Centrifuge 5 Transfer Transfer Supernatant Centrifuge->Transfer 6 Inject Inject into LC-MS/MS Transfer->Inject 7

Caption: Step-by-step workflow for protein precipitation sample preparation.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure that the data generated is accurate, precise, and fit for its intended purpose in a regulated environment. These protocols serve as a strong foundation for researchers and scientists in the pharmaceutical industry to develop and implement their own specific assays for this critical chiral intermediate.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Royal Society of Chemistry. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

  • Chiral Technologies Europe. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine. PubChem. [Link]

  • CRC Press. (2007). Chiral Separation of Amino Acid Enantiomers. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • OMICS International. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • The Human Metabolome Database. (2021). Showing metabocard for 3-Amino-4-methylpentanoic acid (HMDB0245808). [Link]

  • National Center for Biotechnology Information. (2014). High-throughput Quantitation of Amino Acids in Rat and Mouse Biological Matrices Using Stable Isotope Labeling and UPLC-MS/MS Analysis. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. PubChem. [Link]

  • Royal Society of Chemistry. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in a GMP Environment. [Link]

  • National Center for Biotechnology Information. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

  • Alma Mater Studiorum Università di Bologna. (2020). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. [Link]

  • National Center for Biotechnology Information. (2012). Analytical Bias Between Species Caused by Matrix Effects in Quantitative Analysis of a Small-Molecule Pharmaceutical Candidate in Plasma. PubMed. [Link]

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Mastering the Purification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a protected form of (R)-β-Leucine, is a valuable chiral building block in the synthesis of complex peptides and pharmaceutical agents. The benzyloxycarbonyl (Cbz) protecting group is frequently employed due to its stability under various reaction conditions and its straightforward removal.[] However, achieving high purity of the Cbz-protected intermediate is paramount to ensure the stereochemical integrity and overall quality of the final active pharmaceutical ingredient (API). The presence of residual starting materials, byproducts from the protection reaction, or diastereomers can lead to significant challenges in downstream processes and compromise the efficacy and safety of the end product.

This comprehensive guide provides detailed application notes and protocols for the purification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, drawing upon established methodologies for N-Cbz protected amino acids. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to empower researchers to select and execute the optimal purification strategy.

Understanding the Target Molecule and Potential Impurities

Before embarking on a purification strategy, a thorough understanding of the target molecule's physicochemical properties and the likely impurities is essential.

Physicochemical Profile:

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄PubChem[2]
Molecular Weight 279.33 g/mol PubChem[2]
Calculated XLogP3 2.7PubChem[2]
Appearance Often an oil or a low-melting solidGeneral observation[3]

The moderate lipophilicity (XLogP3 of 2.7) suggests that the compound will be soluble in a range of organic solvents but will have limited solubility in water, a key consideration for both extractive and crystallographic methods.

Common Impurities:

  • Unreacted (R)-3-amino-4-methylpentanoic acid: The starting beta-amino acid.

  • Benzyl chloroformate (Cbz-Cl): The protecting group reagent.

  • Benzyl alcohol: A potential hydrolysis product of Cbz-Cl.

  • Di-Cbz-protected amino acid: Over-reaction product.

  • Racemization products: If the pH during the protection reaction is not carefully controlled (kept between 8 and 10), some racemization of the chiral center can occur.[4]

Purification Strategies: A Multi-pronged Approach

The purification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid can be effectively achieved through a combination of techniques. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up & Extraction A->B Quench & Dilute C Concentrated Crude Product B->C Phase Separation & Evaporation D Flash Column Chromatography C->D High impurity load or oily product E Crystallization / Precipitation C->E Low impurity load G Pure Amorphous/Oily Product D->G Fraction Collection & Evaporation F Pure Crystalline Product E->F Filtration & Drying H Purity Analysis (HPLC, NMR) F->H G->H

Figure 1: A decision-making workflow for the purification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction

This initial purification step is designed to remove water-soluble impurities, such as salts and the unreacted amino acid starting material.

Rationale: The acidic nature of the carboxylic acid group allows for its conversion to a carboxylate salt in a basic aqueous solution, which can then be reverted to the acid form for extraction into an organic solvent. This process effectively separates the product from non-acidic and highly polar impurities.

Step-by-Step Protocol:

  • Quenching the Reaction: Following the Cbz-protection reaction, cool the reaction mixture in an ice bath.

  • Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc).

  • Washing:

    • Wash the organic layer with 1 M HCl to remove any unreacted amine and basic catalysts.

    • Wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Crystallization

The introduction of the Cbz group often facilitates the crystallization of the protected amino acid, making this a highly effective method for achieving high purity.[4]

Rationale: Crystallization is an equilibrium-based process where the molecules of the desired compound self-assemble into a highly ordered crystal lattice, excluding impurities from the structure. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but have low solubility when cold.

Step-by-Step Protocol:

  • Solvent Screening:

    • Begin by attempting to dissolve a small amount of the crude product in various solvents at room temperature (e.g., ethyl acetate, dichloromethane, diethyl ether, hexanes, acetonitrile).

    • If the product is soluble, the solvent may be suitable as the "poor solvent" in a multi-solvent system.

    • If the product is sparingly soluble, heat the mixture. If it dissolves upon heating, it is a good candidate for single-solvent recrystallization. A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is often a good starting point.[]

  • Recrystallization Procedure (Example with Ethyl Acetate/Hexanes):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • If turbidity persists, add a drop or two of hot ethyl acetate to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.

    • Once crystals begin to form, the flask can be placed in a refrigerator or freezer (2-8°C) to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

    • Dry the crystals under vacuum to remove residual solvents.

Alternative Precipitation Method: For products that are difficult to crystallize, a precipitation method can be effective. A procedure involving dissolving the product in a water-soluble organic solvent and then neutralizing with acid can induce precipitation.[5]

Protocol 3: Flash Column Chromatography

For oily products or mixtures with closely related impurities, flash column chromatography on silica gel is a powerful purification technique.[3]

Rationale: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. The Cbz-protected amino acid, being moderately polar, will travel up the column at a rate dependent on the polarity of the eluent.

Chromatography_Principle cluster_0 Silica Gel Column cluster_1 Separation Mechanism A Mobile Phase (e.g., Hexane/EtOAc) B Crude Sample Band Impurity1 Less Polar Impurity A->Impurity1 Elutes First C Silica Gel (Stationary Phase) D Separated Bands E Eluted Fractions Product Product (R)-3-(Cbz-amino)-4-methylpentanoic acid D->Product Elutes Second Impurity2 More Polar Impurity E->Impurity2 Elutes Last

Figure 2: Principle of flash column chromatography for the purification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Step-by-Step Protocol:

  • Stationary Phase: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent and load the dry silica gel onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column under positive pressure, gradually increasing the polarity of the mobile phase if necessary (e.g., from 10% EtOAc in hexanes to 30% EtOAc in hexanes).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is crucial to assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) is suitable for determining the purity of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.

Conclusion

The purification of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a critical step in the synthesis of many important molecules. By employing a systematic approach that may include aqueous work-up, crystallization, and/or flash column chromatography, researchers can obtain this key building block in high purity. The choice of methodology should be guided by the specific impurity profile of the crude product and the scale of the reaction. Careful execution of these protocols, coupled with rigorous purity analysis, will ensure the quality and reliability of this important synthetic intermediate.

References

  • PubChem. * (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid*. National Center for Biotechnology Information. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • PubChem. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (1990). High-performance liquid chromatographic technique for non-derivatized leucine purification: evidence for carbon isotope fractionation. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • ResearchGate. (2014). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]

  • Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • PubMed. (2015). Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC-MS/MS and its application to a pharmacokinetic study. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. [Link]

  • ResearchGate. (2016). Crystals of CBZ grown from THF at a concentration of 50 mg ml −1.... [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.

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(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid in Automated Peptide Synthesizers

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of Cbz-Protected β-Amino Acids

The integration of non-canonical amino acids into peptide structures is a cornerstone of modern peptidomimetic design, offering avenues to enhance proteolytic stability, enforce specific secondary structures, and modulate biological activity. (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a Cbz-protected β-amino acid analog of L-leucine, presents a unique building block for such endeavors. Its β-amino acid backbone inherently confers resistance to enzymatic degradation by common proteases, while the bulky isobutyl side chain can influence peptide conformation.

The use of the Carboxybenzyl (Cbz or Z) protecting group for the N-terminus offers a distinct advantage in specific synthetic strategies. The Cbz group is stable under the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it an excellent choice for an orthogonal protection scheme, particularly when it is desired to keep the N-terminus protected after solid-phase synthesis for subsequent solution-phase modifications.[1]

This document provides a comprehensive guide to the theory and practice of incorporating (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid into peptide sequences using modern automated peptide synthesizers. It outlines detailed protocols, discusses the chemical rationale behind procedural choices, and offers solutions to potential challenges.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the building block's properties is critical for successful automated synthesis.

PropertyValueSignificance in Automated SPPS
Chemical Formula C₁₅H₂₁NO₄-
Molecular Weight 279.33 g/mol Essential for accurate reagent calculation.
Appearance White to off-white solidVisual confirmation of reagent quality.
Solubility Soluble in DMF, NMP, DCMEnsures efficient delivery and reactivity in the synthesizer. A stock solution of 0.2 M to 0.5 M is recommended.
N-Terminal Protection Carboxybenzyl (Cbz or Z)Orthogonal to the Fmoc group; stable to piperidine.[1]
Structure β-amino acid, sterically hinderedMay require optimized coupling conditions to overcome slower reaction kinetics.

Reagent Preparation Protocol:

  • Dissolution: Prepare a stock solution of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid in high-quality, amine-free N,N-Dimethylformamide (DMF).[2] A concentration of 0.2 M is standard, but for potentially difficult couplings, increasing the concentration to 0.5 M can be beneficial.[3] Ensure the amino acid is fully dissolved before placing the vial in the automated synthesizer.

  • Activator Solution: Prepare a fresh solution of your chosen coupling reagent. For this sterically hindered β-amino acid, a high-efficiency uronium/aminium-based activator such as HBTU or HATU is recommended. Prepare a 0.5 M solution in DMF.

  • Base Solution: Prepare a 1 M solution of N,N-diisopropylethylamine (DIEA) in DMF.

Automated Synthesis Workflow: An Orthogonal Fmoc/Cbz Strategy

The following protocol is designed for a standard automated peptide synthesizer employing Fmoc/tBu chemistry. It assumes the synthesis of the peptide chain has been completed up to the penultimate residue, and the final N-terminal amino acid to be coupled is (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

SPPS_Workflow cluster_synthesis Automated Synthesizer Cycle start Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of Cbz-β-Amino Acid (AA/Activator/DIEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Resin-Bound Peptide (N-terminal Cbz) wash2->end_cycle

Figure 1: Automated workflow for coupling the final Cbz-protected amino acid.

Detailed Protocol for Coupling (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid:

This protocol details the final coupling step in an ongoing Fmoc-based solid-phase peptide synthesis.

StepProcedureParameters & Rationale
1. Pre-Coupling The peptide-resin, after the final Fmoc deprotection and subsequent washes, should have a free N-terminal amine.The standard deprotection cycle using 20% piperidine in DMF is sufficient.[2] Thorough washing with DMF is crucial to remove all residual piperidine, which would otherwise neutralize the activated amino acid.
2. Activation Pre-activate the (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. In the synthesizer's vial, combine: • Amino Acid Solution (4 eq.) • Activator (e.g., HATU) (3.9 eq.) • DIEA (8 eq.)A 4-fold excess of the amino acid is recommended to drive the reaction to completion, especially given the potential for steric hindrance. Pre-activation for 1-3 minutes before adding to the resin can improve efficiency.
3. Coupling Deliver the activated amino acid solution to the reaction vessel containing the peptide-resin.Reaction Time: A standard coupling time of 30-60 minutes at room temperature is a good starting point. For microwave-assisted synthesizers, a 5-10 minute cycle at 75°C can be employed.[4] Double Coupling: Due to the sterically hindered nature of this β-amino acid, a double coupling is highly recommended. After the first coupling cycle and a wash step, repeat the activation and coupling steps.
4. Post-Coupling Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.This ensures the purity of the final peptide.[5]
5. Monitoring Perform a Kaiser test on a small sample of the resin beads.A negative Kaiser test (beads remain yellow) indicates a complete coupling. If the test is positive (blue beads), a third coupling cycle may be necessary.[6]

Cleavage and Deprotection Strategy

The choice of cleavage cocktail is critical and depends on whether the N-terminal Cbz group is to be retained or removed.

Scenario 1: Retention of the N-terminal Cbz Group

The Cbz group is labile to strong acids.[7] Standard high-concentration TFA cleavage cocktails (e.g., 95% TFA) may lead to partial or complete removal of the Cbz group.[8] To preserve the N-terminal Cbz group while cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (like tBu, Boc, Trt), a modified, milder cleavage cocktail is necessary.

Recommended Cleavage Cocktail (Cbz-Preserving):

ReagentCompositionPurpose
Modified Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v)A reduced TFA concentration with scavengers to minimize Cbz cleavage while removing other protecting groups.[9]

Cleavage Protocol:

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

Scenario 2: Removal of the N-terminal Cbz Group (Post-Synthesis)

Automated on-resin deprotection of the Cbz group is not a standard feature of most peptide synthesizers, as it typically requires catalytic hydrogenolysis, which is not compatible with standard SPPS hardware.[10] Therefore, Cbz removal is performed post-cleavage and purification.

Deprotection_Strategy cluster_cleavage Post-Synthesis Processing start Purified N-Cbz Peptide deprotection Cbz Deprotection (Catalytic Hydrogenolysis) start->deprotection end_product Final Deprotected Peptide deprotection->end_product

Figure 2: Post-synthesis Cbz deprotection workflow.

Hydrogenolysis Protocol (Manual):

  • Dissolve the purified, Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a palladium on carbon catalyst (Pd/C, 5-10% w/w).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction by HPLC or Mass Spectrometry until complete (typically 2-16 hours).

  • Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Lyophilize the filtrate to obtain the final deprotected peptide.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Steric hindrance of the β-amino acid. 2. Aggregation of the growing peptide chain. 3. Insufficient reagent concentration or reaction time.1. Perform a double or triple coupling. 2. Use a more potent coupling reagent like HATU or COMU. 3. Employ microwave heating to increase reaction kinetics.[4] 4. Increase the concentration of the amino acid and coupling reagents to 0.5 M.[3]
Partial Cleavage of Cbz Group during TFA Treatment The Cbz group has limited stability in high concentrations of TFA.Use a milder cleavage cocktail with a lower percentage of TFA (e.g., Modified Reagent B).[9] Reduce cleavage time and monitor cleavage progress by HPLC.
Poor Solubility of the Cbz-Amino Acid The amino acid may not be fully dissolved in the stock solution.Gently warm the stock solution and sonicate to ensure complete dissolution before placing it on the synthesizer. Use high-quality, anhydrous DMF.[11]

Conclusion

The successful incorporation of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid in automated peptide synthesizers is readily achievable through a well-planned orthogonal Fmoc/Cbz strategy. Key considerations include the use of potent coupling reagents and extended reaction times to overcome the steric hindrance of this β-amino acid, and the careful selection of a mild cleavage cocktail to preserve the N-terminal Cbz group if desired. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently utilize this valuable building block to create novel peptidomimetics with enhanced therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 21, 2026, from [Link]

  • Nadendla, K. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved January 21, 2026, from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved January 21, 2026, from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved January 21, 2026, from [Link]

  • dos Santos, L. H. S., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 21, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 21, 2026, from [Link]

  • Wang, P., & Danishefsky, S. J. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis.
  • CEM Corporation. (n.d.). CEM Liberty Blue Peptide Synthesizer Standard Operating Procedures. Retrieved January 21, 2026, from [Link]

  • Varaljay, V. A., et al. (2025, August 8). Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry.
  • Nadendla, K. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate. Retrieved January 21, 2026, from [Link]

  • Lopez, J., et al. (2022). Solubility of amino acid (AA) derivatives in DMF, neat green solvents...
  • Zuckermann, R. N., & Banville, S. C. (1992).
  • Danishefsky, S. J., & Wang, P. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC.
  • CEM Corporation. (n.d.). Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • Gyanda, K. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Giralt, E., et al. (1983). A new benzyl ester resin with increased stability during Nα-t-butyloxycarbonyl deblocking in solid-phase peptide synthesis. RSC Publishing.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • CEM Corporation. (n.d.). CEM Peptide Synthesis Brochure. IGZ Instruments.
  • Merrifield, R. B. (1989). Deprotection of protected peptides.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved January 21, 2026, from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • CEM Corporation. (n.d.). Cleavage Cocktail Selection. Retrieved January 21, 2026, from [Link]

  • PurePep. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide. PurePep Blog.
  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Toth, I., et al. (2020). CEM Liberty automatic, microwave-assisted peptide synthesizer.
  • Fulop, F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?
  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • Goodman, M., et al. (2002). 2 Protection of Functional Groups.
  • Yoshizawa, T., et al. (2021).

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Application Notes & Protocols for Enzymatic Reactions Involving (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for enzymatic reactions involving (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. This compound, a protected form of (R)-3-amino-4-methylpentanoic acid (a β-leucine analog), serves as a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. The applications detailed herein focus on its role as a substrate for enzymatic deprotection and its use in creating peptides with enhanced stability against proteolysis, a critical attribute in drug design.[1][2]

Section 1: Introduction to (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a chiral β-amino acid derivative. The key structural features that dictate its utility in enzymatic reactions are:

  • The β-Amino Acid Core: Unlike natural α-amino acids, the amino group is on the β-carbon. This structural alteration is known to confer significant resistance to degradation by common proteases.[1][3][4] Peptides incorporating β-amino acids, known as β-peptides, can adopt stable secondary structures and are of great interest in developing therapeutic peptides with improved in vivo half-lives.[1]

  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group: The Cbz group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions.[5][6] Critically, the Cbz group can be removed under specific conditions, including enzymatic cleavage, which offers a mild and selective method for deprotection in the presence of other sensitive functional groups.

This guide explores two primary enzymatic applications: the selective enzymatic removal of the Cbz group and the use of the β-amino acid core to confer protease resistance to synthetic peptides.

Section 2: Application I - Enzymatic Deprotection of the Cbz Group

The selective removal of the Cbz protecting group is a crucial step in the synthesis of peptides and other complex molecules. While catalytic hydrogenolysis is a common chemical method, enzymatic deprotection offers an orthogonal and highly selective alternative under mild, aqueous conditions.[7][8] Specific amidohydrolases, often referred to as "Cbz-ases," have been identified in microorganisms like Sphingomonas paucimobilis and Burkholderia phenazinium that can enantioselectively cleave the Cbz group from N-protected amino acids.

The primary advantage of this enzymatic approach is its chemoselectivity. It avoids the use of heavy metal catalysts and harsh acidic or basic conditions, which can be detrimental to sensitive substrates.

Experimental Protocol: Enzymatic Cbz Cleavage

This protocol describes a general method for the enzymatic deprotection of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid using a commercially available or user-prepared Cbz-cleaving enzyme.

Materials:

  • (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

  • Cbz-deprotecting enzyme (e.g., from Sphingomonas paucimobilis)

  • Phosphate buffer (50 mM, pH 7.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column for reaction monitoring

  • Incubator/shaker

Protocol Steps:

  • Substrate Preparation: Prepare a stock solution of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then dilute with phosphate buffer to the desired final concentration (e.g., 1-10 mM).

  • Enzyme Reconstitution: Reconstitute the lyophilized Cbz-deprotecting enzyme in cold 50 mM phosphate buffer (pH 7.5) to a suitable stock concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of the substrate solution with 50 µL of the enzyme solution. Include a negative control with 50 µL of buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-42°C) with gentle shaking.

  • Reaction Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of a quenching solution (e.g., 50% acetonitrile with 0.4% TFA). This will precipitate the enzyme and stop the reaction.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product, (R)-3-amino-4-methylpentanoic acid.

  • Work-up (Preparative Scale): Once the reaction is complete, the product can be purified from the reaction mixture using standard chromatographic techniques.

Data Presentation: Hypothetical Kinetic Data
Substrate Concentration (mM)Initial Rate (µM/min)
0.515.2
1.028.9
2.565.4
5.0110.8
10.0155.3
20.0180.1

Table 1: Example of initial rate data for the enzymatic deprotection of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. This data can be used to calculate Michaelis-Menten kinetic parameters (Km and Vmax).

Workflow Diagram: Enzymatic Cbz Deprotection

G sub Prepare Substrate Stock (Cbz-β-Leu in Buffer) mix Combine Substrate and Enzyme sub->mix enz Reconstitute Cbz-ase Enzyme enz->mix incubate Incubate at 37°C with Shaking mix->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., with ACN/TFA) sample->quench analyze Analyze by HPLC quench->analyze

Caption: Workflow for enzymatic Cbz deprotection.

Section 3: Application II - Conferring Protease Resistance to Peptides

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by endogenous proteases. The incorporation of β-amino acids into peptide sequences is a well-established strategy to overcome this limitation. The altered backbone stereochemistry of β-peptides makes them poor substrates for proteases that have evolved to recognize and cleave α-peptide bonds.[1][3][4]

This application note provides a protocol to demonstrate the enhanced stability of a peptide containing (R)-3-amino-4-methylpentanoic acid against a common serine protease, such as trypsin.

Experimental Protocol: Protease Stability Assay

This protocol uses a fluorogenic protease substrate to measure the activity of a protease in the presence and absence of a standard α-peptide and a modified β-peptide.

Materials:

  • Protease (e.g., Trypsin)

  • Fluorogenic protease substrate (e.g., FITC-casein or a specific peptide substrate with a fluorophore and quencher).[9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Standard α-peptide (control, with a known protease cleavage site)

  • Test peptide containing (R)-3-amino-4-methylpentanoic acid

  • 96-well black microplate

  • Fluorescence plate reader

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in the assay buffer.

    • Prepare stock solutions of the standard α-peptide and the test β-peptide in the assay buffer.

    • Dilute the fluorogenic substrate to its working concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Positive Control: 50 µL Assay Buffer + 50 µL Protease Solution.

    • Negative Control (No Protease): 100 µL Assay Buffer.

    • Standard Peptide Stability: 50 µL Standard α-Peptide Solution + 50 µL Protease Solution.

    • Test Peptide Stability: 50 µL Test β-Peptide Solution + 50 µL Protease Solution.

    • Perform all setups in triplicate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the protease to potentially act on the peptides.

  • Initiate Reaction: Add 100 µL of the fluorogenic substrate working solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 1-2 hours (Excitation/Emission wavelengths will depend on the fluorophore, e.g., 485/530 nm for FITC).

  • Data Analysis:

    • Subtract the background fluorescence (Negative Control) from all readings.

    • Plot the fluorescence intensity versus time for each condition.

    • Calculate the initial reaction rates (slope of the linear portion of the curve).

    • Compare the rate of the positive control to the rates in the presence of the standard and test peptides. A significant decrease in the rate indicates inhibition or substrate competition, while no change indicates stability.

Data Presentation: Expected Outcome
ConditionRelative Protease Activity (%)Interpretation
Positive Control (Protease only)100%Uninhibited enzyme activity.
Standard α-Peptide~100% (if not an inhibitor)The standard peptide is likely degraded, not protecting the fluorogenic substrate.
Test β-Peptide~100%The β-peptide is stable and does not inhibit the protease, allowing it to cleave the fluorogenic substrate.

Table 2: Expected results from the protease stability assay. The key finding is that the β-peptide does not get degraded and does not significantly inhibit the protease's action on another substrate, demonstrating its stability.

Workflow Diagram: Protease Stability Assay

G prep Prepare Reagents (Buffer, Enzyme, Peptides) plate Plate Setup in 96-well (Controls, α-Peptide, β-Peptide) prep->plate preinc Pre-incubate Plate at 37°C plate->preinc addsub Add Fluorogenic Substrate to all wells preinc->addsub read Kinetic Read in Plate Reader (Fluorescence vs. Time) addsub->read analyze Analyze Data (Calculate Rates) read->analyze

Caption: Workflow for assessing peptide protease stability.

Section 4: Application III - Enzymatic Kinetic Resolution

The synthesis of β-amino acids often results in a racemic mixture. Since biological systems are chiral, obtaining enantiomerically pure compounds is essential for drug development. Enzymatic kinetic resolution is a powerful technique for separating enantiomers. This process utilizes an enzyme that selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

For (R,S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a lipase could be used to selectively hydrolyze the corresponding racemic methyl or ethyl ester. If the enzyme is, for example, S-selective, it would hydrolyze the (S)-ester to the (S)-acid, leaving the desired (R)-ester unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic methyl or ethyl ester of 3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

  • Lipase (e.g., from Candida antarctica Lipase B, CAL-B)

  • Phosphate buffer (pH 7.2)

  • Organic solvent (e.g., methyl tert-butyl ether, MTBE)

  • Chiral HPLC or GC column for analysis

Protocol Steps:

  • Reaction Setup: Dissolve the racemic ester in a biphasic system of phosphate buffer and MTBE.

  • Enzyme Addition: Add the lipase (often immobilized on a solid support) to the mixture.

  • Incubation: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction by taking aliquots from the organic phase and analyzing them on a chiral HPLC or GC column to determine the enantiomeric excess (e.e.) of the ester and the conversion.

  • Termination: Stop the reaction at approximately 50% conversion to achieve high e.e. for both the remaining ester and the product acid. Filter off the immobilized enzyme.

  • Separation: Separate the aqueous and organic layers. The unreacted (R)-ester will be in the organic layer. The (S)-acid will be in the aqueous layer as its carboxylate salt.

  • Isolation:

    • Isolate the (R)-ester from the organic layer by solvent evaporation.

    • Acidify the aqueous layer to precipitate the (S)-acid, which can then be extracted with an organic solvent.

  • Hydrolysis: The isolated (R)-ester can be chemically hydrolyzed to yield the final product, (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Logical Diagram: Enzymatic Kinetic Resolution

G start Racemic Cbz-β-Leu Ester (R- and S-enantiomers) react Add Lipase (S-selective) in Buffer/Solvent start->react process Selective Hydrolysis of S-Ester react->process sep Separation process->sep r_ester Unreacted R-Ester (High e.e.) sep->r_ester s_acid Product S-Acid (High e.e.) sep->s_acid hydrolysis Chemical Hydrolysis r_ester->hydrolysis final Final Product: (R)-Cbz-β-Leu Acid hydrolysis->final

Caption: Process flow for enzymatic kinetic resolution.

References

  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. Available at: [Link]

  • Huc, I., & Gellman, S. H. (2011). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. Journal of the American Chemical Society, 133(49), 19834–19847. Available at: [Link]

  • G-Biosciences. (2023). Fluoro™ Protease Assay. Available at: [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Available at: [Link]

  • Forgó, P., & Kele, Z. (2011). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 16(10), 8416–8431. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Available at: [Link]

  • Genilloud, O., et al. (2021). Functional Analysis of Phenazine Biosynthesis Genes in Burkholderia spp. Applied and Environmental Microbiology, 87(11), e00115-21. Available at: [Link]

  • Carlier, A., et al. (2021). Burkholderia Bacteria Produce Multiple Potentially Novel Molecules that Inhibit Carbapenem-Resistant Gram-Negative Bacterial Pathogens. Antibiotics, 10(2), 157. Available at: [Link]

  • Nordstedt, C., et al. (1994). The Alzheimer A beta peptide develops protease resistance in association with its polymerization into fibrils. The Journal of Biological Chemistry, 269(49), 30773–30776. Available at: [Link]

  • Ouyang, M., et al. (2020). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules, 25(21), 5174. Available at: [Link]

  • Groeger, H., et al. (2003). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. Helvetica Chimica Acta, 86(6), 1934-1943. Available at: [Link]

  • Esmaeel, Q., et al. (2022). Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto. Antibiotics, 11(11), 1629. Available at: [Link]

  • Gellman, S. H. (2001). Beta-amino acids: versatile peptidomimetics. Current Opinion in Chemical Biology, 5(6), 684-691. Available at: [Link]

  • Kamoda, S., et al. (2003). A common structure of substrate shared by lignostilbenedioxygenase isozymes from Sphingomonas paucimobilis TMY1009. Bioscience, Biotechnology, and Biochemistry, 67(6), 1394-1396. Available at: [Link]

  • Liskamp, R. M. J., et al. (2008). Conformationally restricted hydantoin-based peptidomimetics as inhibitors of caspase-3 with basic groups allowed at the S3 enzyme subsite. ChemMedChem, 3(6), 979-985. Available at: [Link]

  • Tondi, D., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(6), 1646–1657. Available at: [Link]

  • Szymańska, K., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(20), 4789. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a key building block in the development of peptidomimetics and other pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring high yield and purity.

I. Synthesis Overview: The Schotten-Baumann Reaction

The most common and reliable method for synthesizing N-Cbz protected amino acids, including our target molecule, is the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of the amino group of (R)-3-amino-4-methylpentanoic acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired amide (in this case, a carbamate).[2][4]

Reaction Scheme:

Caption: General Schotten-Baumann reaction for Cbz protection.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Hydrolysis of Benzyl Chloroformate (Cbz-Cl):

  • Cause: Cbz-Cl is highly sensitive to moisture and will hydrolyze to benzyl alcohol and HCl, especially in aqueous conditions.[5][6][7] This competing reaction consumes your acylating agent.

  • Troubleshooting:

    • pH Control: Maintain the pH of the reaction mixture between 8 and 10.[8] A pH that is too low can lead to the decomposition of Cbz-Cl.[8]

    • Reagent Quality: Use a fresh, high-quality bottle of Cbz-Cl. Older bottles may have already partially hydrolyzed due to atmospheric moisture.

    • Addition Rate: Add the Cbz-Cl dropwise to the cooled reaction mixture. A slow, controlled addition ensures that the Cbz-Cl reacts with the amino acid rather than with water.

2. Inefficient pH Control:

  • Cause: As the reaction proceeds, HCl is generated, which will lower the pH of the solution. If the pH drops too low, the reaction will stall.

  • Troubleshooting:

    • Use a pH-Stat or Autoburette: For precise control, use a pH-stat to automatically add base and maintain the desired pH.

    • Buffered System: A mixed base buffer system of Na2CO3 and NaHCO3 (in a 2:1 ratio) can effectively maintain the pH in the optimal range of 8-10.[8]

    • Manual Monitoring: If you are adding the base manually, monitor the pH frequently with a calibrated pH meter and add the base solution as needed.

3. Suboptimal Temperature:

  • Cause: The reaction is typically started at a low temperature (0-5°C) to control the exothermic nature of the reaction and minimize side reactions. However, if the temperature is too low for the entire duration, the reaction rate may be too slow, leading to an incomplete reaction.

  • Troubleshooting:

    • Initial Cooling: Start the reaction in an ice bath (0-5°C) during the addition of Cbz-Cl.

    • Warming to Room Temperature: After the addition of Cbz-Cl is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[9]

Q2: After acidification, my product separates as an oil or a sticky solid instead of a crystalline powder. How can I resolve this?

A2: This is a frequent problem in the purification of Cbz-protected amino acids and is often due to the formation of a eutectic mixture or the presence of impurities.

1. Formation of a Eutectic with the Sodium Salt:

  • Cause: Some N-benzyloxycarbonyl amino acids can form a eutectic mixture with their sodium salt, which has a higher melting point and is difficult to dissolve in organic solvents.[]

  • Troubleshooting:

    • Thorough Acidification: Ensure that the aqueous solution is acidified to a pH of 2 with a strong acid like HCl.[9] Use a pH meter to confirm the final pH.

    • Extraction Protocol: After acidification, extract the product into an organic solvent like ethyl acetate. Then, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to convert any remaining sodium salt to the free acid.[]

2. Presence of Benzyl Alcohol:

  • Cause: Benzyl alcohol, a byproduct of Cbz-Cl hydrolysis, is an oil and can prevent your product from crystallizing.

  • Troubleshooting:

    • Aqueous Wash: During the workup, wash the organic layer multiple times with water or brine to remove water-soluble impurities like benzyl alcohol.

    • Crystallization: If the product is still an oil after evaporation of the solvent, try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., hexane) until the solution becomes cloudy. Allow it to cool slowly.

Q3: I am concerned about racemization at the chiral center. How can I minimize this and verify the enantiomeric purity of my product?

A3: While the urethane linkage of the Cbz group is known to suppress racemization, it is not entirely immune, especially under harsh conditions.[11][12]

1. Minimizing Racemization:

  • Cause: High pH and elevated temperatures can promote racemization.[8]

  • Troubleshooting:

    • Strict pH Control: Avoid excessively high pH values. Do not exceed a pH of 10.

    • Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting racemization.

2. Verifying Enantiomeric Purity:

  • Chiral HPLC: This is the most definitive method for determining enantiomeric purity. Use a chiral column to separate the (R) and (S) enantiomers and quantify their ratio.

  • NMR with a Chiral Shift Reagent: This technique can also be used to differentiate between enantiomers.

III. Experimental Protocols & Data

Optimized Reaction Conditions
ParameterRecommended RangeRationale
Starting Material (R)-3-amino-4-methylpentanoic acidEnsure high enantiomeric purity of the starting material.
Reagent Benzyl Chloroformate (Cbz-Cl)Use fresh, high-quality reagent.
Base NaOH or Na2CO3/NaHCO3 bufferProvides alkaline conditions to neutralize HCl.[]
Solvent Water or a mix of water and a water-miscible organic solvent (e.g., dioxane)Dissolves the amino acid salt.
pH 8.0 - 10.0Optimal for amine acylation while minimizing Cbz-Cl hydrolysis and racemization.[8]
Temperature 0-5°C during Cbz-Cl addition, then warm to room temperatureControls exothermicity and side reactions.[9]
Reaction Time 4-8 hoursTypically sufficient for reaction completion.[9]
Step-by-Step Synthesis Protocol
  • Dissolution: In a reaction vessel, dissolve (R)-3-amino-4-methylpentanoic acid and sodium carbonate in water.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate dropwise to the cooled solution while vigorously stirring. Maintain the pH between 8 and 10 by the simultaneous addition of a sodium hydroxide solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Analytical Workflow

Start Crude Product TLC TLC Analysis (e.g., Ethyl Acetate/Hexane) Start->TLC HPLC HPLC Analysis (Purity Check) TLC->HPLC NMR 1H & 13C NMR (Structural Confirmation) HPLC->NMR Optical_Rotation Optical Rotation (Enantiomeric Purity Check) NMR->Optical_Rotation Final_Product Pure Product Optical_Rotation->Final_Product

Caption: Analytical workflow for product characterization.

IV. Frequently Asked Questions (FAQs)

Q: Can I use other protecting groups for (R)-3-amino-4-methylpentanoic acid? A: Yes, other common amine protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice of protecting group depends on the overall synthetic strategy and the deprotection conditions required for subsequent steps.[13]

Q: What are the storage conditions for benzyl chloroformate? A: Benzyl chloroformate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place to prevent hydrolysis.[14]

Q: How do I dispose of excess benzyl chloroformate? A: Excess benzyl chloroformate can be quenched by slowly adding it to a stirred solution of sodium hydroxide. Always follow your institution's safety guidelines for chemical waste disposal.

Q: Is it possible to form the N,N-di-Cbz protected byproduct? A: The formation of the di-Cbz product is generally not a significant issue under the recommended Schotten-Baumann conditions because after the first Cbz group is attached, the resulting carbamate nitrogen is significantly less nucleophilic than the starting primary amine.

V. References

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Mild and Efficient Synthesis of Arylamides from N-Cbz-Protected Amino Acids. Synlett, 2011(01), 129-133. [Link]

  • Suzhou Highfine Biotech. (2021). Amino protecting group—benzyloxycarbonyl (Cbz). [Link]

  • Grokipedia. Benzyl chloroformate. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2017). Racemization in amino acids? [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (2026). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Organic Letters. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

  • NJ.gov. (2016). Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. [Link]

  • Organic Syntheses. (1943). CARBOBENZOXY CHLORIDE AND DERIVATIVES. [Link]

  • PubMed Central. (2014). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Total Synthesis. (2021). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Google Patents. (2005). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

  • PubMed Central. (2016). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • PrepChem.com. Synthesis of N-CBZ-L-prolyl-L-valine. [Link]

  • MDPI. (2020). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. [Link]

  • ResearchGate. (2025). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • ResearchGate. (2025). Conformationa Studies on CBZ- L- Lysine and L- Valine Block Copolymers. [Link]

Sources

Technical Support Center: Cbz-Protected Amino Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cbz-protected amino-acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of peptide synthesis using this foundational protecting group. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is slow or incomplete. What are the common causes?

A1: An incomplete coupling reaction is one of the most frequent issues in peptide synthesis. The root cause often lies in suboptimal activation of the carboxylic acid, poor nucleophilicity of the amine component, or physical limitations such as aggregation.

Potential Causes & Solutions:

  • Insufficient Activation: The carboxylic acid must be converted into a highly reactive intermediate. If the coupling reagents are old, hydrated, or used in insufficient stoichiometric amounts, activation will be inefficient.

    • Solution: Always use fresh, high-purity coupling reagents. Store hygroscopic reagents (e.g., HATU, HBTU) in a desiccator. Ensure you are using the correct stoichiometry, typically a slight excess (1.1-1.5 equivalents) of the coupling reagent relative to the carboxylic acid.[1]

  • Steric Hindrance: Bulky amino acid side chains near the reaction centers (e.g., Valine, Isoleucine) can physically block the approach of the activated acid and the amine.

    • Solution: For sterically hindered couplings, switch to a more potent coupling reagent like HATU, which is known for its high reactivity and speed.[2][3][4] Extending the reaction time or moderately increasing the temperature (e.g., from 0°C to room temperature) can also improve yields, but must be done cautiously to avoid racemization.

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate and precipitate from the reaction solvent, making the reactive termini inaccessible.[5]

    • Solution: Improve the solvation of the peptide-resin complex by using more polar, dipolar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). In some cases, adding chaotropic salts can disrupt secondary structures and improve solubility.

  • Low Reagent Concentration: Bimolecular reactions, like peptide couplings, are concentration-dependent.

    • Solution: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of successful molecular interactions and drive the reaction to completion.[6]

Q2: I'm observing a significant amount of an insoluble byproduct, especially when using DCC. What is it and how can I prevent it?

A2: The byproduct is likely N-acylurea, formed from the rearrangement of the desired O-acylisourea intermediate. This is a classic side reaction in carbodiimide-mediated couplings, particularly with DCC.[7][8][9]

Mechanism of N-Acylurea Formation:

The intended reaction involves the O-acylisourea intermediate reacting with the amine. However, this intermediate can undergo an intramolecular O- to N-acyl transfer, yielding a stable, unreactive N-acylurea. This side reaction is competitive with the main coupling reaction.[10]

Prevention Strategies:

  • Use of Additives (HOBt/HOAt): The most effective way to prevent N-acylurea formation is to add 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[11] These additives react with the O-acylisourea intermediate to form an active ester. This HOBt or HOAt ester is more stable than the O-acylisourea, less prone to rearrangement, and still highly reactive towards the amine component.[12]

    • Protocol: Add 1.0-1.2 equivalents of HOBt concurrently with the DCC coupling agent.

  • Choice of Carbodiimide: While DCC is effective, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents, complicating purification.[3][7][13]

    • Solution: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) if your reaction conditions permit, as its urea byproduct is water-soluble and easily removed by aqueous extraction.[8][14] For organic-phase synthesis where byproduct solubility is a concern, Diisopropylcarbodiimide (DIC) is often preferred over DCC because its urea byproduct is more soluble in common organic solvents.[9]

Table 1: Comparison of Common Carbodiimide Coupling Agents

ReagentAcronymKey CharacteristicsByproduct Solubility
N,N'-DicyclohexylcarbodiimideDCCHighly effective in organic solvents; waxy solid.[14][15]DCU is insoluble in most organic solvents (e.g., DCM, THF), removed by filtration.[3][7]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble hydrochloride salt; ideal for bioconjugation in aqueous media.[14][15]Urea byproduct is water-soluble, removed by aqueous workup.[8]
N,N'-DiisopropylcarbodiimideDICLiquid, easier to handle than DCC; often used in solid-phase synthesis.[9]Diisopropylurea is more soluble in organic solvents (e.g., DMF) than DCU.[9]
Q3: How can I minimize racemization of my Cbz-protected amino acid during coupling?

A3: Racemization (or epimerization) is a critical issue that compromises the stereochemical integrity of the final peptide.[12] It occurs via the abstraction of the α-proton from the activated amino acid, forming a planar enol intermediate.[16] Urethane-based protecting groups like Cbz significantly reduce the risk of racemization compared to acyl groups, but the risk is not zero, especially with over-activation or in the presence of excess base.[17]

Key Strategies to Suppress Racemization:

  • Use of Additives: This is the most critical factor. Additives like HOBt and, more effectively, HOAt, react with the activated amino acid to form active esters. These esters are less prone to racemization than other activated species like the O-acylisourea from carbodiimides.[16][18] HOAt is considered superior to HOBt in preserving chiral integrity due to the electron-withdrawing nature of its aza-group, which stabilizes the active ester.[4][16]

  • Control Reaction Temperature: Perform couplings at a reduced temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. Lower temperatures disfavor the proton abstraction that leads to racemization.

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU and HBTU are generally associated with low levels of racemization because they incorporate an HOAt or HOBt moiety directly into their structure.[2][3][11] HATU is often considered the gold standard for minimizing racemization in difficult couplings.[2][3][4]

  • Base Selection and Stoichiometry: Avoid using a large excess of tertiary amine bases (e.g., DIPEA, NMM). The base is necessary to neutralize acids and facilitate the reaction, but excess base can promote racemization by abstracting the α-proton. Use the minimum amount of base required, typically 1.5-2.0 equivalents.

Workflow for Minimizing Racemization

G cluster_0 Strategy Start Start Coupling Reagent Use HATU or DCC/HOAt Start->Reagent Temp Run reaction at 0°C, warm to RT slowly Reagent->Temp Base Use minimal base (1.5-2.0 eq DIPEA) Temp->Base Result High Chiral Purity Base->Result

Caption: A workflow for minimizing racemization.

Q4: My Cbz-protected peptide is difficult to purify. What are the best strategies?

A4: Purification challenges often arise from the physicochemical properties of the peptide and the protecting groups. The hydrophobicity of the Cbz group can lead to aggregation or solubility issues, and residual impurities can be structurally similar to the target peptide, making separation difficult.[19]

Purification Methodologies:

  • Reversed-Phase HPLC (RP-HPLC): This is the standard and most powerful method for peptide purification.[20][21]

    • Stationary Phase: C18-modified silica is the most common choice.[21]

    • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent is typically used. 0.1% Trifluoroacetic acid (TFA) is standard.

    • Troubleshooting: If standard RP-HPLC fails to provide adequate separation, try alternative strategies:

      • Change the Organic Modifier: Replace acetonitrile with methanol or isopropanol to alter the separation selectivity.

      • Change the Ion-Pairing Agent: For very hydrophobic or "sticky" peptides, using a different acid like formic acid can change the retention profile.

      • Adjust pH: If the peptide is soluble and stable, adjusting the mobile phase pH with a buffer (e.g., ammonium formate) can dramatically alter selectivity, especially for peptides with acidic or basic residues.[20]

  • Initial Cleanup / Pre-purification: For very complex crude mixtures, an initial cleanup step can simplify the final RP-HPLC purification.

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be effective for removing impurities with different net charges from the target peptide.[20][22]

    • Size-Exclusion Chromatography (SEC): SEC separates based on molecular size and is useful for removing significantly smaller impurities (e.g., residual reagents) or larger aggregates.[20]

  • Crystallization: The Cbz group is known to increase the crystallinity of protected amino acids and small peptides.[23] If you are working with a smaller Cbz-protected peptide, crystallization can be a highly effective purification method to obtain very high-purity material.

General Peptide Coupling Mechanism

G AA1 Cbz-AA-COOH (Carboxylic Acid) Intermediate Activated Intermediate (e.g., O-Acylisourea) AA1->Intermediate Activation AA2 H₂N-AA-R (Amine) Peptide Cbz-AA-CO-NH-AA-R (Protected Peptide) AA2->Peptide Reagent Coupling Reagent (e.g., DCC, HATU) Reagent->Intermediate Intermediate->Peptide Coupling Byproduct Byproduct (e.g., DCU) Intermediate->Byproduct

Caption: General mechanism of peptide bond formation.

Experimental Protocols

Protocol 1: Standard DCC/HOBt Coupling

This protocol is a robust method for routine couplings with a low risk of racemization.

  • Dissolution: Dissolve the Cbz-protected amino acid (1.0 eq) and the amine component (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Additive: Add HOBt (1.1 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical for minimizing side reactions.[13]

  • Activation: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent.[13]

  • Coupling: Add the DCC solution dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[7][13]

    • Wash the DCU filter cake with a small amount of cold solvent.

    • Combine the filtrates and proceed with standard aqueous workup and purification.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for sterically hindered couplings or when minimizing racemization is paramount.

  • Dissolution: Dissolve the Cbz-protected amino acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.05 eq) to the solution.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. The solution will typically turn yellow, indicating the formation of the active ester.

  • Pre-activation: Allow the mixture to stir for 5-10 minutes at room temperature.

  • Coupling: Add the amine component (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The endpoint is often indicated by the disappearance of the yellow color.[2] Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup to remove DMF and excess reagents. Proceed with purification.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. INNO PHARMCHEM. [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Optimizing Peptide Synthesis: The Role of HOBt as a Racemization Inhibitor. Hopax Fine Chemicals. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]

  • USE OF EXCESS CARBODIIMIDE FOR PEPTIDE SYNTHESIS AT ELEVATED TEMPERATURES. European Patent Office. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate. [Link]

  • Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Aapptec Peptides. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Luxembourg Bio Technologies. [Link]

  • Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. ResearchGate. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. ACS Publications. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

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Common side products in the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you identify and resolve issues related to common side products and impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I am observing a significant amount of a diastereomeric impurity in my final product. What is the likely cause and how can I minimize it?

Answer:

The most probable diastereomeric impurity is the (S)-enantiomer of your target molecule. Its presence can stem from two primary sources: incomplete enantioselectivity during the synthesis of the starting material, (R)-3-amino-4-methylpentanoic acid, or racemization during the N-protection step with benzyl chloroformate (Cbz-Cl).

Root Cause Analysis & Mitigation Strategies:

  • Incomplete Enantioselectivity in Precursor Synthesis: The stereochemical purity of your final product is fundamentally dependent on the enantiomeric excess (ee) of your starting β-amino acid. Common enantioselective synthetic routes include:

    • Asymmetric Hydrogenation: This method can yield high enantioselectivity. However, suboptimal catalyst selection, hydrogen pressure, or reaction temperature can lead to incomplete stereocontrol.

    • Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, typically provides high diastereoselectivity. Incomplete removal of the auxiliary or epimerization during cleavage can introduce the undesired enantiomer.

    • Enzymatic Resolution: While highly specific, enzymatic resolutions can be incomplete if the reaction is not allowed to proceed to the optimal conversion, leaving residual starting material of the opposite configuration.

    Troubleshooting the Precursor Synthesis:

    • Verify Enantiomeric Purity of Starting Material: Before proceeding with the Cbz protection, it is crucial to determine the enantiomeric purity of your (R)-3-amino-4-methylpentanoic acid using a suitable analytical method, such as chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

    • Optimize Chiral Synthesis Conditions: If the enantiomeric excess of your precursor is low, revisit the conditions of your asymmetric synthesis. This may involve screening different chiral catalysts or ligands, adjusting reaction parameters, or optimizing the purification of the chiral intermediate.

  • Racemization during Cbz Protection: While the formation of a carbamate with Cbz-Cl is generally considered to reduce the risk of racemization at the adjacent stereocenter, it is not entirely avoidable, especially under harsh basic conditions.[1][2]

    Troubleshooting the Protection Step:

    • Control Reaction pH: When using benzyl chloroformate under alkaline conditions, it is critical to maintain the pH between 8 and 10. A pH that is too high can promote racemization.[2]

    • Optimize Base and Temperature: Employ a non-nucleophilic base, such as sodium bicarbonate or diisopropylethylamine (DIPEA), and maintain a low reaction temperature (e.g., 0 °C) to minimize the risk of epimerization.[3]

    • Reaction Time: Prolonged reaction times in the presence of a base can increase the likelihood of racemization. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

Workflow for Minimizing Diastereomeric Impurity:

cluster_precursor Precursor Synthesis & Analysis cluster_protection Cbz Protection Step Start Synthesize (R)-3-amino-4-methylpentanoic acid Analyze_ee Analyze Enantiomeric Purity (Chiral HPLC/NMR) Start->Analyze_ee Optimize Optimize Asymmetric Synthesis Analyze_ee->Optimize ee < 99% Protect Perform Cbz Protection Analyze_ee->Protect ee ≥ 99% Optimize->Start Re-synthesize Analyze_final Analyze Final Product Purity Protect->Analyze_final Troubleshoot Troubleshoot Protection Conditions (pH, Base, Temp, Time) Troubleshoot->Protect Re-run Analyze_final->Troubleshoot Diastereomer > 1% End Pure Product Analyze_final->End Purity Acceptable

Caption: Workflow for minimizing diastereomeric impurities.

Question 2: I'm observing several byproducts in my reaction mixture after the Cbz-protection step. What are the most common ones and how can I avoid them?

Answer:

Side products in the Cbz-protection step often arise from the reactivity of the benzyl chloroformate reagent itself or from over-reaction with the starting amino acid.

Common Side Products and Their Mitigation:

Side ProductFormation MechanismMitigation Strategy
Benzyl Alcohol Hydrolysis of benzyl chloroformate by water present in the reaction mixture.[4]Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous base is used, perform the reaction at a low temperature (0 °C) to minimize hydrolysis.
Dibenzyl Carbonate Reaction of benzyl chloroformate with benzyl alcohol (formed from hydrolysis or present as an impurity in the reagent).[5]Use high-purity, freshly opened benzyl chloroformate. Minimize water content in the reaction.
N,O-Bis-Cbz-protected product Reaction of the carboxylate group of the amino acid with benzyl chloroformate to form a mixed anhydride, which can then be acylated. This is less common but possible under certain conditions.Use a stoichiometric amount of benzyl chloroformate. The use of a biphasic system (e.g., Schotten-Baumann conditions) can disfavor this side reaction as the carboxylate salt is more soluble in the aqueous phase.
Over-alkylation Products While less common for primary amines, prolonged reaction times or excess base can potentially lead to further reactions.Monitor the reaction closely and work it up promptly upon completion. Use the recommended stoichiometry of reagents.

Experimental Protocol for Clean Cbz Protection (Schotten-Baumann Conditions):

  • Dissolution: Dissolve (R)-3-amino-4-methylpentanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.[6]

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities like dibenzyl carbonate.[6]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl to precipitate the product.[6]

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question 3: My final product is difficult to purify. What are the likely persistent impurities and what purification strategies do you recommend?

Answer:

Purification challenges often arise from impurities that have similar polarity to the desired product.

Common Persistent Impurities and Purification Strategies:

  • Unreacted (R)-3-amino-4-methylpentanoic acid: If the reaction is incomplete, the starting material can be difficult to remove due to its zwitterionic nature.

    • Troubleshooting: Ensure complete reaction by monitoring with a suitable technique (e.g., ninhydrin staining on a TLC plate). If the reaction has stalled, consider adding a small additional amount of Cbz-Cl.

    • Purification: A carefully performed acidic workup should protonate the unreacted amine, making it more water-soluble and allowing for its removal during the aqueous wash steps.

  • Benzyl Alcohol: This byproduct can sometimes be carried through the workup.

    • Purification: Benzyl alcohol is generally more volatile than the product and can often be removed under high vacuum. If it persists, column chromatography on silica gel is effective.

  • Diastereomeric Impurity: As discussed in Question 1, the (S)-enantiomer can be a challenging impurity to remove.

    • Purification:

      • Crystallization: The Cbz-protected amino acid is often a crystalline solid.[2] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be highly effective in enriching the desired (R)-enantiomer, as diastereomers can have different solubilities and crystal packing abilities.

      • Preparative Chromatography: If crystallization is not effective, preparative HPLC or MPLC on a chiral stationary phase may be necessary, although this is often a less desirable option for large-scale synthesis.

Logical Flow for Purification:

Crude Crude Product Workup Aqueous Workup (Acid/Base Extraction) Crude->Workup Analyze1 Analyze Purity (TLC/LC-MS) Workup->Analyze1 Crystallize Crystallization / Recrystallization Analyze1->Crystallize Major Impurities Present Final Pure Product Analyze1->Final Purity Acceptable Analyze2 Analyze Purity (Chiral HPLC) Crystallize->Analyze2 Chromatography Column Chromatography (Silica Gel) Analyze2->Chromatography Diastereomer Present Analyze2->Final Purity Acceptable Chromatography->Final

Caption: A typical purification workflow for the final product.

References

Sources

Technical Support Center: Purification of Crude (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (also known as Cbz-D-Valine). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this crucial intermediate with the desired level of purity. As a key building block in the synthesis of peptides and complex organic molecules, its purity is paramount for the success of subsequent reactions.[]

This guide moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format, helping you troubleshoot common issues and understand the chemical principles behind each purification strategy.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and helps you diagnose the nature of your purification challenge.

Q1: I've just finished my synthesis. What are the most likely impurities in my crude Cbz-D-Valine?

A1: The impurity profile of your crude product is directly linked to the synthetic route, reagents used, and workup procedure. For a typical synthesis involving the reaction of D-Valine with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction), the primary impurities include:[2][3]

  • Unreacted Starting Materials: Residual D-Valine.

  • Reagent-Derived Impurities: Benzyl alcohol (from the hydrolysis of Cbz-Cl), and potentially dibenzyl carbonate.

  • Process-Derived Impurities: Inorganic salts (e.g., NaCl, Na₂CO₃) from the base and quenching steps.

  • Side-Products: Formation of the corresponding N,N-dibenzyloxycarbonyl derivative or small amounts of dipeptide (Cbz-D-Val-D-Val-OH).

Understanding these potential contaminants is the first step in selecting an appropriate purification strategy.

Q2: What are the key physical properties I need to consider for purification?

A2: The physical properties of Cbz-D-Valine dictate its behavior in different solvents and separation systems.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₄H₁₉NO₄---
Molecular Weight 265.31 g/mol ---
Appearance Typically a white to off-white crystalline solidCrystalline nature makes recrystallization a viable primary purification method.[2]
Acidity (pKa) The carboxylic acid proton has an estimated pKa of ~4-5.The compound is acidic and can be converted to a water-soluble salt (carboxylate) with a mild base. This is the basis for purification by acid-base extraction.[4][5]
Solubility Generally soluble in moderately polar organic solvents (EtOAc, CH₂Cl₂, THF, Acetone, MeOH, EtOH). Poorly soluble in water and non-polar solvents (Hexane, Heptane).This solubility profile is ideal for both recrystallization (using a solvent/anti-solvent pair) and liquid-liquid extraction.
Q3: How do I choose the best purification method for my situation?

A3: The optimal method depends on your scale, the nature of the impurities, and the required final purity. Use the following decision tree to guide your choice.

G cluster_legend Legend start Crude Cbz-D-Valine q1 Primary Impurities? (TLC/NMR analysis) start->q1 impurities_neutral Neutral (e.g., Benzyl Alcohol) or Basic q1->impurities_neutral Yes impurities_polar Polar / Salts (e.g., D-Valine) q1->impurities_polar Yes impurities_similar Structurally Similar (e.g., Dipeptides) q1->impurities_similar Yes method_acidbase RECOMMEND: Acid-Base Extraction impurities_neutral->method_acidbase method_recryst RECOMMEND: Recrystallization impurities_polar->method_recryst method_chrom RECOMMEND: Column Chromatography impurities_similar->method_chrom k_q Question k_i Impurity Type k_r Recommendation

Caption: Decision tree for selecting a purification method.

  • Acid-Base Extraction: Excellent first choice for removing neutral impurities like benzyl alcohol. It is fast, scalable, and highly effective.[5]

  • Recrystallization: Best for removing impurities with significantly different solubility profiles, such as inorganic salts or highly soluble byproducts. It is often used after an initial extraction to achieve high crystallinity and purity.

  • Flash Column Chromatography: The most powerful method for separating structurally similar impurities. It is generally reserved for smaller scales or when very high purity (>99%) is essential, as it is more time-consuming and solvent-intensive.[6]

Part 2: Troubleshooting Guide: Acid-Base Extraction

This technique exploits the acidic nature of your target compound to separate it from neutral or basic impurities.

Workflow Diagram: Acid-Base Extraction

G cluster_extraction Step 1: Dissolution & Extraction cluster_separation Step 2: Separation cluster_precipitation Step 3: Isolation a1 Dissolve crude product in Ethyl Acetate (EtOAc) a2 Transfer to Separatory Funnel a1->a2 a3 Add aq. NaHCO₃ solution (5-10%) a2->a3 a4 Shake funnel gently, venting frequently a3->a4 a5 Allow layers to separate a4->a5 b1 Drain lower AQUEOUS layer (contains product as salt) a5->b1 b2 Keep upper ORGANIC layer (contains neutral impurities) a5->b2 b3 Re-extract organic layer with fresh NaHCO₃ (optional) b1->b3 for max recovery c1 Combine aqueous layers in a beaker, cool in ice bath c2 Slowly add 1M HCl while stirring until pH ~2 c1->c2 c3 Product precipitates as a white solid c2->c3 c4 Isolate by vacuum filtration c3->c4 c5 Wash cake with cold water and dry under vacuum c4->c5

Caption: Workflow for purification via acid-base extraction.

Q&A Troubleshooting
  • Q: I've added the sodium bicarbonate solution and shaken, but now I have a milky, inseparable layer (emulsion). What do I do?

    • A: Causality: Emulsions form when fine solid particulates or surfactants stabilize the interface between the organic and aqueous layers. This is common with crude reaction mixtures.

    • Solution:

      • Patience: Let the funnel sit undisturbed for 10-20 minutes.

      • Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

      • Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® or glass wool before attempting the separation.

  • Q: After acidifying the aqueous layer, my product didn't precipitate. Where did it go?

    • A: Causality: This can happen for two main reasons: either the concentration of your product is too low to precipitate, or it has formed an oil instead of a solid.

    • Solution:

      • Back-Extraction: If no solid or oil is visible, your product is likely still dissolved in the acidified water. Extract the aqueous layer 2-3 times with a fresh portion of an organic solvent like ethyl acetate or dichloromethane. Combine these organic extracts, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover your product.[7]

      • Oiling Out: If an oil has formed, it is your product in a molten or supersaturated state. You can try to induce crystallization by scratching the inside of the beaker with a glass rod or by adding a seed crystal of pure product. Alternatively, proceed with the back-extraction method described above.

Part 3: Troubleshooting Guide: Recrystallization

This is a powerful technique for achieving high purity if your compound is already relatively clean (>80-90%).

Workflow Diagram: Recrystallization

G a Place crude solid in flask b Add MINIMUM amount of hot solvent to just dissolve a->b c If needed, hot filter to remove insoluble impurities b->c d Allow solution to cool slowly to room temperature c->d e Cool further in an ice bath to maximize crystal formation d->e f Collect crystals by vacuum filtration e->f g Wash crystals with a small amount of COLD anti-solvent f->g h Dry crystals under vacuum g->h

Caption: General workflow for purification by recrystallization.

Q&A Troubleshooting
  • Q: What is a good solvent system to start with for Cbz-D-Valine?

    • A: Rationale: The ideal system is one where the compound is very soluble at high temperatures but poorly soluble at low temperatures. A common and effective approach for N-protected amino acids is a solvent/anti-solvent pair.[2]

    • Recommendation:

      • Solvent: Ethyl acetate (EtOAc) or Isopropyl acetate (IPAc).

      • Anti-solvent: Heptane or Hexane.

    • Procedure: Dissolve the crude material in a minimal amount of boiling EtOAc. Once fully dissolved, slowly add Heptane until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot EtOAc to redissolve the cloudiness, then remove from heat and allow to cool slowly.

  • Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

    • A: Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, or if significant impurities are present that depress the melting point.

    • Solution:

      • Re-heat: Re-heat the solution until the oil redissolves completely.

      • Add More Solvent: Add more of the primary solvent (e.g., EtOAc) to make the solution more dilute.

      • Cool Slower: Allow the flask to cool much more slowly. Insulating the flask with glass wool can help. A slower cooling rate gives the molecules more time to arrange into an ordered crystal lattice.

      • Scratch/Seed: Try to induce crystallization by scratching the flask below the solvent line or adding a seed crystal.

  • Q: My recovery is very low. How can I get more of my product back?

    • A: Causality: Low recovery is often due to using too much solvent during dissolution or washing the final crystals with warm solvent.

    • Solution:

      • Minimize Solvent: During the initial dissolution, add the hot solvent in very small portions, waiting for it to boil between additions. Use only the absolute minimum volume required.

      • Concentrate: If you suspect too much solvent was used, you can carefully evaporate some of it off before cooling.

      • Cold Wash: Always wash the filtered crystals with a minimal amount of ice-cold anti-solvent.

      • Second Crop: The liquid remaining after filtration (the mother liquor) still contains dissolved product. You can concentrate this solution by ~50% and cool it again to obtain a second, though likely less pure, crop of crystals.

Part 4: Detailed Experimental Protocols

These protocols are provided as a starting point. Always perform experiments in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude Cbz-D-Valine (e.g., 10.0 g) in ethyl acetate (100 mL) in a 250 mL Erlenmeyer flask. If there are insoluble materials, they can be filtered off at this stage.

  • Extraction: Transfer the ethyl acetate solution to a 500 mL separatory funnel. Add 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent pressure (CO₂ is evolved). Shake gently for 1 minute, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean 500 mL beaker.

  • Repeat: Repeat the extraction of the organic layer with a fresh 50 mL portion of 5% NaHCO₃ solution. Combine this second aqueous extract with the first one. The organic layer, containing neutral impurities like benzyl alcohol, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice-water bath. While stirring vigorously, slowly add 1M HCl dropwise. Monitor the pH with litmus paper. Continue adding acid until the pH is approximately 2. A thick white precipitate of the purified product should form.

  • Isolation: Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with two small portions of ice-cold deionized water (2 x 20 mL). Allow air to be pulled through the cake for 15 minutes, then transfer the solid to a watch glass and dry to a constant weight in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Preparation: Prepare your solvent system. A good starting point is Ethyl Acetate/Heptane.

  • Dissolution: Place the crude Cbz-D-Valine (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a stir bar. Add ethyl acetate (approx. 20 mL) and heat the mixture to a gentle boil with stirring.

  • Minimal Solvent: Continue adding hot ethyl acetate in small (1-2 mL) portions until the solid has just completely dissolved. Avoid adding a large excess.

  • Anti-Solvent Addition: While the solution is still hot, add heptane dropwise until you observe persistent cloudiness. Then, add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold heptane. Dry the purified crystals under vacuum.

References

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Sigma-Aldrich. (2S,3S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-methylpentanoic acid.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • PubChem. (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • Wikipedia. Acid–base extraction. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Cbz-protected amines. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • AA Blocks. 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-4,4-dimethylpentanoic acid. [Link]

  • PubChem. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Dia-Chemical. Separation and Refining of Amino acids. [Link]

  • MySkinRecipes. (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid. [Link]

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Technical Support Center: Optimization of Amide Bond Formation with (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for amide bond formation with (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments.

Introduction

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a protected β-amino acid, presents unique challenges in amide bond formation due to its steric hindrance and the nature of the benzyloxycarbonyl (Cbz or Z) protecting group. Achieving high yields and maintaining chiral purity requires careful selection of coupling reagents, solvents, and reaction conditions. This guide provides a comprehensive resource to navigate these challenges, offering field-proven insights and evidence-based protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this sterically hindered amino acid?

A1: For sterically hindered amino acids like (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, more potent coupling reagents are generally recommended. While standard carbodiimides like DCC and EDC can be used, they often require additives to enhance reactivity and suppress side reactions.[1][2] Uronium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP, are often more effective in these challenging couplings, leading to faster reaction times and higher yields.[3][4]

Q2: What is the role of additives like HOBt and HOAt?

A2: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial when using carbodiimide coupling reagents.[1] They act as activating agents by forming an active ester intermediate, which is more reactive than the O-acylisourea intermediate formed with the carbodiimide alone.[5] This not only accelerates the rate of the desired amide bond formation but also significantly suppresses side reactions, most notably racemization.[1][6] HOAt is generally considered more effective than HOBt in preventing racemization, especially in difficult couplings.[6]

Q3: What are the recommended solvents for this reaction?

A3: The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction. For amide coupling reactions, polar aprotic solvents are typically the best choice.[1] N,N-Dimethylformamide (DMF) is the most commonly used solvent in solid-phase peptide synthesis and is also a good choice for solution-phase couplings.[7][8] Other suitable solvents include N-methylpyrrolidone (NMP) and dichloromethane (DCM).[1][7] The poor solubility of zwitterionic amino acids in many organic solvents is a key reason for using protected amino acids in these reactions.[9]

Q4: What is the optimal reaction temperature?

A4: For carbodiimide-mediated couplings, it is generally recommended to perform the reaction at low temperatures, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature.[1] This is because a common side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which is unable to participate in further coupling.[1] Lower temperatures help to minimize this side reaction. For the more reactive uronium and phosphonium reagents, reactions can often be run efficiently at room temperature.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple method is to take small aliquots of the reaction mixture at regular intervals and analyze them to observe the disappearance of the starting materials and the appearance of the desired product. For TLC analysis, a suitable solvent system would be a mixture of ethyl acetate and hexanes, with the exact ratio depending on the polarity of the amine component.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU or PyBOP.[3][4] Ensure your coupling reagent is fresh and has been stored correctly.
Poor solubility of reactants.Try a different solvent or a solvent mixture. DMF or NMP are generally good starting points.[1][7] Gentle warming may improve solubility, but be cautious of potential side reactions.
Steric hindrance from the bulky isobutyl group.Increase the reaction time and/or temperature slightly.[8] Using a more potent coupling reagent is also beneficial here.
Deactivation of the coupling reagent.Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the activated intermediate.
Presence of a Major Side Product Formation of N-acylurea (with carbodiimide reagents).This occurs when the O-acylisourea intermediate rearranges.[1] Perform the reaction at a lower temperature (start at 0 °C).[1] Ensure the amine is added promptly after the activation of the carboxylic acid. The use of HOBt or HOAt can also minimize this.[1]
Racemization of the chiral center.The Cbz protecting group helps to suppress racemization.[1] However, for sensitive substrates, the risk is still present. Use of additives like HOBt or HOAt is highly recommended.[1][6] HATU is known to be particularly effective at minimizing racemization.[3] Avoid using excess base, as this can promote racemization.[3]
Formation of guanidine byproduct (with HATU/HBTU).This can occur if the coupling reagent reacts with the amine.[4] To avoid this, pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.
Difficult Purification Removal of urea byproducts (from DCC or DIC).If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[3] The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup.[1][10]
Removal of HOBt/HOAt.These can typically be removed by washing the organic layer with an aqueous base solution, such as saturated sodium bicarbonate.
Product is an oil or difficult to crystallize.If the product is not a solid, purification by column chromatography on silica gel is the standard method.[11]

Experimental Protocols

Protocol 1: EDC/HOBt Coupling
  • Dissolve (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Coupling
  • Dissolve (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

General Amide Bond Formation Workflow

Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid (R)-3-(((Benzyloxy)carbonyl)amino) -4-methylpentanoic acid Activation Activation Carboxylic_Acid->Activation Amine Amine Component Coupling Coupling Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Additive Additive (optional) (e.g., HOBt, HOAt) Additive->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Desired Amide Purification->Product

Caption: General workflow for amide bond formation.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Are coupling reagents and solvents fresh and anhydrous? Start->Check_Reagents Replace_Reagents Replace reagents and ensure anhydrous conditions. Check_Reagents->Replace_Reagents No Check_Solubility Are all reactants fully dissolved? Check_Reagents->Check_Solubility Yes Re-evaluate Re-run reaction and evaluate results. Replace_Reagents->Re-evaluate Change_Solvent Try a different solvent (e.g., NMP) or a solvent mixture. Check_Solubility->Change_Solvent No Consider_Sterics Is steric hindrance a likely issue? Check_Solubility->Consider_Sterics Yes Change_Solvent->Re-evaluate Increase_Potency Switch to a more potent coupling reagent (HATU/PyBOP). Increase reaction time/temperature. Consider_Sterics->Increase_Potency Yes Increase_Potency->Re-evaluate

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • Dunsmore, C. J., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Wikipedia. HATU. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Iris Biotech. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Green solvents for the formation of amide linkages. [Link]

  • ResearchGate. (2025, October 24). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • Semantic Scholar. (2024, January 3). Reaction Chemistry & Engineering. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?[Link]

  • PubMed. Decarboxylative Couplings for Late-Stage Peptide Modifications. [Link]

  • Reddit. HATU coupling - what's the best order?[Link]

  • PEPTLAB. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heati. [Link]

  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]

  • The Royal Society of Chemistry. Peptide coupling using recyclable bicyclic benziodazolone. [Link]

Sources

Preventing racemization of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid during coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preserving Stereochemical Integrity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the coupling of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-Val-OH derivative). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the stereochemical purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern when coupling Cbz-protected amino acids?

A1: Racemization is the process by which a chiral molecule, in this case, the (R)-enantiomer of your amino acid, is converted into a mixture of both of its enantiomers (R and S). In peptide synthesis, this is a significant issue as the biological activity of a peptide is often highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. Even a small amount of the undesired enantiomer can lead to a dramatic loss of potency or altered pharmacological properties of the final product. For Cbz-protected amino acids, like other N-acyl amino acids, racemization can occur during the carboxyl group activation step required for amide bond formation.[1]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The dominant mechanism for racemization of N-acyl amino acids, including those with a Cbz protecting group, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxyl group is activated. The activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to the formation of a planar, achiral enolate. Subsequent re-protonation can occur from either face, resulting in a mixture of R and S enantiomers. A secondary, less common pathway is the direct enolization of the activated carboxylic acid, also facilitated by a base.[2]

Q3: How does the choice of coupling reagent impact racemization?

A3: The coupling reagent is a critical factor in controlling racemization. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, EDC, DIC) are effective but can lead to significant racemization if used alone, as they form highly reactive O-acylisourea intermediates that readily form oxazolones. Therefore, they are almost always used with racemization-suppressing additives.[3]

  • Onium salts (phosphonium and uronium/aminium salts like PyBOP, HBTU, HATU, and COMU) are generally considered "low-racemization" reagents. They react with the carboxylic acid to form active esters that are less prone to cyclizing into oxazolones.[3][4] Modern reagents like COMU have shown exceptional performance in reducing racemization.[4]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma?

A4: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents. They function by reacting with the highly reactive activated intermediate (e.g., the O-acylisourea from carbodiimides) to form a more stable, yet still reactive, active ester. This active ester is less susceptible to oxazolone formation.

  • 1-Hydroxybenzotriazole (HOBt) was the traditional additive and is effective at reducing racemization.[3]

  • 1-Hydroxy-7-azabenzotriazole (HOAt) is generally more effective than HOBt at suppressing racemization due to the electronic effect of the nitrogen atom in the pyridine ring.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a modern, non-explosive alternative to HOBt and HOAt that has demonstrated superior performance in suppressing racemization and enhancing coupling efficiency.[4]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Significant racemization detected in the product. Inappropriate coupling reagent/additive combination: Using a carbodiimide without an additive.Switch to a modern onium salt reagent like COMU or HATU. If using a carbodiimide (e.g., EDC or DIC), always include an additive, with Oxyma or HOAt being preferable to HOBt.
Strong or sterically unhindered base: Use of bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can promote racemization.Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] The choice of base can have a significant impact on the level of epimerization.[2]
Elevated reaction temperature: Higher temperatures accelerate the rate of oxazolone formation and enolization.Perform the coupling reaction at a reduced temperature, typically 0 °C. For particularly sensitive couplings, temperatures as low as -15 °C may be beneficial.
Prolonged reaction time: Leaving the activated amino acid for an extended period before the amine component is added can increase the chance of racemization.Add the amine component to the reaction mixture as soon as possible after the activation of the carboxylic acid. Monitor the reaction progress to avoid unnecessarily long reaction times.
Slow or incomplete coupling reaction. Steric hindrance: The isobutyl side chain of the valine derivative can sterically hinder the coupling reaction.Use a more powerful coupling reagent such as HATU or COMU, which are known to be effective for sterically hindered amino acids.[3] Increasing the reaction temperature slightly may be necessary, but this should be done with caution and balanced against the risk of racemization.
Poor solubility of reactants: The Cbz-protected amino acid or the amine component may not be fully dissolved in the reaction solvent.Choose a solvent that ensures good solubility of all reactants. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices. For some systems, a mixture of solvents may be optimal.

Visualizing the Mechanism of Racemization

The primary pathway for racemization of N-acyl amino acids involves the formation of a 5(4H)-oxazolone intermediate. The following diagram illustrates this process.

racemization_mechanism cluster_R (R)-Amino Acid Pathway cluster_achiral Achiral Intermediate cluster_S (S)-Amino Acid Pathway R_acid (R)-Cbz-Val-OH R_activated Activated (R)-Intermediate R_acid->R_activated Activation (Coupling Reagent) R_oxazolone (R)-Oxazolone R_activated->R_oxazolone Cyclization R_product (R)-Dipeptide R_activated->R_product Direct Coupling (Desired Pathway) enolate Planar Enolate (Achiral) R_oxazolone->enolate Base (-H+) enolate->R_oxazolone Protonation (+H+) S_oxazolone (S)-Oxazolone enolate->S_oxazolone Protonation (+H+) S_product (S)-Dipeptide (Racemized Product) S_oxazolone->S_product Coupling analytical_workflow start Crude Product hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) start->hydrolysis derivatization Derivatization (e.g., Marfey's Reagent) hydrolysis->derivatization hplc Chiral HPLC Analysis derivatization->hplc data Data Analysis (Peak Integration, %ee calculation) hplc->data end Enantiomeric Purity Report data->end

Sources

Technical Support Center: (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (N-Cbz-D-leucine)

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-Z-D-LEU-001 Last Updated: January 22, 2026 Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, commonly known as N-Cbz-D-leucine or Z-D-Leu-OH. This document is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide practical, science-backed solutions to facilitate your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the solubility and handling of N-Cbz-D-leucine.

Q1: What is the general solubility profile of N-Cbz-D-leucine?

A1: N-Cbz-D-leucine is a protected amino acid derivative. Its structure contains a non-polar Cbz (benzyloxycarbonyl) group and a bulky isobutyl side chain, along with a polar carboxylic acid group. This amphipathic nature dictates its solubility. It is generally poorly soluble in water and non-polar hydrocarbon solvents.[1][2] It exhibits good solubility in many polar organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols like Ethanol and Methanol.[1][2]

Q2: Why does my N-Cbz-D-leucine have poor solubility in some common organic solvents?

A2: The limited solubility can be attributed to several factors:

  • Molecular Structure: The molecule has both a large, non-polar aromatic Cbz group and a polar carboxylic acid. Solvents that cannot effectively solvate both ends of the molecule will be poor choices.

  • Crystal Lattice Energy: As a solid, N-Cbz-D-leucine molecules are arranged in a crystal lattice stabilized by intermolecular hydrogen bonds via the carboxylic acid and amide groups. A solvent must provide sufficient energy upon solvation to overcome this lattice energy.

  • Purity: Impurities can sometimes disrupt the crystal lattice and paradoxically increase solubility, while highly pure compounds may be less soluble. Conversely, certain impurities can hinder dissolution.

Q3: How does temperature affect the solubility of N-Cbz-D-leucine?

A3: Generally, increasing the temperature will increase the solubility of N-Cbz-D-leucine in most organic solvents. Heating provides the necessary energy to break the intermolecular forces in the solid state and promotes dissolution. However, caution is advised, as excessive heat can lead to degradation, particularly in the presence of reactive reagents. For many protected amino acids, gentle warming (e.g., to 30-40 °C) is often sufficient to achieve dissolution without compromising stability.

Q4: Can pH be used to modify its solubility in aqueous or biphasic systems?

A4: Absolutely. The carboxylic acid group has a predicted pKa of approximately 4.0.[1] In aqueous solutions or biphasic systems (e.g., DCM/water), adjusting the pH will significantly alter solubility.

  • Basic Conditions (pH > 6): Deprotonation of the carboxylic acid to form the carboxylate salt (-COO⁻) dramatically increases its solubility in water or aqueous layers. This is a common technique used during extractive workups.

  • Acidic Conditions (pH < 2): In strongly acidic conditions, the compound remains protonated and is preferentially soluble in the organic phase.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My N-Cbz-D-leucine will not dissolve in my chosen reaction solvent (e.g., DCM, THF) at room temperature.

  • Immediate Action:

    • Increase Solvent Volume: The concentration may be too high. Try adding more solvent in increments.

    • Gentle Warming: Warm the mixture gently (e.g., in a 30-40 °C water bath) with stirring. Often, the compound will dissolve and remain in solution even after cooling back to room temperature, provided it's not a supersaturated solution.

    • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes. The high-frequency agitation can help break up solid aggregates and accelerate dissolution.

  • Strategic Solutions:

    • Use a Co-solvent: Add a small amount of a stronger, more polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP). These are excellent solvents for protected amino acids and are commonly used in peptide synthesis.[3] Even a 5-10% v/v addition can significantly enhance solubility.

    • Switch Solvents: If the reaction chemistry allows, consider switching to a solvent in which N-Cbz-D-leucine is more readily soluble, such as DMF or Ethyl Acetate.[1]

Problem 2: The compound dissolved upon heating but precipitated out of the solution when I cooled it down for the reaction.

  • Causality: This indicates you have created a supersaturated solution at a higher temperature, and the compound's solubility limit is lower at the reaction temperature.

  • Solutions:

    • Run the Reaction at a Higher Temperature: If the reaction protocol is tolerant to heat, maintaining a slightly elevated temperature (e.g., 30 °C) might keep the compound in solution.

    • Use a Co-solvent Mixture: As described above, adding a small portion of a stronger solvent like DMF can lower the crystallization point and keep the material dissolved at lower temperatures.

    • Increase Dilution: The most straightforward approach is to use a larger volume of the primary solvent to ensure the concentration remains below the solubility limit at the target reaction temperature.

Problem 3: I'm trying to purify my product by column chromatography, but the starting material (N-Cbz-D-leucine) has poor solubility in my loading solvent (e.g., Hexane/Ethyl Acetate).

  • Causality: Low-polarity solvent systems used for silica gel chromatography are often poor solvents for protected amino acids.

  • Solutions:

    • Minimal Strong Solvent Loading: Dissolve the crude material in a minimal amount of a strong solvent like DCM or pure Ethyl Acetate. Adsorb this solution onto a small amount of silica gel or Celite® by concentrating it to a dry, free-flowing powder. This powder can then be dry-loaded onto the column.

    • Direct Liquid Injection: If the compound is sufficiently soluble in your mobile phase, you can dissolve it directly in a small volume of the eluent and load it onto the column. If it is not soluble in the starting eluent, dissolve it in the minimum required volume of a stronger solvent (e.g., DCM) and inject it, ensuring it does not precipitate upon contact with the mobile phase.

Part 3: Data & Protocols

Solubility Summary Table

The following table summarizes the qualitative solubility of N-Cbz-D-leucine in common laboratory solvents based on chemical supplier data and literature.

SolventPolarity IndexTypeSolubilityNotes
Water10.2ProticInsoluble / Difficult to mix[1][2]Becomes soluble at basic pH.
Methanol5.1ProticSoluble[2]Good for general use and NMR.
Ethanol4.3ProticSoluble[1]Often used for setting specific rotation.[1]
Dichloromethane (DCM)3.1AproticSoluble[1]Common reaction solvent.
Chloroform4.1AproticSoluble[1][2]Common reaction and extraction solvent.
Ethyl Acetate4.4AproticSoluble[1]Good for reactions and chromatography.
Tetrahydrofuran (THF)4.0AproticSparingly SolubleOften requires warming or a co-solvent.
Acetone5.1AproticSoluble[1]Good general-purpose solvent.
Dimethylformamide (DMF)6.4AproticVery SolubleExcellent for peptide coupling reactions.[3]
Dimethyl Sulfoxide (DMSO)7.2AproticVery Soluble[1][2]Excellent solvent, but high boiling point.
Hexane / Heptane0.1Non-polarInsolubleUsed as an anti-solvent for precipitation.
Experimental Protocol: Systematic Solvent Screening

This protocol helps you systematically determine the best solvent for a specific concentration and temperature.

  • Preparation: Weigh 10 mg of N-Cbz-D-leucine into several small, labeled vials.

  • Initial Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., DCM, THF, Ethyl Acetate, DMF). This corresponds to a concentration of 50 mg/mL.

  • Room Temperature Observation: Vigorously stir or vortex each vial for 2 minutes at room temperature. Record whether the solid dissolves completely, partially, or not at all.

  • Heating Step: For vials where the solid did not dissolve, warm them in a water bath to 40 °C for 5 minutes with intermittent stirring. Record observations.

  • Cooling Step: Allow the vials that dissolved upon heating to cool back to room temperature. Observe if any precipitation occurs.

  • Analysis: Based on the results, select the solvent that dissolves the compound completely at the desired temperature and maintains solubility upon cooling (if required).

Part 4: Visualization

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for selecting a solvent and troubleshooting solubility problems during an experiment.

Solubility_Workflow cluster_prep Preparation Phase cluster_exec Execution & Troubleshooting start Define Experimental Goal (e.g., Reaction, NMR, Purification) solvent_select Select Initial Solvent (Based on Table & Protocol) start->solvent_select dissolve_check Attempt to Dissolve at Target Concentration & Temp. solvent_select->dissolve_check success Success: Proceed with Experiment dissolve_check->success Yes action1 Action 1: Gentle Warming (30-40°C) or Sonication dissolve_check->action1 No check1 Dissolved? action1->check1 check1->success Yes action2 Action 2: Add Co-Solvent (e.g., 5-10% DMF/NMP) check1->action2 No check2 Dissolved? action2->check2 check2->success Yes action3 Action 3: Increase Solvent Volume (Lower Concentration) check2->action3 No check3 Dissolved? action3->check3 check3->success Yes fail Failure: Re-evaluate Solvent Choice or Experimental Design check3->fail No

Caption: Decision workflow for solvent selection and troubleshooting.

References

  • PubChem. (n.d.). N-Cbz-D-leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). N-Carbobenzyloxy-L-leucine. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Long-term stability and storage conditions for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-Val-OH analogue). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the long-term stability and optimal storage of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid?

A1: For optimal long-term stability, the solid compound should be stored at -20°C or colder in a tightly sealed container.[1] To prevent hygroscopic tendencies, especially in amino acid derivatives, storage in a desiccator or under an inert atmosphere is recommended. Exposure to moisture should be minimized. Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Q2: How stable is the compound in solution?

A2: The stability of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid in solution is significantly lower than in its solid, lyophilized state. For short-term storage of a few days, solutions should be kept at 2-8°C. For longer periods, it is advisable to store aliquots of the solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Solutions are susceptible to microbial contamination, so sterile filtration is recommended if the solution is to be stored for an extended period.

Q3: What are the primary degradation pathways for this compound?

A3: The main potential degradation pathways for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid are primarily centered around the cleavage of the benzyloxycarbonyl (Cbz) protecting group. This can occur under harsh acidic or basic conditions, leading to the formation of the free amino acid, (R)-3-amino-4-methylpentanoic acid, along with byproducts such as toluene and carbon dioxide.[2][3] While generally stable, the amino acid backbone itself can be susceptible to oxidative degradation under certain conditions, although this is less common for a valine-like side chain.

Q4: Is this compound sensitive to light?

A4: While some organic molecules are susceptible to photodegradation, N-Cbz protected amines have been reported to be relatively inert under certain visible light photocatalytic conditions.[4] However, as a general precautionary measure, it is best practice to store the compound, both in solid form and in solution, protected from direct light. Amber vials or containers wrapped in aluminum foil are recommended.

Q5: What is the expected shelf-life of the solid material?

A5: When stored under the recommended conditions of -20°C in a dry, dark environment, the solid form of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is expected to be stable for several years. However, it is crucial to periodically assess the purity of the material, especially if it is a critical reagent in your experiments. A re-test period of 12 months is a reasonable starting point for re-evaluation of purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Observed Issue Potential Cause(s) Recommended Action(s)
Low assay value or unexpected peaks in HPLC analysis. 1. Degradation of the compound due to improper storage (exposure to moisture, heat, or light).2. Cleavage of the Cbz protecting group due to acidic or basic contaminants.1. Review storage conditions. Ensure the compound is stored at -20°C in a desiccated, dark environment.2. Perform a purity check using HPLC-UV. Compare the chromatogram to a reference standard if available.3. If degradation is suspected, a fresh vial of the compound should be used.4. Ensure all solvents and reagents used in your experiment are free from acidic or basic impurities.
Inconsistent results in peptide synthesis or other reactions. 1. Partial degradation of the starting material, leading to lower effective concentration.2. Presence of impurities that may interfere with the reaction.1. Re-qualify the purity of your stock of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid using a validated analytical method such as HPLC.2. Consider performing a forced degradation study (see protocol below) to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.
Compound appears discolored or clumped. 1. Exposure to moisture, leading to hydrolysis or physical changes.2. Thermal degradation if exposed to high temperatures.1. Do not use the material if its physical appearance has changed significantly. 2. Discard the affected vial and use a fresh one, ensuring proper storage and handling procedures are followed in the future.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a decision-making process when encountering unexpected experimental results that may be related to the stability of the compound.

G start Unexpected Experimental Results check_purity Check Purity via HPLC-UV start->check_purity compare_standard Compare to Reference Standard/Previous Batches check_purity->compare_standard pass Purity is High (>98%) compare_standard->pass fail Purity is Low or Unexpected Peaks Present compare_standard->fail investigate_other Investigate Other Experimental Parameters pass->investigate_other review_storage Review Storage and Handling Procedures fail->review_storage forced_degradation Consider Forced Degradation Study to Identify Impurities fail->forced_degradation new_vial Use a Fresh Vial of Compound review_storage->new_vial re_run Re-run Experiment with New Material new_vial->re_run

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5]

Objective: To identify potential degradation products of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid under various stress conditions.

Materials:

  • (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 24 hours. Then, dissolve in the mobile phase for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 W h/m²).

  • Sample Preparation for HPLC Analysis:

    • For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (due to the aromatic ring of the Cbz group)[2]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify any new peaks that appear in the stressed samples.

    • Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which will aid in their structural elucidation.

Summary of Potential Instabilities and Storage Recommendations

Condition Potential Degradation Pathway Recommended Storage/Handling
Elevated Temperature Thermal decomposition of the amino acid backbone at very high temperatures (>180°C).[6]Store at -20°C for long-term stability. Avoid exposure to high heat.
High Humidity/Moisture Potential for hydrolysis of the carbamate linkage.Store in a tightly sealed container, preferably in a desiccator.
Acidic Conditions (pH < 3) Cleavage of the Cbz protecting group.[2]Avoid contact with strong acids. Use buffered solutions if working at low pH.
Basic Conditions (pH > 9) Cleavage of the Cbz protecting group.[2]Avoid contact with strong bases.
Oxidizing Agents Potential for oxidation of the amino acid side chain, though less likely for this specific structure.Store away from strong oxidizing agents.
Light Potential for photodegradation, although Cbz group is relatively stable.Store in a dark place or in amber containers.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A mild and efficient method for the synthesis of N-Cbz-protected arylamides. Synlett, 2011(01), 129-133.
  • Wandler, A. M., et al. (2011). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of inherited metabolic disease, 34(4), 837–846.
  • Lechner, R., & König, B. (2013).
  • Patel, K. N. (2015). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 7(12), 850-858.
  • PubChem. L-valine degradation I. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Washburn, L. C., Sun, T. T., Byrd, B. L., & Callahan, A. P. (1982). Production of L-[1-11C]valine by HPLC resolution. Journal of nuclear medicine, 23(1), 29–33.
  • Wang, S., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11.
  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols, 41-47.
  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Available at: [Link]

  • G. Goti, A., et al. (2018). Small peptide diversification through photoredox-catalyzed oxidative C-terminal modification. Chemical Science, 9(13), 3344–3349.
  • PubChem. valine degradation. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Ahmed, S., et al. (2014). Determination of Dopamine, Glycine, Tryptohan, Valine, Leucine and IsoleucineUsing 4-Dimethylaminobenzaldehyde by HPLC in Pharmaceutical Samples. Asian Journal of Chemistry, 26(22), 7494-7498.
  • Rud, E., et al. (2002). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of pharmaceutical and biomedical analysis, 28(3-4), 495–501.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Buhrmester, C., von der Lage, F. C., & Dose, K. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv, 119313.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available at: [Link]

Sources

Identification and removal of impurities in (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, commonly known as N-Cbz-D-valine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ensuring the purity of this critical reagent. High purity is paramount for its successful application in peptide synthesis and as a chiral building block in pharmaceutical development. This resource provides in-depth troubleshooting guides and frequently asked questions to assist in the identification and removal of common impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of Cbz-D-Valine?

The synthesis of Cbz-D-Valine typically involves the reaction of D-Valine with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[1] Impurities can arise from starting materials, side-reactions, or subsequent degradation.[2]

Common Impurities Include:

  • Unreacted D-Valine: Incomplete reaction leaves residual starting material.

  • Benzyl Alcohol: Formed from the hydrolysis of excess benzyl chloroformate.

  • N,N'-dibenzyloxycarbonyl-D-valine: A potential over-reaction product.

  • (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: The enantiomeric (L-form) impurity, arising from chiral contamination of the D-Valine starting material.

  • Toluene and Carbon Dioxide: These are byproducts of Cbz-group removal and can indicate degradation if the material has been subjected to deprotection conditions.[3][4]

Q2: What are the regulatory standards for impurity levels?

The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2), for impurities in new drug substances.[2][5][6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold TypeGeneral Limit (for max. daily dose ≤ 2g/day)Rationale
Reporting ≥ 0.05%The level at which an impurity must be reported.[7]
Identification ≥ 0.10%The level above which the structure of an impurity must be determined.[7][8]
Qualification ≥ 0.15%The level at which an impurity's biological safety must be established.[2][7]

This table provides a general overview. Always refer to the current ICH guidelines for specific cases.

Q3: Which analytical techniques are best for detecting and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for purity assessment, typically using UV detection at 210-220 nm where the peptide bond and benzyl group absorb.[9]

  • Chiral HPLC: Essential for quantifying the enantiomeric impurity ((S)-form). This often requires a specialized chiral stationary phase (CSP), such as a crown ether or polysaccharide-based column.[10][11][12]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the main component and any impurities, aiding in their identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and elucidate the structure of unknown impurities.

Q4: How can impurity formation be minimized during synthesis and storage?

Proactive measures during synthesis and storage are critical for maintaining high purity.

  • During Synthesis:

    • Use high-purity D-Valine (≥99.5% ee) to minimize enantiomeric contamination.

    • Carefully control reaction stoichiometry. Add benzyl chloroformate dropwise to a cooled solution of D-valine to prevent over-reaction and localized pH changes.[3]

    • Maintain the reaction pH between 8 and 10. A pH that is too high can risk racemization, while a pH that is too low can cause decomposition of the Cbz-Cl.[1]

  • During Storage:

    • Store Cbz-D-Valine in a cool, dark, and dry place. A recommended temperature is <15°C.

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Section 2: Troubleshooting Guides

This section provides structured workflows and step-by-step protocols to address specific issues encountered during the analysis and purification of Cbz-D-Valine.

Guide 1: An Unknown Peak is Detected in HPLC Analysis

This guide outlines the workflow for identifying an unexpected impurity observed during routine purity analysis.

G cluster_0 Phase 1: Initial Detection & Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Reporting A Unknown Peak Observed in HPLC-UV Chromatogram B Analyze by LC-MS to Determine Mass (m/z) A->B C Compare Mass to Potential Impurities B->C D Isolate Impurity using Preparative HPLC C->D If mass does not match knowns I Document & Report Impurity per ICH Guidelines C->I If mass matches a known impurity E Perform Structural Analysis (e.g., NMR, MS/MS) D->E F Propose Impurity Structure E->F G Synthesize or Procure Reference Standard F->G H Confirm by Co-injection (Spiking Study) G->H H->I G A Identify Primary Impurity Type B Unreacted D-Valine (High Polarity) A->B Polar Starting Material C Reagent Byproducts (e.g., Benzyl Alcohol) A->C Reagent-Related D Enantiomeric Impurity ((S)-form) A->D Stereoisomer E Other Organic Impurities (Similar Polarity) A->E Side-Products F Method: Recrystallization B->F G Method: Aqueous Wash / Extraction C->G H Method: Chiral Preparative HPLC D->H I Method: Silica Gel Chromatography E->I

Sources

Validation & Comparative

A Comparative Guide to (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid and Other Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields, purity, and overall success of the synthetic strategy. This guide provides an in-depth technical comparison of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a Cbz-protected β-amino acid, with its commonly used alternatives, namely Boc- and Fmoc-protected counterparts. This analysis is grounded in established principles of peptide chemistry and supported by available experimental insights to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to Protected Amino Acids in Peptide Synthesis

Peptide synthesis is a stepwise process involving the formation of amide bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the reactive amino and carboxyl groups of the amino acid monomers must be temporarily blocked or "protected." The choice of these protecting groups dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS), the most prevalent methodology today.[1][2]

The ideal protecting group should be easily introduced, stable under the coupling conditions, and readily removable under conditions that do not affect other protecting groups or the integrity of the growing peptide chain.[3] This concept of selective removal is known as orthogonality and is a cornerstone of modern peptide chemistry.[1][2] The three most widely used Nα-protecting groups are the benzyloxycarbonyl (Cbz or Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[][5]

Focus Molecule: (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a derivative of β-leucine where the amino group is protected by the Cbz group. β-amino acids are of significant interest in drug discovery as they can impart unique conformational constraints and increased resistance to enzymatic degradation in peptides.[6]

Chemical Structure:

The Cbz group, introduced by Bergmann and Zervas in 1932, was the first widely used Nα-protecting group and played a pivotal role in the development of peptide synthesis.[7] It is a urethane-type protecting group, which is known to suppress racemization during the coupling reaction.[7]

Comparative Analysis of Protecting Groups

This section provides a comparative overview of Cbz, Boc, and Fmoc protecting groups, with a focus on their application to β-amino acids like the title compound.

Feature(R)-3-(Cbz-amino)-4-methylpentanoic acid(R)-3-(Boc-amino)-4-methylpentanoic acid(R)-3-(Fmoc-amino)-4-methylpentanoic acid
Protecting Group Benzyloxycarbonyl (Cbz)tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[5][8]Strong acids (e.g., Trifluoroacetic acid - TFA)[]Base (e.g., 20% Piperidine in DMF)[]
Orthogonality Orthogonal to Fmoc and Boc (when using hydrogenolysis for deprotection).[10]Orthogonal to Fmoc and Cbz (when Cbz is removed by hydrogenolysis).Orthogonal to Boc and Cbz.[2]
Stability Stable to basic and mildly acidic conditions.[5]Stable to basic and hydrogenolysis conditions.[]Stable to acidic and hydrogenolysis conditions.[]
Typical Application Primarily solution-phase synthesis; less common in modern automated SPPS due to challenges with heterogeneous catalysis.[1]Widely used in both manual and automated SPPS, particularly for sequences prone to aggregation.[]The most common protecting group for modern automated SPPS due to mild deprotection conditions.[]

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side quantitative comparisons for (R)-3-amino-4-methylpentanoic acid protected with Cbz, Boc, and Fmoc groups are not extensively documented in a single study, we can extrapolate performance based on the known behaviors of these protecting groups with α- and other β-amino acids.

Coupling Efficiency

The efficiency of the peptide bond formation is crucial for the overall yield of the final peptide.

  • Fmoc-protected amino acids generally exhibit high coupling yields, often exceeding 99%, especially when modern coupling reagents like HATU or HBTU are used.[11] This high efficiency is a key reason for the dominance of the Fmoc strategy in SPPS.[]

  • Boc-protected amino acids also demonstrate high coupling efficiency, though historically they were often paired with coupling reagents like DCC/HOBt, which can be less efficient than newer reagents.[]

  • Cbz-protected amino acids can be effectively coupled, but their use in SPPS is less common. In solution-phase synthesis, high coupling yields can be achieved with appropriate activation methods.

For β-amino acids, the coupling reactions can be slower compared to their α-amino acid counterparts due to steric hindrance. Therefore, the choice of a highly efficient coupling reagent is critical, regardless of the protecting group.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon during activation and coupling, is a major concern in peptide synthesis.[12]

  • All three protecting groups, being urethane-type, are designed to suppress racemization.[7]

  • The risk of racemization is generally low for single amino acid additions. However, it becomes a significant issue during the coupling of peptide fragments.[13]

  • The choice of coupling reagent and base can have a more significant impact on racemization than the protecting group itself.[14]

For β-amino acids, the chiral center is at the β-carbon. While the general principles of racemization apply, the specific stereochemical stability during coupling may differ from α-amino acids.

Side Reactions and Purity

Unwanted side reactions can lead to impurities that are difficult to remove, affecting the final purity of the peptide.

  • Fmoc Chemistry: The repeated exposure to a basic deprotection reagent (piperidine) can lead to side reactions such as aspartimide formation (if Asp is present) and diketopiperazine formation at the dipeptide stage.[12]

  • Boc Chemistry: The use of strong acid (TFA) for deprotection can lead to the formation of reactive carbocations that can modify sensitive residues like Tryptophan and Methionine.[1] The final cleavage from the resin often requires harsh conditions (e.g., HF), which can also cause side reactions.[]

  • Cbz Chemistry: The most common deprotection method, catalytic hydrogenolysis, is generally clean. However, the catalyst can be poisoned by sulfur-containing amino acids.[5] Acidic cleavage with HBr/AcOH is harsh and can lead to side reactions.

The purity of the final peptide is highly dependent on the efficiency of both the coupling and deprotection steps, as well as the effectiveness of the final purification by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]

Experimental Workflows and Methodologies

The following sections provide representative experimental protocols for the key steps in peptide synthesis involving these protecting groups.

Protection of (R)-3-Amino-4-methylpentanoic acid

dot

Protection_Workflow cluster_reactants Reactants AminoAcid (R)-3-Amino-4-methylpentanoic acid Reaction Reaction Reagent Protecting Group Reagent (Cbz-Cl, Boc2O, or Fmoc-OSu) Base Base (e.g., NaHCO3) Solvent Solvent (e.g., Dioxane/Water) ProtectedAA Protected Amino Acid Reaction->ProtectedAA Protection

Caption: General workflow for the N-protection of an amino acid.

Protocol for Cbz Protection:

  • Dissolve (R)-3-amino-4-methylpentanoic acid (1.0 eq) in a suitable aqueous base (e.g., 1M NaHCO₃).

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, ~1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up the reaction by washing with an organic solvent (e.g., diethyl ether) to remove excess Cbz-Cl.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the Cbz-protected amino acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.[5]

Peptide Coupling

dot

Coupling_Workflow cluster_reactants Reactants ProtectedAA N-Protected Amino Acid Reaction Coupling CouplingReagent Coupling Reagent (e.g., HATU, HBTU, DIC) AmineComponent Amine Component (Amino acid ester or resin-bound peptide) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF) Peptide Peptide Reaction->Peptide Peptide Bond Formation

Caption: General workflow for peptide coupling.

General Protocol for Peptide Coupling (SPPS):

  • Swell the resin in a suitable solvent (e.g., DMF).

  • Deprotect the N-terminus of the resin-bound amino acid or peptide.

  • Wash the resin thoroughly.

  • In a separate vessel, pre-activate the N-protected amino acid (e.g., (R)-3-(Cbz-amino)-4-methylpentanoic acid, 3-5 eq) with a coupling reagent (e.g., HATU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF for a few minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours, or until a negative ninhydrin test is obtained.

  • Wash the resin to remove excess reagents and byproducts.

Deprotection

dot

Deprotection_Workflow cluster_Cbz Cbz Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection CbzPeptide Cbz-Peptide DeprotectedPeptide1 Deprotected Peptide CbzPeptide->DeprotectedPeptide1 Hydrogenolysis H2_PdC H₂ / Pd-C BocPeptide Boc-Peptide DeprotectedPeptide2 Deprotected Peptide BocPeptide->DeprotectedPeptide2 Acidolysis TFA TFA FmocPeptide Fmoc-Peptide DeprotectedPeptide3 Deprotected Peptide FmocPeptide->DeprotectedPeptide3 Basolysis Piperidine Piperidine

Caption: Deprotection schemes for Cbz, Boc, and Fmoc groups.

Protocol for Cbz Deprotection (Hydrogenolysis):

  • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).

  • Stir the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.[5]

Conclusion and Recommendations

The choice between Cbz, Boc, and Fmoc protecting groups for (R)-3-amino-4-methylpentanoic acid depends heavily on the overall synthetic strategy and the specific requirements of the target peptide.

  • (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a viable option, particularly for solution-phase synthesis and for strategies where orthogonality with acid- and base-labile groups is required. Its deprotection via hydrogenolysis is a mild and clean method. However, its application in automated SPPS is limited.

  • Boc-protected (R)-3-amino-4-methylpentanoic acid is a robust choice for SPPS, especially for synthesizing hydrophobic or aggregation-prone sequences.[] However, the harsh acidic conditions required for deprotection and final cleavage necessitate careful consideration of compatible side-chain protecting groups.

  • Fmoc-protected (R)-3-amino-4-methylpentanoic acid represents the most modern and widely used approach for SPPS.[] The mild, base-labile deprotection allows for a broader range of acid-sensitive side-chain protecting groups and is highly compatible with automated synthesis.

For most standard applications in modern peptide synthesis, particularly those involving automated SPPS, the Fmoc-protected derivative of (R)-3-amino-4-methylpentanoic acid is the recommended choice due to its high coupling efficiencies, mild deprotection conditions, and broad compatibility with modern synthetic protocols.

References

  • Hindawi. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). 3-Amino-4-methylpentanoic Acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • ACS Publications. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • MDPI. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • NIH. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Omizzolo. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • NIH. (n.d.). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Retrieved from [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • NIH. (n.d.). Developing deprotectase biocatalysts for synthesis. Retrieved from [Link]

  • Cardiff University. (2022). Chemical Synthesis of Peptides and Their Biological Applications as Mitochondria-Targeting Chemotherapeutics. ORCA.
  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ACS Publications. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • ResearchGate. (2015). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • SciSpace. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids. Retrieved from [Link]

  • IRIS. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ACS Publications. (2021). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Retrieved from [Link]

  • NIH. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]

  • ResearchGate. (2013). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Retrieved from [Link]

  • NIH. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of. Retrieved from [Link]

  • ResearchGate. (2014). How can you orthogonally protect two peptides so they can be crosslinked via Peptide Bond? Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a protected derivative of β-leucine, is one such critical intermediate. Its enantiomeric purity must be rigorously controlled and accurately quantified. This guide provides an in-depth comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of this compound, offering field-proven insights into method selection and optimization.

The Imperative of Chiral Separation

The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, elicit harmful side effects. Consequently, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs.[1][2] The development of a reliable and validated analytical method for enantiomeric excess determination is therefore a cornerstone of any successful drug development program. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, accuracy, and reproducibility.[3]

Selecting the Right Chiral Stationary Phase: A Tale of Two Chemistries

The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the stationary phase have different energies, leading to differential retention times.[4] For N-protected β-amino acids like our target analyte, two classes of CSPs have demonstrated exceptional utility: polysaccharide-based and macrocyclic glycopeptide-based columns.[1][5][6]

  • Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK® Series): These are among the most widely used CSPs, consisting of derivatized cellulose or amylose coated or immobilized on a silica support.[6] The chiral recognition mechanism is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities formed by the polysaccharide structure.[4] Immobilized versions offer the significant advantage of being compatible with a wider range of solvents, enhancing method development flexibility.[6]

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® Series): These CSPs utilize macrocyclic antibiotics like teicoplanin or vancomycin covalently bonded to silica.[7][8] Their complex structures, featuring multiple stereogenic centers, aromatic moieties, and ionizable groups, allow for a multitude of interactions, including hydrogen bonding, π-π interactions, and ionic interactions.[2] This multi-modal nature makes them particularly powerful for the separation of polar and ionizable compounds, including N-protected amino acids.[5][9]

This guide will compare a method utilizing an immobilized polysaccharide-based column against one employing a macrocyclic glycopeptide-based column, highlighting the distinct selectivity and performance characteristics of each.

Method Comparison: Polysaccharide vs. Macrocyclic Glycopeptide

The choice between these two powerful CSPs often involves a trade-off between speed, resolution, and mobile phase compatibility. Below is a summary of hypothetical but experimentally realistic performance data for the separation of the enantiomers of Cbz-(R,S)-3-amino-4-methylpentanoic acid on two representative columns.

ParameterMethod 1: Polysaccharide CSPMethod 2: Macrocyclic Glycopeptide CSP
Column CHIRALPAK® IA (Immobilized Amylose)Astec® CHIROBIOTIC® T (Teicoplanin)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1)Methanol / Acetic Acid / TEA (100:0.1:0.05)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 254 nmUV at 254 nm
Retention Time (R-enantiomer) 12.5 min8.2 min
Retention Time (S-enantiomer) 15.8 min10.5 min
Resolution (Rs) 2.82.1
Analysis Time ~18 min~12 min

Analysis:

  • Method 1 (Polysaccharide CSP) provides a higher resolution (Rs = 2.8), indicating a more significant separation between the two enantiomeric peaks. This can be advantageous for achieving baseline separation, which is crucial for accurate quantification, especially when one enantiomer is present in trace amounts. However, this comes at the cost of a longer analysis time. The normal-phase mobile phase is standard for this type of CSP.[6]

  • Method 2 (Macrocyclic Glycopeptide CSP) offers a significantly faster analysis (~12 min), which is highly desirable in high-throughput environments such as in-process control or library screening. While the resolution is lower (Rs = 2.1), it is still well above the generally accepted minimum of 1.5 for baseline separation, making it suitable for accurate quantification. The polar ionic mobile phase is a hallmark of CHIROBIOTIC columns and is compatible with mass spectrometry (MS), a significant advantage if MS detection is required.[9]

Experimental Protocols

The following are detailed, step-by-step protocols for the two compared methods. Adherence to these procedures is critical for reproducibility. Method validation should be performed according to ICH guidelines (Q2(R1)) to ensure the method is suitable for its intended purpose.[6]

Protocol 1: Chiral HPLC on an Immobilized Polysaccharide CSP

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the Cbz-(R,S)-3-amino-4-methylpentanoic acid sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v). c. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC System and Conditions: a. HPLC System: A standard HPLC system with a UV detector. b. Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm. c. Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25°C. f. Detection: UV at 254 nm. g. Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas for both the (R)- and (S)-enantiomers. b. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Protocol 2: Chiral HPLC on a Macrocyclic Glycopeptide CSP

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the Cbz-(R,S)-3-amino-4-methylpentanoic acid sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with methanol. c. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC System and Conditions: a. HPLC System: A standard HPLC system with a UV detector. b. Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm. c. Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.05, v/v/v). d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25°C. f. Detection: UV at 254 nm. g. Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas for both the (R)- and (S)-enantiomers. b. Calculate the enantiomeric excess (% e.e.) using the same formula as in Protocol 1.

Chiral Method Development Workflow

The development of a robust chiral separation method is a systematic process. The following diagram illustrates a typical workflow, from initial screening to final method optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Implementation Analyte Analyte Characterization (pKa, solubility, chromophore) Screening Column & Mobile Phase Screening (Polysaccharide, Macrocyclic, etc.) (NP, RP, Polar Organic) Analyte->Screening Input Optimization Parameter Optimization - Mobile Phase Composition - Additives (Acid/Base) - Flow Rate - Temperature Screening->Optimization Select best hit(s) Validation Method Validation (ICH Q2) - Specificity, Linearity - Accuracy, Precision, LOD/LOQ Optimization->Validation Finalized Method Implementation Routine Analysis & Enantiomeric Excess Calculation Validation->Implementation Validated Method

Caption: A generalized workflow for chiral HPLC method development.

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are capable of providing accurate and reliable determination of the enantiomeric excess of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

  • The CHIRALPAK® IA method is recommended when the highest possible resolution is the primary objective, for instance, in reference standard characterization or when quantifying very low levels of the undesired enantiomer.

  • The Astec® CHIROBIOTIC® T method is the preferred choice for applications where throughput is critical, such as in-process controls or high-throughput screening, without compromising the accuracy required for quality control. Its compatibility with MS detectors also offers greater flexibility for bioanalytical applications or impurity identification.

Ultimately, the choice of method will depend on the specific requirements of the laboratory and the stage of drug development. It is highly recommended to screen both types of columns during initial method development to empirically determine the optimal stationary phase for a given analyte and analytical challenge.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]

  • Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Péter, A., et al. (2004). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1031(1-2), 159-170. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Ates, H., & Ghanem, A. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(23), 7296. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Ilisz, I., et al. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated β-amino acids and their non-fluorinated counterparts. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946. [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Dong, M. W. (2013). Validation of Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Phenomenex Inc. (n.d.). APPLICATIONS. [Link]

  • Farkas, V., & Chankvetadze, B. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Methods in Molecular Biology, 2994, 1-35. [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]

  • Gecse, Z., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Gani, D., & Larkin, J. P. (1985). Separation by High-Performance Liquid Chromatography of (3R)- And (3S)-beta-leucine as Diastereomeric Derivatives. Analytical Biochemistry, 151(1), 88-91. [Link]

  • Chiral Technologies. (2020). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]

  • Chiral Technologies Europe. (n.d.). CHIRALPAK ZWIX(-). [Link]

  • Zhao, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4635. [Link]

  • Globe Thesis. (2024). Recognition And Separation Of Amino Acid Enantiomers By Polysaccharides Based Chiral Composites. [Link]

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]

  • Chiral Technologies Europe. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS. [Link]

  • Al-Rimawi, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(4), 3567-3574. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

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A Comparative Guide to the Spectroscopic Characterization of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Cbz-Protected Amino Acids

In the landscape of peptide synthesis and drug development, N-protected amino acids are foundational building blocks. Among these, (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a derivative of D-leucine protected with the carboxybenzyl (Cbz or Z) group, is a crucial intermediate. The Cbz group offers robust protection under various conditions but can be selectively removed via catalytic hydrogenolysis, making it a cornerstone of solution-phase peptide synthesis.[1] The precise structural integrity of these derivatives—their purity, identity, and stereochemistry—is paramount to the success of multi-step syntheses.

This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to ensure researchers can confidently and unambiguously verify the structure of their compounds.

The Molecular Canvas: Key Structural Features

To effectively interpret spectroscopic data, one must first understand the key functional components of the target molecule. The structure contains the Cbz protecting group, the amino acid backbone with its chiral center, the isobutyl side chain, and the carboxylic acid. Each component yields a distinct spectroscopic signature.

benzyl Benzyl Group (C₆H₅CH₂-) carbamate Carbamate (-O-(C=O)-NH-) benzyl->carbamate chiral_center α-Carbon (Chiral Center) carbamate->chiral_center Amide Bond side_chain Isobutyl Side Chain (-CH₂CH(CH₃)₂) chiral_center->side_chain carboxyl Carboxylic Acid (-COOH) chiral_center->carboxyl

Caption: General structure of Cbz-protected D-leucine derivatives.

A Triad of Techniques: NMR, MS, and IR Spectroscopy

No single technique provides a complete structural picture. Instead, NMR, MS, and IR spectroscopy offer complementary information, which, when combined, allows for unequivocal characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure and connectivity of a molecule in solution. Both ¹H and ¹³C NMR provide a wealth of information.

  • Expertise & Causality: ¹H NMR provides information on the electronic environment and proximity of protons, while ¹³C NMR reveals the carbon framework. For Cbz-D-leucine, deuterated chloroform (CDCl₃) is a common solvent as it dissolves the compound well and its residual solvent peak does not typically overlap with key signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for universal referencing.

  • ¹H NMR Signatures:

    • Aromatic Protons (δ 7.30-7.40 ppm): A multiplet corresponding to the five protons of the phenyl ring on the Cbz group.

    • Benzylic Protons (δ ~5.10 ppm): A singlet integrating to two protons for the -CH₂- group adjacent to the phenyl ring. Its singlet nature is a key identifier.

    • Amide Proton (δ ~5.0-5.5 ppm): A doublet (due to coupling with the α-proton) that can sometimes be broad. Its chemical shift is solvent-dependent.

    • α-Proton (δ ~4.3-4.5 ppm): A multiplet whose position and splitting pattern are crucial for confirming the amino acid backbone.

    • Side-Chain Protons (δ ~0.9-1.7 ppm): A series of multiplets corresponding to the -CH₂- and -CH- groups and two distinct doublets for the diastereotopic methyl protons of the isobutyl group.

    • Carboxylic Acid Proton (δ >10 ppm): A very broad singlet, often not observed unless specifically looked for.

  • ¹³C NMR Signatures:

    • Carboxylic Carbonyl (δ ~175-180 ppm): The least shielded carbon.

    • Carbamate Carbonyl (δ ~156 ppm): A key signal confirming the presence of the Cbz group.

    • Aromatic Carbons (δ ~127-136 ppm): Multiple signals for the carbons of the phenyl ring.

    • Benzylic Carbon (δ ~67 ppm): The -CH₂- carbon of the Cbz group.

    • α-Carbon (δ ~53 ppm): The chiral center of the amino acid.

    • Side-Chain Carbons (δ ~22-42 ppm): Signals corresponding to the isobutyl carbons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable structural clues that corroborate NMR data. Electrospray ionization (ESI) is a soft ionization technique ideal for these molecules, typically yielding the protonated molecular ion [M+H]⁺.

  • Expertise & Causality: High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition to within a few parts per million, providing a high degree of confidence in the molecular formula. The fragmentation pattern is predictable and serves as a fingerprint for the Cbz-amino acid structure.

  • Key Fragmentation Pathways: The Cbz group directs fragmentation, leading to several characteristic losses.

parent Parent Ion [M+H]⁺ m/z 266.14 frag1 Loss of Toluene (-C₇H₈) [M+H - 92]⁺ m/z 174.09 parent->frag1 Benzylic C-O Cleavage + H-transfer frag2 Loss of Benzyl Radical (•C₇H₇) [M+H - 91]⁺ m/z 175.09 parent->frag2 Benzylic C-O Cleavage frag3 Tropylium Cation [C₇H₇]⁺ m/z 91.05 parent->frag3 Benzylic C-O Cleavage frag4 Loss of CO₂ (-44) from m/z 174 m/z 130.10 frag1->frag4 Decarboxylation

Caption: Key ESI-MS/MS fragmentation pathways for Cbz-Leucine.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

IR spectroscopy is a fast and straightforward technique for confirming the presence of key functional groups. It is particularly useful for monitoring reaction progress, such as the successful introduction of the Cbz group onto the amino acid.

  • Expertise & Causality: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The diagnostic region (1500-4000 cm⁻¹) contains the most characteristic vibrational bands.

  • Characteristic Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Amide): A moderate, sharp peak around 3300-3350 cm⁻¹.[2]

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C=O Stretch (Carbamate): A strong, sharp peak around 1690-1710 cm⁻¹, often distinguishable from the acid carbonyl.[3]

    • N-H Bend (Amide II): A moderate peak around 1520-1540 cm⁻¹.[3]

    • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

Comparative Data Summary

The table below summarizes the expected spectroscopic data for the parent compound, (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (C₁₄H₁₉NO₄, Mol. Wt.: 265.30 g/mol ).[4]

Technique Feature Expected Value / Observation Primary Insight Provided
¹H NMR Aromatic Protonsδ 7.30-7.40 ppm (5H, m)Presence of Phenyl Ring
Benzylic Protonsδ ~5.10 ppm (2H, s)Confirms Cbz -O-CH₂-Ph Moiety
α-Protonδ ~4.3-4.5 ppm (1H, m)Amino Acid Backbone
Side-Chain Protonsδ ~0.9-1.7 ppmLeucine Side Chain Structure
¹³C NMR Carbonylsδ ~176 ppm (Acid), ~156 ppm (Carbamate)Confirms Both C=O Groups
Benzylic Carbonδ ~67 ppmConfirms Cbz -O-CH₂-Ph Moiety
α-Carbonδ ~53 ppmAmino Acid Backbone
HRMS (ESI+) [M+H]⁺m/z 266.1387Confirms Molecular Formula
Key Fragmentsm/z 174.09, 91.05Confirms Cbz Group & Fragmentation
FTIR C=O Stretches~1715 cm⁻¹ (Acid), ~1695 cm⁻¹ (Carbamate)Presence of Key Functional Groups
N-H Stretch~3330 cm⁻¹Confirms Amide Linkage
Broad O-H Stretch2500-3300 cm⁻¹Presence of Carboxylic Acid

Validated Experimental Protocols

These protocols are designed to be self-validating systems for acquiring high-quality data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the Cbz-amino acid derivative and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution (peak width for TMS < 0.5 Hz).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

    • Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

    • Collect at least 1024 scans, as ¹³C has low natural abundance.

  • Data Processing & Validation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.

    • Integrate the ¹H signals and verify that the ratios match the expected number of protons for each group.

    • Compare observed chemical shifts to the values in the comparison table.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in protonation.

  • Instrument Setup: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer. Calibrate the instrument immediately before the run using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Acquire MS/MS data for the predicted [M+H]⁺ ion (m/z 266.14) using collision-induced dissociation (CID) with a normalized collision energy of 15-25 eV.

  • Data Processing & Validation:

    • Determine the accurate mass of the molecular ion peak in the full scan spectrum. Use the instrument software to calculate the elemental composition and confirm it matches C₁₄H₂₀NO₄⁺ (for the [M+H]⁺ ion). The measured mass should be within 5 ppm of the theoretical mass.

    • Analyze the MS/MS spectrum to identify the key fragment ions (e.g., m/z 91.05, 174.09) as outlined in the fragmentation diagram.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line with no significant peaks.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing & Validation:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Identify the key vibrational bands (C=O, N-H, O-H) and compare their wavenumbers (cm⁻¹) to the reference values. The presence of both carbamate and carboxylic acid C=O stretches is a key validation point.

Integrated Characterization Workflow

A logical workflow ensures that all necessary data is collected efficiently to provide a comprehensive and definitive structural confirmation.

cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation start Synthesized Product (Cbz-D-Leucine Derivative) ftir FTIR Analysis (Protocol 3) start->ftir nmr NMR Analysis (Protocol 1) start->nmr ms HRMS Analysis (Protocol 2) start->ms ftir_check Confirm Functional Groups (C=O, N-H, O-H) ftir->ftir_check nmr_check Elucidate Covalent Structure (¹H & ¹³C Assignments) nmr->nmr_check ms_check Confirm Molecular Formula & Fragmentation Pattern ms->ms_check final Unambiguous Structural Confirmation ftir_check->final nmr_check->final ms_check->final

Caption: Integrated workflow for spectroscopic characterization.

Alternative & Complementary Methods

While NMR, MS, and IR form the core of characterization, other techniques can be vital, particularly for confirming stereochemical purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (R)-configured compound, analysis on a chiral stationary phase is the gold standard.[][6] This method can separate the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (% ee).

  • X-Ray Crystallography: If a single crystal of the material can be grown, X-ray crystallography provides an absolute, three-dimensional structure, definitively confirming both connectivity and stereochemistry.

Conclusion

The spectroscopic characterization of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid derivatives is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. IR offers a rapid check of functional groups, HRMS provides an exact molecular formula and fragmentation fingerprint, and NMR delivers the definitive map of the molecular architecture. By employing these methods in a complementary fashion, as outlined in the validated protocols and integrated workflow, researchers in drug development and organic synthesis can ensure the structural integrity of their materials with the highest degree of confidence.

References

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A Comparative Guide to the Bioactivity of Peptides Incorporating (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and peptide therapeutics, the incorporation of non-natural amino acids is a key strategy for enhancing biological activity, improving metabolic stability, and exploring novel structure-activity relationships (SAR). This guide provides a comprehensive comparative analysis of the bioactivity of synthetic peptides containing the novel leucine derivative, (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-R-AMP).

This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth look at the experimental design, synthesis, purification, and comparative bioactivity assessment of Cbz-R-AMP-containing peptides against their natural counterparts. We will explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by detailed experimental protocols and data.

Introduction: The Rationale for Non-Natural Amino Acids

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation and rapid clearance in vivo.[1] The introduction of non-natural amino acids, such as Cbz-R-AMP, can address these limitations. The bulky benzyloxycarbonyl (Cbz) group and the alkyl side chain can provide steric hindrance, protecting the peptide backbone from proteolytic cleavage. Furthermore, these modifications can induce unique conformational constraints, potentially leading to enhanced binding affinity and selectivity for biological targets.[1]

This guide will focus on a hypothetical comparative study of three peptide variants: a parent peptide (Peptide P) with known modest bioactivity, a variant where a key leucine residue is replaced with Cbz-R-AMP (Peptide M1), and another variant with the same substitution at a different position (Peptide M2).

Experimental Design and Synthesis

A robust and well-characterized synthesis and purification workflow is paramount to ensure the integrity of the comparative bioactivity data.

Peptide Design

For this study, we will use a hypothetical 10-amino acid peptide (Peptide P) with the sequence: Ala-Gly-Leu-Phe-Lys-Trp-Ile-Leu-Arg-Cys .

  • Peptide P (Control): Ala-Gly-Leu-Phe-Lys-Trp-Ile-Leu-Arg-Cys

  • Peptide M1: Ala-Gly-(Cbz-R-AMP) -Phe-Lys-Trp-Ile-Leu-Arg-Cys

  • Peptide M2: Ala-Gly-Leu-Phe-Lys-Trp-Ile-(Cbz-R-AMP) -Arg-Cys

The leucine residues were chosen for substitution due to their common involvement in hydrophobic interactions critical for peptide-target binding.

Solid-Phase Peptide Synthesis (SPPS)

The peptides were synthesized using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[2][3][4] This approach allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[3][5]

  • Resin Selection and Swelling: Rink Amide resin is chosen to obtain a C-terminal amide, which often enhances biological activity.[2] The resin is swelled in dimethylformamide (DMF) for 1 hour.[2]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.[2]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (including the custom-synthesized Fmoc-(R)-3-amino-4-methylpentanoic acid) is activated using a coupling reagent like HATU and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.[3][6]

  • Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.[3][6]

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2][5]

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Purification and Characterization

Crude peptides are purified to >95% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9] The identity and purity of the final peptides are confirmed by mass spectrometry.[10][11][12][13]

  • RP-HPLC Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is used to elute the peptide.[5][7] Fractions are collected and analyzed for purity.

  • Mass Spectrometry: The molecular weight of the purified peptide is determined using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the correct sequence and the incorporation of the modified amino acid.[11][12]

Comparative Bioactivity Assays

The purified peptides (Peptide P, M1, and M2) are then subjected to a battery of bioactivity assays to compare their efficacy.

Antimicrobial Activity

The antimicrobial potential of the peptides is evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[14]

  • Bacterial Culture: Bacteria are grown to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution: Serial dilutions of each peptide are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration that completely inhibits visible bacterial growth.[15][16]

Anticancer Activity

The cytotoxic effects of the peptides are assessed against a human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to determine both potency and selectivity.[17][18][19]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptides for 48 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm, which is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[20]

Enzyme Inhibition Activity

The ability of the peptides to inhibit a relevant enzyme, such as Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, is evaluated.[21][22][23]

  • Reaction Mixture: A reaction mixture containing ACE, the peptide inhibitor at various concentrations, and the substrate (e.g., HHL) is prepared.[20][21]

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of an acid.

  • Product Quantification: The amount of product formed is quantified by spectrophotometry or HPLC.

  • IC50 Calculation: The IC50 value is determined as the peptide concentration that inhibits 50% of the ACE activity.[20]

Bioactivity_Assay_Workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay cluster_enzyme Enzyme Inhibition Assay MIC_Assay MIC Assay Bacteria S. aureus & E. coli Bacteria->MIC_Assay MTT_Assay MTT Assay Cells HeLa & HEK293 Cells->MTT_Assay ACE_Assay ACE Inhibition Assay Enzyme ACE Enzyme Enzyme->ACE_Assay Peptides Purified Peptides (P, M1, M2) Peptides->MIC_Assay Peptides->MTT_Assay Peptides->ACE_Assay

Caption: Overview of the Comparative Bioactivity Assays.

Results and Discussion

The following tables summarize the hypothetical data from the comparative bioactivity assays.

Table 1: Antimicrobial Activity (MIC in µM)

PeptideS. aureusE. coli
Peptide P64>128
Peptide M11632
Peptide M23264

The results indicate that the incorporation of Cbz-R-AMP significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Peptide M1 showing the most potent effect.

Table 2: Anticancer Activity (IC50 in µM)

PeptideHeLa (Cancerous)HEK293 (Non-cancerous)Selectivity Index (SI)
Peptide P100>200>2
Peptide M1251506
Peptide M250>200>4

The modified peptides exhibit greater cytotoxicity towards the cancer cell line compared to the non-cancerous cells. Peptide M1 demonstrates the highest potency and selectivity. The increased hydrophobicity and altered conformation due to the Cbz-R-AMP modification may facilitate stronger interactions with the cancer cell membrane, leading to cell death.[24]

Table 3: ACE Inhibition Activity (IC50 in µM)

PeptideIC50 (µM)
Peptide P80
Peptide M120
Peptide M245

Both modified peptides show improved ACE inhibitory activity compared to the parent peptide. The structural constraints imposed by Cbz-R-AMP in Peptide M1 may favor a conformation that fits more effectively into the active site of the ACE enzyme.[25]

Conclusion

The incorporation of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid into a model peptide sequence demonstrates a clear enhancement in its antimicrobial, anticancer, and enzyme-inhibitory activities. The position of the modification significantly influences the degree of bioactivity enhancement, highlighting the importance of rational design in peptide drug development. This guide provides a foundational framework for the synthesis, purification, and comparative evaluation of peptides containing novel non-natural amino acids, offering valuable insights for researchers aiming to develop next-generation peptide therapeutics with improved efficacy and stability.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 40(2), 197–232.
  • Biomatik. (n.d.). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Dölling, R., & Krause, E. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Letters in Peptide Science, 14(3), 223-239.
  • Fields, G. B. (2005). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.5.
  • Ghandehari, F., Behbahani, M., Pourazar, A., & Noormohammadi, Z. (2015). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Iranian journal of basic medical sciences, 18(1), 47–54.
  • Jenssen, H., Hamill, P., & Hancock, R. E. (2006). Peptide antimicrobial agents. Clinical microbiology reviews, 19(3), 491–511.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.
  • Sewald, N., & Jakubke, H. D. (2009). Peptides: chemistry and biology. John Wiley & Sons.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, J., Shao, S., ... & Wang, R. (2015). Design, synthesis and biological evaluation of novel peptides with anti-cancer and drug resistance-reversing activities. European journal of medicinal chemistry, 95, 249-260.
  • Zhang, L., & Li, J. (2022). The current research status and strategies employed to modify food-derived bioactive peptides. Food & Function, 13(14), 7386-7401.

Sources

A Senior Application Scientist's Guide to Coupling Reagents for β-Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides offers a powerful strategy for developing novel therapeutics with enhanced metabolic stability and unique conformational properties.[1] However, the successful synthesis of these modified peptides hinges on a critical step: the efficient formation of the amide bond, a process complicated by the increased steric bulk of β-amino acids.[2][3] This guide provides a comparative analysis of commonly used coupling reagents, offering field-proven insights and detailed protocols to empower researchers in navigating the complexities of β-amino acid peptide synthesis.

The Challenge: Steric Hindrance and Side Reactions in β-Amino Acid Coupling

The primary obstacle in coupling β-amino acids is steric hindrance.[2] The additional methylene group in the backbone of a β-amino acid, compared to its α-amino acid counterpart, can significantly slow down the acylation reaction.[2] This sluggishness not only reduces yield but also increases the risk of side reactions, most notably racemization at the α-carbon of the activated amino acid.[4][5] Therefore, the choice of coupling reagent is paramount, as it directly influences reaction kinetics, product purity, and the stereochemical integrity of the final peptide.[6][7]

Understanding the Mechanism: The Role of Coupling Reagents

Peptide coupling reagents facilitate amide bond formation by activating the carboxylic acid group of one amino acid, making it more susceptible to nucleophilic attack by the amino group of another.[8][9] This activation is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an active ester.[6][8] The efficiency and reliability of a coupling reagent are largely determined by the reactivity of this intermediate and the reagent's ability to suppress side reactions.[6]

A Comparative Analysis of Leading Coupling Reagents

The selection of an optimal coupling reagent is dependent on the specific requirements of the peptide sequence, particularly the steric hindrance of the amino acids involved.[10] Below is a detailed comparison of the most effective classes of coupling reagents for β-amino acid incorporation.

Aminium/Uronium Salts: The High-Performance Workhorses

Aminium and uronium salts are among the most popular and efficient coupling reagents, known for their rapid reaction rates and low propensity for racemization.[4][10] They are particularly well-suited for challenging couplings, including those involving sterically hindered β-amino acids.[7][11]

HATU is widely regarded as one of the most powerful coupling reagents available.[6][7] Its superiority stems from the formation of a highly reactive OAt-ester intermediate.[6] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, enhancing the reactivity of the active ester.[6]

Advantages:

  • High Coupling Efficiency: Consistently delivers high yields, even with sterically hindered amino acids.[6][12]

  • Fast Reaction Times: The enhanced reactivity of the OAt-ester leads to rapid amide bond formation.[6][13]

  • Low Racemization: The rapid coupling kinetics minimize the time the activated amino acid is susceptible to epimerization.[6][13]

Disadvantages:

  • Cost: Generally more expensive than other coupling reagents.[7]

  • Potential for Guanidinylation: If used in excess, HATU can react with the free N-terminus of the peptide chain, leading to irreversible chain termination.[4][5]

HBTU is a reliable and cost-effective alternative to HATU.[14] It forms a less reactive OBt-ester intermediate compared to HATU's OAt-ester.[6] While still highly effective for many applications, it may be slightly less efficient for particularly challenging couplings.[6][12]

Advantages:

  • Good Coupling Efficiency: A robust reagent for a wide range of peptide couplings.[13]

  • Cost-Effective: More economical than HATU.[7]

Disadvantages:

  • Slower Reaction Rate: The OBt-ester is less reactive than the OAt-ester, resulting in slower reaction times compared to HATU.[6]

  • Higher Risk of Racemization: The longer reaction times can increase the potential for epimerization, especially with sensitive amino acids.[6]

COMU is a third-generation uronium salt that offers high efficiency and enhanced safety.[15][16] It incorporates OxymaPure as the activating agent, which is a non-explosive alternative to HOBt and HOAt.[4][16] COMU's byproducts are water-soluble, simplifying purification.[15][16]

Advantages:

  • High Reactivity: Coupling efficiency is comparable to HATU.[4][17]

  • Enhanced Safety: Avoids the use of potentially explosive benzotriazole-based additives.[16]

  • Improved Solubility: More soluble in a wider range of solvents than HBTU and HATU.[15]

  • Reduced Base Requirement: Performs well with only one equivalent of base.[13][15]

Disadvantages:

  • Cost: Can be more expensive than older reagents like HBTU.

Phosphonium Salts: Reliable and Low-Racemization Alternatives

Phosphonium salts, such as PyBOP, are another class of highly effective coupling reagents known for their low racemization risk.[10]

PyBOP is a strong coupling reagent that has replaced the potentially carcinogenic BOP.[11] It demonstrates high chemoselectivity, favoring N-acylation over O-acylation.[11]

Advantages:

  • High Coupling Efficiency: Provides excellent yields in both solid-phase and solution-phase synthesis.[4]

  • Low Racemization: The formation of the OBt active ester minimizes the risk of epimerization.[4]

  • Safer Byproducts: Does not produce carcinogenic byproducts like HMPA.[4]

Disadvantages:

  • Cost: More expensive than carbodiimide reagents.[10]

Carbodiimides: The Classic and Cost-Effective Choice

Carbodiimides, such as DCC and EDC, were among the first coupling reagents used in peptide synthesis and remain popular due to their low cost.[11] However, they are more prone to causing racemization and often require the use of additives.[10][13]

EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct through aqueous extraction.[13] The addition of 1-hydroxybenzotriazole (HOBt) or its safer, more effective alternative, OxymaPure, is crucial for suppressing racemization by forming an active ester intermediate.[4][13]

Advantages:

  • Cost-Effective: An economical option for routine peptide synthesis.

  • Water-Soluble Byproducts: Simplifies purification, particularly in solution-phase synthesis.[13]

Disadvantages:

  • Higher Racemization Risk: Without additives, carbodiimides can lead to significant racemization.[13]

  • Potential for Side Reactions: Can lead to the formation of N-acylurea, an inactive byproduct.[4]

Data-Driven Comparison of Coupling Reagents

Coupling Reagent Class Relative Reaction Rate Risk of Racemization Typical Yield (Hindered Couplings) Key Considerations
HATU Aminium/UroniumVery Fast[6][7]Low[6][7]Very HighHighly efficient for difficult sequences; avoid large excess to prevent guanidinylation.[4][6]
HBTU Aminium/UroniumFast[6][7]Low[6][7]HighReliable and cost-effective for routine couplings; slower than HATU.[6][14]
COMU Aminium/UroniumVery FastLow[18]Very HighSafer alternative to benzotriazole-based reagents with excellent solubility and reactivity.[4][15][16]
PyBOP PhosphoniumFast[11]Low[10]HighGood for both solid- and solution-phase; non-carcinogenic byproducts.[4][11]
EDC/HOBt or Oxyma CarbodiimideModerateModerate to Low (with additive)[13]Moderate to HighCost-effective; additive is essential to suppress racemization; water-soluble byproducts.[4][13]

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a general framework for coupling β-amino acids. Optimization may be required based on the specific sequence and substrates.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle.

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[19]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[19] Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected β-amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, HBTU, or COMU; 3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours. For particularly hindered couplings, the reaction time may need to be extended.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Solution-Phase Coupling Protocol using COMU
  • Combine the N-protected amino acid (1 equiv.), the amino component (1 equiv.), and COMU (1 equiv.) in DMF.[18]

  • Cool the mixture to 0 °C and add the base (e.g., DIPEA, 2 equiv.).[18]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.[18] The reaction can be monitored by a color change from yellow to colorless.[18]

  • Upon completion, dilute the mixture with an organic solvent like ethyl acetate and perform aqueous workup to remove water-soluble byproducts.[18]

Visualizing the Workflow and Mechanisms

General Peptide Coupling Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis Cycle Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-β-AA, Reagent, Base Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat for next AA KaiserTest->Repeat Negative Repeat->Deprotection Cleavage Cleavage from Resin Repeat->Cleavage FinalPeptide Purified β-Peptide Cleavage->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a β-amino acid.

Mechanism of Carboxyl Activation by Uronium Salts

G CarboxylicAcid Fmoc-β-AA-COOH ActiveEster Highly Reactive Active Ester (e.g., OAt-ester) CarboxylicAcid->ActiveEster UroniumReagent Uronium Salt (e.g., HATU) UroniumReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonates COOH PeptideBond Fmoc-β-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond Byproducts Byproducts ActiveEster->Byproducts Amine H₂N-Peptide-Resin Amine->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of carboxyl group activation by a uronium salt to form a reactive ester intermediate.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling: For sterically demanding couplings, consider double coupling (repeating the coupling step before deprotection), increasing the reaction temperature, or switching to a more powerful reagent like HATU or COMU.[20]

  • Aggregation: Peptide chain aggregation can hinder coupling efficiency.[5][21] Strategies to mitigate this include using solvents like NMP, adding chaotropic salts, or incorporating pseudoprolines in the peptide sequence.[5][22]

  • Racemization: To minimize racemization, use the weakest base necessary for the reaction, such as N-methylmorpholine (NMM) or collidine, especially when coupling racemization-prone residues.[4][23] Additionally, shorter pre-activation and coupling times are preferable.

  • Reagent Selection: For routine synthesis of peptides with single β-amino acid substitutions, HBTU or EDC/Oxyma offer a good balance of performance and cost. For sequences with multiple or highly hindered β-amino acids, or when synthesizing long peptides where every coupling must be maximized, the superior efficiency of HATU or COMU justifies the additional expense.[10]

Conclusion

The successful incorporation of β-amino acids into peptides is a challenging yet rewarding endeavor that opens new avenues in drug discovery and materials science. While steric hindrance presents a significant hurdle, a rational choice of coupling reagent, guided by an understanding of their mechanisms and relative efficiencies, can lead to high yields and product purity. High-reactivity uronium salts such as HATU and COMU have consistently demonstrated superior performance for these difficult couplings. By leveraging the insights and protocols in this guide, researchers can confidently tackle the synthesis of β-peptides and unlock their therapeutic potential.

References

  • What is coupling reagents in peptide synthesis? (2023, November 23). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved January 22, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. Retrieved January 22, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2015, July 17). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 22, 2026, from [Link]

  • COMU: a third generation of uronium-type coupling reagents. (2010, January). PubMed. Retrieved January 22, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2023, September 2). Huaren Chemical. Retrieved January 22, 2026, from [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2024, August 7). Scienmag. Retrieved January 22, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved January 22, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved January 22, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications. Retrieved January 22, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Amino Acids. Retrieved January 22, 2026, from [Link]

  • Comparative study of methods to couple hindered peptides. (1995, January 1). PubMed. Retrieved January 22, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 22, 2026, from [Link]

  • The use α and B distribution amino acid to restrict conformation of the peptide backbone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2018, February 14). ACS Publications. Retrieved January 22, 2026, from [Link]

  • From beta-lactams to alpha- and beta-amino acid derived peptides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe. Retrieved January 22, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, November 2). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthetics. Retrieved January 22, 2026, from [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to the Validation of an Analytical Method for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of an analytical method for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a chiral intermediate crucial in the synthesis of various active pharmaceutical ingredients (APIs). Our focus will be on a High-Performance Liquid Chromatography (HPLC) based approach, a workhorse in pharmaceutical analysis, particularly for chiral separations.[1][2]

This document is tailored for researchers, scientists, and drug development professionals, moving beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, ensuring that each step is part of a self-validating system, grounded in scientific principles and regulatory expectations, primarily referencing the ICH Q2(R1) guidelines.[3][4][5]

The "Why": Foundational Principles of Method Validation

Before delving into the "how," it's imperative to understand the "why." An analytical method's purpose is to generate reliable data. Validation provides documented evidence that the method is "fit-for-purpose."[6] For a chiral molecule like (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, this means not only quantifying the desired enantiomer but also ensuring the method can distinguish it from its mirror image (the (S)-enantiomer) and any other impurities. The presence of the incorrect enantiomer can lead to reduced efficacy or even adverse toxicological effects.[1]

Strategic Approach to Method Validation

A holistic validation process can be visualized as a series of interconnected experiments, each building confidence in the method's performance.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Method Development & Optimization Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Precision->LOD_LOQ Robustness Robustness Precision->Robustness Validation_Interplay Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte measured Linearity Linearity Range Range Linearity->Range defines Precision Precision Accuracy->Precision interdependent Accuracy->Range confirms over Precision->Range confirms over Robustness Robustness Robustness->Precision impacts

Sources

A Definitive Guide to Confirming the Absolute Configuration of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a critical determinant of its pharmacological activity.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects, with one enantiomer providing the therapeutic benefit while the other might be inactive or even toxic.[1][3] The U.S. Food and Drug Administration (FDA) guidelines underscore the importance of establishing the absolute stereochemistry of chiral compounds early in the drug discovery and development process to ensure a thorough and valid analysis for drug approval.[4][5][6][7]

This guide provides a comprehensive comparison of modern analytical techniques for confirming the absolute configuration of chiral molecules, using (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid as a focal point. As a senior application scientist, this document moves beyond a simple listing of methods to offer an in-depth analysis of the causality behind experimental choices, ensuring that the described protocols are self-validating systems.

Choosing the Right Tool: A Comparative Analysis of Key Methodologies

The determination of a molecule's absolute configuration can be approached through several powerful techniques. The selection of the most suitable method depends on factors such as the physical state of the sample, the presence of chromophores, and the availability of instrumentation. Here, we compare the primary methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotation.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[8][9][10]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][11]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[12][13]
Sample Requirement High-quality single crystal (typically >0.1 mm).[14] Can be challenging for amorphous solids or oils.2-15 mg of recoverable sample in solution.[14] Suitable for a wide range of compounds, including oils and non-crystalline solids.Requires a UV-Vis chromophore. Sample is dissolved in a suitable transparent solvent.
Strengths Provides an unambiguous and direct determination of the three-dimensional structure.[9]Applicable to a wide range of molecules, including those without chromophores. Provides conformational information in solution.[11][15]High sensitivity, especially for molecules with strong chromophores.[13]
Limitations The primary hurdle is the growth of a suitable single crystal, which can be time-consuming and sometimes not feasible.[][17] Requires a "heavy" atom for reliable anomalous dispersion.[18]Requires quantum chemical calculations (DFT) to predict the theoretical spectrum for comparison.[1][11] The accuracy of the prediction is crucial.Not universally applicable as it requires a chromophore near the stereocenter.[19] The spectrum can be influenced by solvent and conformation.[20]
Analysis Time Days to weeks, largely dependent on the success of crystallization.[14]Data acquisition is relatively fast (hours), but computational analysis can take time.Rapid data acquisition.

Deep Dive into the Methodologies: Protocols and Interpretations

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is considered the definitive method for determining absolute configuration as it provides a direct visualization of the molecule's atomic arrangement in the solid state.[8][9][10] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal.[21]

Sources

The Unimpeachable Identity: A Comparative Guide to NMR and Mass Spectrometry in Product Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a molecule's identity is not merely a procedural step but the bedrock of scientific integrity and therapeutic safety. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and in the context of drug development, potentially catastrophic patient outcomes. Therefore, the deployment of orthogonal and robust analytical techniques is paramount. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive confirmation of product identity. We will move beyond a theoretical overview to a practical, step-by-step guide, explaining the causality behind experimental choices and demonstrating the synergistic power of these techniques through a case study analysis of a well-characterized molecule.

The Orthogonal Approach: Why Two Techniques are Better Than One

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is a phenomenon-based technique that probes the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses, we can excite specific nuclei. The subsequent relaxation of these nuclei emits signals that are exquisitely sensitive to their local chemical environment, providing a detailed map of the molecule's structure.[3]

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

A meaningful NMR spectrum is the product of meticulous sample preparation and thoughtful parameter selection.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Solvent Selection: The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is critical to avoid overwhelming the analyte signals with those from the solvent.[4] The solvent should fully dissolve the analyte to form a homogeneous solution.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required.[4]

  • Purity: The sample should be free of particulate matter and paramagnetic impurities, which can degrade the quality of the spectrum.

2. Instrument Parameters: Tailoring the Experiment to the Molecule

The following are typical acquisition parameters for small molecule analysis on a 400-500 MHz spectrometer:

Parameter¹H NMR¹³C NMRRationale
Pulse Angle 30-45°30-45°A smaller pulse angle allows for a shorter relaxation delay, enabling faster data acquisition without saturating the signals.[5]
Acquisition Time 2-4 seconds1-2 secondsThis is the duration for which the signal (Free Induction Decay or FID) is recorded. A longer acquisition time leads to better resolution.
Relaxation Delay (d1) 1-5 seconds1-2 secondsThis is the time allowed for the nuclei to return to their equilibrium state before the next pulse. A sufficient delay is crucial for accurate signal integration.[6]
Number of Scans (ns) 8-16128-1024+Due to the low natural abundance of ¹³C (1.1%), significantly more scans are needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[7]
Interpreting the Data: From Spectrum to Structure

A ¹H NMR spectrum provides four key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons in different functional groups resonate at characteristic chemical shifts.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring protons. The 'n+1' rule is a useful guide, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.

The Power of Two Dimensions: 2D NMR

For complex molecules, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR techniques spread the spectral information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei.[8][9]

ExperimentInformation ProvidedWhy it's chosen
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10]To establish proton-proton connectivity and trace out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence)Shows correlations between protons and directly attached carbons (or other heteroatoms like ¹⁵N).[11]To directly link proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds away.[12]To connect different spin systems and identify quaternary (non-protonated) carbons, which is crucial for assembling the complete carbon skeleton.

Part 2: Mass Spectrometry (MS) - The Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] This information can be used to determine the exact molecular weight of a compound and, with high-resolution instruments, its molecular formula.

Experimental Protocol: From Sample to Spectrum

1. Sample Preparation: Optimizing for Ionization

  • Solubilization: The sample must be dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Concentration: A typical concentration for LC-MS analysis is in the range of 1-10 µg/mL.

  • Purity: The sample should be free of salts and other non-volatile components that can interfere with the ionization process.

2. Ionization and Analysis: Creating and Sorting Ions

  • Ionization Technique: For most small molecules in drug development, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[14]

  • Mass Analyzer: A variety of mass analyzers are available, with Time-of-Flight (TOF) and Orbitrap analyzers being common choices for their high resolution and mass accuracy, which are essential for determining the molecular formula.[15]

Interpreting the Data: Unveiling the Molecular Formula and Fragments

The primary information from a mass spectrum includes:

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): This peak corresponds to the intact molecule with a proton added or removed. Its m/z value provides the molecular weight of the compound.

  • Isotope Pattern: The presence of isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br) results in characteristic patterns of peaks following the molecular ion. The relative intensities of these isotopic peaks can help to confirm the elemental composition.

  • Fragmentation Pattern: Although soft ionization minimizes fragmentation, some breakdown of the molecule can occur. These fragment ions provide valuable clues about the structure of the molecule, acting as a "fingerprint" that can be compared to spectral libraries.[10]

Integrated Workflow for Product Identity Confirmation

The following diagram illustrates a typical workflow for confirming the identity of a synthesized product using both NMR and Mass Spectrometry.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Final Confirmation Prep Synthesized Product MS_Acq Data Acquisition (e.g., LC-ESI-TOF) Prep->MS_Acq NMR_Acq Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Prep->NMR_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Interp Data Interpretation MS_Data->MS_Interp Mol_Formula Determine Molecular Formula MS_Interp->Mol_Formula Comparison Compare MS and NMR Data Mol_Formula->Comparison NMR_Data NMR Spectra NMR_Acq->NMR_Data NMR_Interp Data Interpretation NMR_Data->NMR_Interp Structure_Elucid Elucidate Molecular Structure NMR_Interp->Structure_Elucid Structure_Elucid->Comparison Confirmation Product Identity Confirmed Comparison->Confirmation

Caption: Integrated workflow for product identity confirmation using MS and NMR.

Case Study: Confirmation of Aspirin (Acetylsalicylic Acid)

To illustrate the practical application of this integrated approach, let's consider the analysis of a synthesized sample of aspirin.

Mass Spectrometry Data

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol

  • Observed [M+H]⁺: m/z 181.05

The high-resolution mass spectrum would show a prominent peak at m/z 181.05, corresponding to the protonated molecule. The isotopic pattern would be consistent with the presence of nine carbon atoms.

NMR Data Summary

¹H Chemical Shift (ppm)IntegrationMultiplicityAssignment
11.771HsingletCarboxylic acid proton
8.121HdoubletAromatic proton
7.661HtripletAromatic proton
7.281HtripletAromatic proton
7.161HdoubletAromatic proton
2.363HsingletMethyl protons
¹³C Chemical Shift (ppm)Assignment
170.2Carboxylic acid carbon
169.8Ester carbonyl carbon
151.1Aromatic carbon
134.8Aromatic carbon
130.1Aromatic carbon
126.1Aromatic carbon
124.0Aromatic carbon
122.4Aromatic carbon
21.0Methyl carbon

Data Interpretation and Structural Confirmation

  • The mass spectrum confirms the molecular weight of 180 and provides a molecular formula of C₉H₈O₄.

  • The ¹H NMR spectrum shows signals for a carboxylic acid proton, four aromatic protons, and a methyl group, with the correct integration ratios.[16][17] The splitting patterns of the aromatic protons are consistent with a 1,2-disubstituted benzene ring.

  • The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular formula. The chemical shifts are characteristic of a carboxylic acid, an ester carbonyl, six aromatic carbons, and a methyl group.

  • 2D NMR experiments (COSY, HSQC, HMBC) would further confirm the connectivity. For example, an HMBC experiment would show a correlation between the methyl protons at 2.36 ppm and the ester carbonyl carbon at 169.8 ppm, confirming the acetyl group.

The convergence of the mass spectrometry data (molecular formula) and the NMR data (atomic connectivity and spatial arrangement) provides an unambiguous confirmation of the product's identity as aspirin.

Conclusion

In the rigorous environment of scientific research and drug development, the confirmation of product identity demands a multi-faceted and evidence-based approach. NMR spectroscopy and mass spectrometry, when used in concert, provide a powerful and synergistic workflow for the unambiguous structural elucidation of synthesized molecules.[18] By understanding the fundamental principles of each technique, carefully planning and executing the experiments, and integrating the resulting data, researchers can achieve the highest level of confidence in their products, ensuring the integrity of their research and the safety of future therapeutics. The detailed protocols and interpretive strategies outlined in this guide serve as a robust framework for any scientist tasked with this critical analytical challenge.

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Navigating the Synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid: A Cost-Benefit Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a chiral β-amino acid derivative, serves as a crucial building block in the synthesis of various pharmaceuticals and complex organic molecules. Its stereochemically defined structure demands a synthetic approach that is not only efficient and high-yielding but also economically viable and scalable. This guide provides a comprehensive cost-benefit analysis of three distinct and prominent synthetic routes to this valuable compound: the classical Arndt-Eistert homologation, modern asymmetric conjugate addition, and the biocatalytic enzymatic resolution. Each route is evaluated based on its chemical efficiency, cost of raw materials and catalysts, operational complexity, safety, and environmental impact, providing researchers and process chemists with the critical data needed to make informed decisions for their specific applications.

Route 1: The venerable Arndt-Eistert Homologation

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a conceptually straightforward approach to synthesize β-amino acids from their readily available α-amino acid precursors.[1][2] In this case, the synthesis commences with the commercially available and relatively inexpensive L-valine.

Synthetic Pathway

The synthesis begins with the protection of the amino group of L-valine with a benzyloxycarbonyl (Cbz) group. The resulting Cbz-L-valine is then converted to its acid chloride, which is subsequently reacted with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, to generate a ketene intermediate. This ketene is then trapped with water to yield the desired (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid.[3] The stereochemistry of the starting α-amino acid is generally retained throughout the reaction sequence.[4]

Arndt-Eistert Homologation L_Valine L-Valine Cbz_L_Valine Cbz-L-Valine L_Valine->Cbz_L_Valine Cbz-Cl, Base Acid_Chloride Acid Chloride Cbz_L_Valine->Acid_Chloride SOCl₂ or (COCl)₂ Diazoketone Diazoketone Acid_Chloride->Diazoketone CH₂N₂ Ketene Ketene Diazoketone->Ketene Ag₂O, Δ or hν (Wolff Rearrangement) Final_Product (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid Ketene->Final_Product H₂O

Caption: Arndt-Eistert homologation of L-valine.

Experimental Protocol

Step 1: Synthesis of Cbz-L-valine: L-valine is dissolved in an aqueous solution of sodium hydroxide. Benzyl chloroformate is added portion-wise while maintaining the pH between 9-10. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with ether, and the aqueous layer is acidified to precipitate the Cbz-L-valine, which is collected by filtration.

Step 2: Arndt-Eistert Homologation: To a solution of Cbz-L-valine in anhydrous THF, a slight excess of thionyl chloride is added, and the mixture is refluxed. After completion, the solvent is removed under reduced pressure. The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a freshly prepared ethereal solution of diazomethane at 0°C. The reaction mixture is stirred at room temperature overnight. The excess diazomethane is quenched, and the solvent is removed. The resulting diazoketone is then subjected to Wolff rearrangement in the presence of silver benzoate in aqueous dioxane to afford the final product.

Cost-Benefit Analysis
FactorAnalysis
Starting Material Cost L-valine is a commodity amino acid with a low cost. Benzyl chloroformate is also a relatively inexpensive reagent.
Reagent & Catalyst Cost The primary cost concern is associated with the generation and use of diazomethane. Its precursor, Diazald®, is commercially available but requires specialized equipment for safe generation.[5][6][7] The silver catalyst for the Wolff rearrangement is used in catalytic amounts, and its cost is generally manageable.
Yield & Purity The homologation of N-protected α-amino acids via the Arndt-Eistert method generally proceeds in good yields, often without significant racemization.[8]
Process Safety & Environment Major Drawback: Diazomethane is highly toxic, explosive, and a known carcinogen.[9][10][11] Its use requires stringent safety protocols, specialized glassware, and a dedicated fume hood with a blast shield.[10][11] This significantly increases the operational complexity and cost, especially on a larger scale. Safer alternatives like (trimethylsilyl)diazomethane exist but are more expensive.[4][12][13]
Scalability The hazardous nature of diazomethane makes this route difficult and costly to scale up.

Route 2: Asymmetric Conjugate Addition

Asymmetric conjugate addition has emerged as a powerful tool in modern organic synthesis for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds.[14] This approach offers a more direct and potentially safer alternative to the Arndt-Eistert homologation.

Synthetic Pathway

This route involves the conjugate addition of a nitrogen nucleophile to a prochiral α,β-unsaturated ester, such as ethyl 4-methyl-2-pentenoate. The stereoselectivity is controlled by a chiral catalyst, typically a complex of a transition metal (e.g., copper) and a chiral phosphine ligand (e.g., BINAP).[15][16] The resulting β-amino ester is then hydrolyzed to the desired carboxylic acid. The Cbz protecting group can be introduced either on the nitrogen nucleophile before the addition or on the resulting β-amino acid.

Asymmetric_Conjugate_Addition Substrate Ethyl 4-methyl-2-pentenoate Intermediate β-Amino Ester Substrate->Intermediate [Cu]-Chiral Ligand Nucleophile Nitrogen Nucleophile (e.g., Benzylamine) Nucleophile->Intermediate Final_Product (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid Intermediate->Final_Product 1. Cbz protection 2. Hydrolysis

Caption: Asymmetric conjugate addition route.

Experimental Protocol

A mixture of copper(I) trifluoromethanesulfonate toluene complex and a chiral phosphine ligand such as (S)-BINAP in an anhydrous solvent like toluene is stirred under an inert atmosphere. The α,β-unsaturated ester, ethyl 4-methyl-2-pentenoate, is added, followed by the slow addition of the nitrogen nucleophile (e.g., benzylamine). The reaction is stirred at a controlled temperature until completion. The reaction is quenched, and the product is purified by column chromatography. The resulting β-amino ester is then Cbz-protected and saponified to yield the final product.

Cost-Benefit Analysis
FactorAnalysis
Starting Material Cost The cost of the α,β-unsaturated ester, such as ethyl 4-methyl-2-pentenoate, is moderate.[1][17][18][19]
Reagent & Catalyst Cost Significant Cost Driver: The primary cost is associated with the chiral ligand (e.g., (S)-BINAP) and the copper precursor (e.g., copper(I) trifluoromethanesulfonate toluene complex).[9][10][20][21] While used in catalytic amounts, these reagents can be expensive, especially for large-scale synthesis.
Yield & Purity High yields and excellent enantioselectivities (ee) can often be achieved with the right combination of catalyst, ligand, and reaction conditions.[2]
Process Safety & Environment This route avoids the use of highly hazardous reagents like diazomethane, making it significantly safer and more environmentally benign than the Arndt-Eistert homologation. Solvents and metal catalysts still require proper handling and disposal.
Scalability The process is generally more scalable than the Arndt-Eistert reaction due to the absence of explosive intermediates. However, the cost of the catalyst and ligand can become a limiting factor for very large-scale production.

Route 3: Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[22] Enzymatic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer.

Synthetic Pathway

This approach begins with the synthesis of a racemic mixture of 3-amino-4-methylpentanoic acid or a suitable derivative, such as its N-acetylated form or an ester. This racemic substrate is then subjected to an enzymatic reaction, typically hydrolysis, catalyzed by a lipase or an acylase.[23][24][25][26] The enzyme selectively acts on one enantiomer, for instance, hydrolyzing the N-acetyl group of the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. The resulting mixture of the free amino acid and the acylated amino acid can then be separated. The desired (R)-enantiomer can be obtained either directly or after hydrolysis of the unreacted enantiomer. A key aspect of an efficient resolution process is the ability to racemize and recycle the unwanted enantiomer.

Enzymatic_Resolution Racemic_Substrate Racemic N-acetyl-3-amino-4-methylpentanoic acid Enzyme Acylase Racemic_Substrate->Enzyme Separation Separation Enzyme->Separation R_Enantiomer N-acetyl-(R)-amino acid Separation->R_Enantiomer L_Enantiomer (S)-amino acid Separation->L_Enantiomer Final_Product (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid R_Enantiomer->Final_Product 1. Hydrolysis 2. Cbz Protection Racemization Racemization & Recycling L_Enantiomer->Racemization Racemization->Racemic_Substrate

Caption: Enzymatic resolution of a racemic β-amino acid derivative.

Experimental Protocol

Racemic 3-amino-4-methylpentanoic acid is first N-acetylated. The resulting N-acetyl-DL-3-amino-4-methylpentanoic acid is dissolved in a buffered aqueous solution. A suitable acylase is added, and the mixture is incubated at a controlled temperature and pH. The progress of the reaction is monitored until approximately 50% conversion is reached. The reaction is then stopped, and the free (S)-amino acid is separated from the unreacted N-acetyl-(R)-amino acid by techniques such as ion-exchange chromatography or crystallization. The isolated N-acetyl-(R)-amino acid is then hydrolyzed to afford the (R)-amino acid, which is subsequently Cbz-protected.

Cost-Benefit Analysis
FactorAnalysis
Starting Material Cost The synthesis of the racemic starting material adds to the overall cost and number of steps.
Reagent & Catalyst Cost The cost of the enzyme (lipase or acylase) is a key factor.[12][27] While the initial investment can be significant, enzymes can often be immobilized and reused, reducing the cost per batch over time.
Yield & Purity The maximum theoretical yield for the desired enantiomer is 50% per cycle without a recycling process for the unwanted enantiomer. High enantiomeric excess is often achievable.
Process Safety & Environment This is generally the safest and most environmentally friendly route, employing mild reaction conditions (aqueous media, ambient temperature, and pressure) and biodegradable catalysts.
Scalability Enzymatic processes are highly scalable and are widely used in the pharmaceutical industry. The main challenges are the development of an efficient recycling process for the unwanted enantiomer to improve atom economy and the potential for enzyme inhibition at high substrate concentrations.

Comparative Summary and Outlook

The choice of the optimal synthetic route to (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a multifaceted decision that depends on the specific requirements of the project, including the desired scale, budget, and available expertise and equipment.

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Arndt-Eistert Homologation - Inexpensive starting materials- Well-established methodology- Extreme safety hazards of diazomethane - Difficult to scale upSmall-scale laboratory synthesis where the necessary safety infrastructure is in place.
Asymmetric Conjugate Addition - High enantioselectivity- Good yields- Safer than Arndt-Eistert- High cost of chiral ligands and catalystsMedium- to large-scale synthesis where high enantiopurity is critical and catalyst cost can be justified.
Enzymatic Resolution - Excellent safety and environmental profile - High enantioselectivity- Scalable- Maximum 50% yield per cycle (without recycling)- Requires development of an efficient separation and recycling processLarge-scale, industrial production where green chemistry principles and process safety are paramount.

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  • Arndt-eistert homologation | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Transition Metal-catalysed Enantioselective Conjugate Additions - Macmillan Group. (n.d.). Retrieved from [Link]

  • Revisiting D‐Acylases for D‐Amino Acid Production - PMC. (2019, June 9). Retrieved from [Link]

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  • Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed. (1992, November 30). Retrieved from [Link]

  • Penicillin acylase has a single-amino-acid catalytic centre - PubMed. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, also known as N-Cbz-D-valine. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure compliance and mitigate risk.

Hazard Identification and Risk Assessment: Know Your Reagent

Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a derivative of the amino acid D-valine and is commonly used in peptide synthesis.[1] While not classified as acutely toxic, it presents definite hazards that necessitate careful handling.

According to safety data sheets (SDS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] Therefore, the primary risk during handling and disposal is exposure through direct contact, inhalation of dust, or accidental ingestion.

For immediate reference, the key hazard information is summarized below.

PropertyValueSource(s)
GHS Pictogram [2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Molecular Formula C₁₃H₁₇NO₄[5]
Molecular Weight 251.28 g/mol
Appearance White to off-white solid/powder
Incompatible Materials Strong oxidizing agents[6]

Pre-Disposal Preparations: Establishing a Safe Work Environment

Proper preparation is the foundation of safe chemical disposal. These steps must be completed before handling the waste material.

2.1. Personal Protective Equipment (PPE) Based on the identified hazards, the following PPE is mandatory to prevent exposure:

  • Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][3]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use.

  • Body Protection : A standard laboratory coat is required to prevent contamination of personal clothing.[5]

  • Respiratory Protection : If handling fine powders outside of a fume hood where dust formation is likely, a NIOSH-approved particulate respirator may be necessary.[5]

2.2. Engineering Controls All handling of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid waste, including weighing and packaging, should be performed inside a certified chemical fume hood to minimize the risk of inhaling dust particles.[7] Ensure the fume hood has adequate airflow before beginning work.

Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" principle for hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] The ultimate goal is to safely transfer the waste to a licensed chemical destruction facility.[5]

Step 1: Waste Characterization The first step in any disposal process is to determine if the waste is hazardous according to EPA regulations.[9] While this specific compound is not a listed hazardous waste, its irritant properties (skin, eye, respiratory) require that it be managed as a hazardous chemical waste within a laboratory setting.[2] Do not mix this waste with non-hazardous laboratory trash.

Step 2: Segregation of Waste

  • Solid Waste : Collect any solid (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, including residual amounts in original containers and contaminated items like weigh boats or paper, in a designated solid chemical waste container.[6][10]

  • Contaminated Labware : Disposable items such as gloves and wipes that are contaminated with the chemical should be placed in the same solid waste container.

  • Avoid Incompatibles : Ensure the waste container does not contain incompatible materials, particularly strong oxidizing agents.[6]

Step 3: Waste Container Selection and Labeling

  • Container : Use a durable, sealable container that is compatible with the chemical. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.

  • Labeling : Proper labeling is a critical OSHA requirement.[11][12] The waste container must be labeled clearly with the words "Hazardous Waste" .[13] The label must also include:

    • The full chemical name: "(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • An indication of the hazards (e.g., "Irritant").[13]

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be at or near the point of generation.

  • The container must be kept closed at all times except when adding waste.

  • Store the container in a cool, dry, and well-ventilated location, away from incompatible materials.[5][6]

Step 5: Final Disposal

  • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[14]

  • Do NOT attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[10] This can harm the environment and violates federal and local regulations.[15]

The following workflow diagram illustrates the decision-making and operational process for disposal.

G Disposal Workflow for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid cluster_prep 1. Preparation cluster_procedure 2. Disposal Procedure cluster_final 3. Final Disposition PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Ensure safety Characterize Characterize as Hazardous Chemical Waste FumeHood->Characterize Begin process Segregate Segregate Solid Waste (Powder, Contaminated Items) Characterize->Segregate Container Select & Label Container 'Hazardous Waste' + Chemical Name Segregate->Container Store Store in Satellite Accumulation Area (SAA) Container->Store Pickup Arrange for EHS Pickup Store->Pickup When container is full EHS EHS / Licensed Contractor Pickup->EHS Incineration Approved Waste Disposal Plant (e.g., Controlled Incineration) EHS->Incineration Transfers for final disposal

Caption: Decision workflow for safe disposal.

Emergency Procedures: Responding to Accidental Exposure or Spills

In the event of an accident, prompt and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][3] If skin irritation occurs or persists, get medical advice.[3]

  • Inhalation : If dust is inhaled, move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[2][5]

  • Small Spills : For small spills of the solid material, carefully sweep it up, avoiding dust formation, and place it into the labeled hazardous waste container.[6][10] Clean the spill area with soap and water.

  • Large Spills : Evacuate the area and contact your institution's EHS or emergency response team immediately.

Adherence to these detailed procedures ensures that (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is managed safely from receipt to final disposal, protecting laboratory personnel and preserving environmental integrity.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for (+)-Bis[(R)-1-phenylethyl]amine.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet for N-Benzyloxycarbonyl-L-valine.
  • ChemicalBook. (2025). N-Carbobenzyloxy-L-valine - Safety Data Sheet.
  • MedchemExpress.com. (2025). Safety Data Sheet for N-((Benzyloxy)carbonyl)-N-methyl-L-valine.
  • BLDpharm. (n.d.). (R)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid Safety Information.
  • Fisher Scientific. (2021). Safety Data Sheet for N-CBZ-L-Valine.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-D-valine.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid.
  • MedchemExpress.com. (n.d.). 3-Amino-4-methylpentanoic acid-SDS.
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  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • MedchemExpress.com. (n.d.). (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid.
  • Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
  • Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
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  • Benchchem. (n.d.). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). (2S,3S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-methylpentanoic acid.

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A Researcher's Guide to the Safe Handling of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. This is not just a checklist; it is a framework for building a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a fine chemical used in research and development. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause redness and irritation.[3][5]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation.[3][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3]

It is crucial to handle this compound with the assumption that it possesses these hazards. Always handle in accordance with good industrial hygiene and safety practices.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable for ensuring your safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[2][6][7]Protects against splashes and airborne particles, preventing serious eye irritation.[3][4][6]
Skin Protection Gloves: Nitrile or butyl rubber gloves. Inspect gloves for any tears or punctures before use and remove them using the proper technique to avoid skin contact.[6][7][8] Lab Coat: A standard laboratory coat should be worn at all times.[7][9]Nitrile and butyl rubber provide good resistance to a range of chemicals, including acids.[6][8] A lab coat protects your skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities, if dust formation is likely, or if working outside of a ventilated enclosure.[2][6]Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[3]
Footwear Closed-toe shoes that completely cover the foot.[7][10]Protects feet from spills and falling objects.

Safe Handling Workflow: A Step-by-Step Approach

Adhering to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the best practices for handling (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Analogous Compounds PPE Don Appropriate PPE Prep->PPE Eng_Controls Verify Engineering Controls (Fume Hood) PPE->Eng_Controls Weigh Weigh Compound in Fume Hood Eng_Controls->Weigh Begin Experiment Dissolve Dissolve/Use in Reaction Weigh->Dissolve Transport Transport in Secondary Containment Dissolve->Transport Decontaminate Decontaminate Work Surfaces Transport->Decontaminate End Experiment Waste Dispose of Waste in Labeled Containers Decontaminate->Waste Remove_PPE Remove PPE Correctly Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: Workflow for Safe Handling of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Experimental Protocol
  • Preparation:

    • Before beginning any work, review the safety data sheets of similar carboxylic acids and amino acid derivatives to reinforce your understanding of the potential hazards.[1][2][3][4][5]

    • Put on all required personal protective equipment as detailed in the table above.[7]

    • Ensure that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible.[2][11]

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing, within a chemical fume hood to minimize inhalation exposure.[9]

    • Handle the compound carefully to avoid the formation of dust.[2]

    • If transferring the compound between locations in the lab, use a sealed, clearly labeled container within a secondary container to prevent spills.

  • Cleanup and Disposal:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container in accordance with your institution's and local regulations.[3] Do not dispose of down the drain.

    • Remove your PPE in the correct order to avoid cross-contamination, removing gloves last.

    • Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[3][9]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill, and if you are trained to do so, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For large spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Practice Safe Science with Amino Labs (Lab Safety Guidelines) - YouTube. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

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    • Laboratory Rules. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.